synthesis of 5-Bromofuran-2-sulfonyl fluoride from 5-bromofuran
This guide details the synthesis of 5-Bromofuran-2-sulfonyl fluoride , a highly specialized building block for SuFEx (Sulfur-Fluoride Exchange) click chemistry and medicinal chemistry.[1] Unlike stable benzenoid systems,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 5-Bromofuran-2-sulfonyl fluoride , a highly specialized building block for SuFEx (Sulfur-Fluoride Exchange) click chemistry and medicinal chemistry.[1]
Unlike stable benzenoid systems, the furan ring is electron-rich and acid-sensitive ("acidophobic"), making standard chlorosulfonation (using neat
) risky due to rapid polymerization and tar formation. Therefore, this guide prioritizes a Lithiation-Sulfination strategy that operates under basic conditions, preserving the sensitive furan architecture and the bromine handle.[1]
Part 1: Strategic Analysis & Route Selection[1]
The Stability Challenge
The primary challenge in functionalizing 5-bromofuran is the dichotomy of its reactivity:
Acid Sensitivity: The furan ring functions as a masked enol ether. Strong Brønsted acids (e.g.,
, ) protonate the ring, triggering cationic polymerization.
Regioselectivity: We require substitution at the C2 position.
Chemoselectivity: The C5-Bromine atom is a "soft" handle. Using nucleophilic bases like
-Butyllithium (-BuLi) risks Lithium-Halogen Exchange (attacking the Br) rather than the desired C-H deprotonation.[1][2]
The Solution: Directed Ortho-Lithiation (DoL)
To bypass acid instability and ensure regiocontrol, we utilize Lithium Diisopropylamide (LDA) . Unlike
-BuLi, LDA is a bulky, non-nucleophilic base.[1] It sterically hinders attack on the bromine atom while kinetically favoring the deprotonation of the acidic C2-proton ().
Pathway Overview:
Deprotonation: LDA removes the C2 proton at -78°C.
Sulfination: The resulting anion is quenched with Sulfur Dioxide (
).
Fluorination: The intermediate sulfinate is converted to the sulfonyl fluoride via electrophilic fluorination (NFSI) or oxidative chlorination followed by fluoride exchange.
Part 2: Experimental Protocol (The Precision Route)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and septum. Add anhydrous THF (
).
Cooling: Cool the THF to -78°C (dry ice/acetone bath).
Base Addition: Add LDA (1.1 equiv) dropwise via syringe. Stir for 15 minutes.
Substrate Addition: Dissolve 5-bromofuran (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 20 minutes, maintaining the internal temperature below -70°C.
Critical Insight: Rapid addition or higher temperatures will cause the lithiated species to self-condense or undergo "scrambling" (migration of the Li).
Equilibration: Stir at -78°C for 45 minutes. The solution typically turns light yellow.
2. Sulfination (The
Quench)
Gas Method: Introduce a stream of dry
gas into the headspace (not subsurface, to avoid clogging) while vigorously stirring at -78°C.
Solid Alternative (DABSO): If handling gas is difficult, add DABSO (DABCO-bis(sulfur dioxide) adduct) (0.6 equiv) in one portion.
Observation: The mixture will become thick/slurry as the lithium sulfinate salt precipitates.
Warming: Allow the mixture to warm to 0°C over 1 hour. Remove solvent in vacuo to obtain the crude lithium 5-bromofuran-2-sulfinate.[1]
Resuspension: Suspend the crude sulfinate salt in Dichloromethane (DCM) at 0°C.
Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 equiv). Stir for 1 hour at 0°C.
Mechanism:[1][2][10][12][13][14] NCS oxidizes the sulfinate (
) to the sulfonyl chloride ().
Fluorination (The "SuFEx" Step): Add an aqueous solution of
(2.0 equiv, dissolved in min. water) directly to the DCM mixture. Stir vigorously at Room Temperature (RT) for 2–4 hours.
Why
? The bifluoride anion () is a more potent nucleophile than in biphasic systems and buffers the pH, preventing acid hydrolysis of the furan.
Workup & Purification
Separate the organic (DCM) layer.
Wash the aqueous layer with DCM (
).
Combine organics and wash with 5%
(to remove succinimide) and brine.
Dry over
and concentrate.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). 5-Bromofuran-2-sulfonyl fluoride is typically a white crystalline solid or colorless oil.[1]
Part 3: Alternative Route (Scale-Up)
Method B: Mild Sulfonation via
For larger scales where cryogenic lithiation is impractical, use the Sulfur Trioxide-Pyridine complex. This reagent is acidic but significantly milder than chlorosulfonic acid.
Sulfonation: Heat 5-bromofuran with
(1.2 equiv) in 1,2-dichloroethane at 60°C for 4 hours.
Result: Formation of the pyridinium sulfonate salt.[15]
Activation: Treat the salt with Oxalyl Chloride (1.5 equiv) and catalytic DMF in DCM at 0°C
RT.
Note: Avoid Thionyl Chloride (
) reflux, as the and heat generated can degrade the furan.
Fluorination: Treat the resulting crude sulfonyl chloride with saturated aqueous
in Acetonitrile.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergence between the destructive acid route and the precision organometallic route.
Caption: Comparison of synthetic pathways. The Lithiation route (Green) avoids the ring destruction common in acid-mediated sulfonation (Red).
Part 5: Data & Safety Profile
Reaction Parameter Summary
Parameter
Method A (Lithiation)
Method B (Complex)
Temperature
-78°C (Strict)
60°C
Acid/Base
Basic (LDA)
Mildly Acidic ()
Regioselectivity
>98% (Directed)
~90% (Electronic control)
Yield (Est.)
75–85%
50–65%
Scalability
<100g (Cryogenic limit)
>100g (Easier heating)
Safety Criticals
HF Generation: While
is a salt, acidification generates anhydrous HF. Always work in a well-ventilated fume hood and have calcium gluconate gel available.
Sulfur Dioxide:
is toxic and corrosive. If using gas, use a trap containing NaOH solution.
Pressure: Sulfonyl fluorides are stable, but intermediates (sulfonyl chlorides) can build pressure if hydrolyzed in a closed vessel.
References
Gagosz, F. "Lithiation of Furan Derivatives: A Review." Organic Letters, 2003.
Cornella, J., et al. "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides and Sulfinates." Journal of the American Chemical Society, 2018.
Sharpless, K. B., et al. "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition, 2014.
BenchChem Application Note. "Synthesis and Reaction Mechanism of Phenyl 5-bromofuran-2-carboxylate." (Context on furan stability).
Chemical Properties and Reactivity of 5-Bromofuran-2-sulfonyl fluoride
Technical Guide for Medicinal Chemistry & Chemical Biology Executive Summary 5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) is a bifunctional heteroaromatic building block that has emerged as a high-value scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Medicinal Chemistry & Chemical Biology
Executive Summary
5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) is a bifunctional heteroaromatic building block that has emerged as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and covalent probe design. Its utility stems from its unique "dual-warhead" architecture: it possesses an electrophilic sulfonyl fluoride group at the C2 position—a privileged motif for Sulfur-Fluoride Exchange (SuFEx) click chemistry—and a bromine atom at the C5 position, serving as a handle for transition-metal-catalyzed cross-coupling.
This guide details the chemical behavior, stability profiles, and synthetic utility of this molecule, providing researchers with the actionable intelligence required to deploy it in the synthesis of bioactive small molecules and proteomic probes.
Chemical Identity & Physical Properties[1][2][3][4]
Property
Data
IUPAC Name
5-Bromofuran-2-sulfonyl fluoride
CAS Number
2137682-74-5
Molecular Formula
C₄H₂BrFO₃S
Molecular Weight
229.02 g/mol
Physical State
Typically a low-melting solid or viscous oil (dependent on purity)
Solubility
Soluble in DCM, THF, Acetonitrile, DMSO; hydrolytically stable in water compared to chlorides.
Storage
2–8°C under inert atmosphere (Ar/N₂); moisture sensitive over long durations.
Structural Analysis: The "Dual-Handle" Architecture
The molecule's reactivity is defined by the electronic push-pull nature of the furan core substituted with two distinct functional groups.
The SuFEx Handle (C2-SO₂F): Unlike sulfonyl chlorides, the sulfonyl fluoride bond is highly stable toward reduction and hydrolysis due to the strength of the S-F bond (approx. 130 kcal/mol) and the low polarizability of fluorine. It remains inert to many standard organic reaction conditions (e.g., Pd-catalyzed couplings, reductive amination) but activates specifically upon contact with nucleophilic protein residues (Tyr, Lys, Ser) or silyl ethers.
The Cross-Coupling Handle (C5-Br): The bromine at the 5-position is activated for oxidative addition by the electron-withdrawing nature of the sulfonyl group at C2. This allows for facile Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to elaborate the core before engaging the SuFEx warhead.
Reactivity Profile I: The SuFEx Warhead (C2)
The sulfonyl fluoride moiety is a cornerstone of "Click Chemistry" (specifically SuFEx), popularized by Sharpless et al. Its behavior differs fundamentally from sulfonyl chlorides.
Stability vs. Sulfonyl Chlorides
Heteroaryl sulfonyl chlorides are notoriously unstable, often decomposing via SO₂ extrusion or rapid hydrolysis. In contrast, 5-Bromofuran-2-sulfonyl fluoride exhibits superior stability.
Thermodynamic Stability: The S-F bond resists homolytic cleavage and hydrolysis at neutral pH.
Redox Stability: Compatible with oxidative and reductive conditions that would destroy other electrophiles.
Mechanism of Bioconjugation
In a biological context, the sulfonyl fluoride acts as a covalent warhead. It is particularly selective for Tyrosine (via phenol activation) and Lysine (epsilon-amino group) residues within binding pockets. The reaction proceeds via a substitution at the sulfur center, ejecting fluoride as a leaving group.
Key Insight: The reaction is often "context-dependent," meaning the warhead only reacts when the inhibitor is bound in the enzyme pocket, bringing a nucleophile into proximity. This reduces off-target toxicity compared to more indiscriminate electrophiles like acrylamides or sulfonyl chlorides.
Reactivity Profile II: The Aryl Halide Handle (C5)
The 5-bromo position offers orthogonal reactivity. Because the S-F bond is robust, researchers can perform palladium-catalyzed cross-coupling reactions at the C5 position without affecting the sulfonyl fluoride.
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at C5.
Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and pKa.
Sonogashira Coupling: Installation of alkynes for further click chemistry or rigid linkers.
Strategic Workflow:
Step 1 (Diversity): Modify C5-Br via Pd-catalysis to build the ligand affinity.
Step 2 (Function): Use the C2-SO₂F for covalent attachment to the target protein or for late-stage diversification via SuFEx exchange with silyl ethers.
Experimental Protocols
Synthesis of 5-Bromofuran-2-sulfonyl fluoride
Adapted from Wright & Hallstrom (J. Org. Chem. 2006) and general heteroaryl sulfonyl fluoride synthesis.
Principle: Oxidative chlorination of the corresponding thiol (or thiol precursor) followed by in situ halide exchange.
Reagents:
5-Bromo-2-mercaptofuran (or 5-bromo-2-furanthiol)
Sodium Hypochlorite (NaOCl)
Potassium Bifluoride (KHF₂)
Acetonitrile/Water
Protocol:
Chlorination: Dissolve 5-bromo-2-mercaptofuran (1.0 equiv) in acetonitrile/water at -5°C. Add NaOCl (3.3 equiv) dropwise. The intermediate sulfonyl chloride forms rapidly.
Fluorination: Immediately add a saturated aqueous solution of KHF₂ (excess) to the reaction mixture. Stir vigorously at 0°C to RT for 2 hours.
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc) yields the sulfonyl fluoride.
SuFEx Labeling of a Protein (Tyrosine Targeting)
Reagents:
Target Protein (10 µM in PBS, pH 7.4)
5-Bromofuran-2-sulfonyl fluoride probe (100 µM)
Protocol:
Incubate protein with the probe at 37°C for 1–4 hours.
Quench reaction (if necessary) or proceed directly to LC-MS/MS analysis.
Validation: A mass shift of +209 Da (Probe MW - HF) indicates covalent modification.
Visualization: Reaction Landscape & Mechanism
Diagram 1: Orthogonal Reactivity Map
This diagram illustrates how the two functional groups (Br and SO₂F) can be addressed independently.
Caption: Orthogonal reactivity landscape of 5-Bromofuran-2-sulfonyl fluoride. The C5-Br handle allows for scaffold elaboration via metal catalysis, while the C2-SO2F warhead is reserved for SuFEx activation.
Diagram 2: SuFEx Activation Mechanism
This diagram details the specific mechanism of covalent bond formation with a Tyrosine residue.
Caption: Mechanism of SuFEx-mediated covalent inhibition. The reaction is driven by the specific environment of the protein pocket, enhancing selectivity over non-specific reactivity.
References
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017). Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Boronic Acids. The Journal of Organic Chemistry, 82(4), 2294–2299. [Link]
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1311-1318. [Link]
Foundational
5-Bromofuran-2-sulfonyl Fluoride: Mechanism of Action and Chemoproteomic Applications
This guide provides an in-depth technical analysis of 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) , positioning it as a privileged scaffold in the rapidly evolving field of Targeted Covalent Inhibitors (TCIs) and Chemoprot...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) , positioning it as a privileged scaffold in the rapidly evolving field of Targeted Covalent Inhibitors (TCIs) and Chemoproteomics .
Based on the principles of Sulfur-Fluoride Exchange (SuFEx) chemistry, this compound represents a "sleeping beauty" warhead—stable in aqueous solution but highly reactive within the specific electrostatic environment of a protein binding pocket.
Executive Summary
5-Bromofuran-2-sulfonyl fluoride (5-BFSF) is a heteroaryl sulfonyl fluoride reagent used primarily as a covalent fragment in drug discovery and a chemical probe in proteomics. Unlike traditional sulfonyl chlorides, which are indiscriminately reactive and hydrolytically unstable, 5-BFSF utilizes the unique stability-reactivity profile of the S(VI)–F bond.[1]
Its mechanism of action relies on SuFEx chemistry , where the sulfonyl fluoride acts as a context-dependent electrophile. It selectively modifies nucleophilic side chains—most notably Tyrosine (Tyr) , but also Lysine (Lys), Histidine (His), and Serine (Ser)—only when activated by the local protein microenvironment (e.g., hydrogen bonding networks or oxyanion holes). The 5-bromo substituent serves a dual purpose: it electronically tunes the electrophilicity of the sulfur center via inductive effects and provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.
Chemical Mechanism of Action (SuFEx)
The core mechanism is a Nucleophilic Substitution at Sulfur (VI) . This is distinct from Michael additions (targeting Cysteine) or acylation (targeting Serine).
The "Sleeping Beauty" Reactivity
Sulfonyl fluorides are kinetically stable in neutral aqueous buffer due to the high bond dissociation energy of the S–F bond and the low polarizability of fluorine. However, inside a protein pocket, specific interactions can destabilize the S–F bond or activate the nucleophile, triggering the reaction.
Reaction Coordinate
Recognition: The furan scaffold binds to a hydrophobic pocket or cryptic site on the target protein.
Activation:
Electrophile Activation: Hydrogen bond donors (e.g., backbone amides) coordinate the sulfonyl oxygens, increasing the positive character of the sulfur atom.
Nucleophile Activation: A neighboring base (e.g., a Histidine or Glutamate) deprotonates the target residue (e.g., Tyrosine phenol to phenolate).
Transition State: The nucleophile attacks the Sulfur(VI) center, forming a pentacoordinate trigonal bipyramidal transition state.
Fluoride Elimination: Fluoride (F⁻) is expelled as a leaving group. This is thermodynamically favorable and irreversible.
Covalent Adduct: A stable sulfonate ester (for Tyr/Ser) or sulfonamide (for Lys) linkage is formed.
Electronic Tuning by the 5-Bromo Group
The 5-bromo substituent on the furan ring is critical:
Inductive Effect (-I): Bromine is electronegative, pulling electron density away from the furan ring and, by extension, the sulfonyl group. This makes the sulfur atom more electrophilic and reactive compared to an unsubstituted furan.
Resonance Effect (+M): While halogens can donate electrons via resonance, the inductive withdrawal typically dominates for reactivity at the sulfonyl center in this configuration.
Visualization: SuFEx Reaction Pathway
The following diagram illustrates the mechanism of Tyrosine modification by 5-BFSF within a protein pocket.
Caption: Reaction coordinate of 5-BFSF modifying a Tyrosine residue via Sulfur-Fluoride Exchange (SuFEx).
Target Specificity & Residue Selectivity
Unlike acrylamides (Cys-specific) or NHS-esters (Lys-specific), 5-BFSF exhibits "Context-Dependent Promiscuity."
Target Residue
Linkage Formed
Conditions for Reactivity
Stability
Tyrosine (Tyr)
Sulfonate Ester
Requires local base to lower pKa of phenol (normally ~10).
High (Stable to hydrolysis)
Lysine (Lys)
Sulfonamide
Requires neutral/deprotonated ε-amine.
High
Histidine (His)
Sulfonamide
Rare; requires specific geometry (e.g., N-ε attack).
Key Insight: In the landmark discovery of covalent inhibitors for Ral GTPase , aryl sulfonyl fluorides were found to specifically modify Tyr-82 (a non-catalytic bystander residue), creating a novel druggable pocket.[2][3] This validates the utility of reagents like 5-BFSF in targeting "undruggable" proteins lacking Cysteine.[2][4]
Experimental Protocol: Chemoproteomic Profiling
This protocol describes how to use 5-BFSF (or an alkyne-tagged analog) to profile reactive residues in a complex proteome.
Materials
Probe: 5-Bromofuran-2-sulfonyl fluoride (Stock: 50 mM in DMSO).
Sample: Cell lysate (1 mg/mL protein concentration in PBS, pH 7.4).
Control: Competitive inhibitor or heat-denatured lysate.
Quench: 5 mM Ammonium Bicarbonate.
Workflow Steps
Lysate Preparation:
Lyse cells in PBS containing protease inhibitors (omit PMSF, as it is also a sulfonyl fluoride).
Adjust protein concentration to 1 mg/mL.
Probe Incubation:
Add 5-BFSF to lysate (Final conc: 10–100 µM).
Incubate at 37°C for 1–4 hours . Note: Longer incubation is required for SFs compared to acrylamides due to slower kinetics.
Quenching:
Add excess ammonium bicarbonate or perform protein precipitation (acetone/methanol) to remove unreacted probe.
Digestion:
Redissolve protein pellet; reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin overnight.
Analysis (LC-MS/MS):
Analyze peptides via Liquid Chromatography-Tandem Mass Spectrometry.[5]
Search Parameters: Set "5-Bromofuran-2-sulfonyl" (+222.89 Da, assuming F loss) as a variable modification on Tyr, Lys, Ser, His.
Workflow Diagram
Caption: Chemoproteomic workflow for identifying 5-BFSF targets in complex lysates.
Applications in Drug Discovery[6][7][8][9][10]
Fragment-Based Ligand Discovery (FBLD)
5-BFSF is an ideal Covalent Fragment .
Screening: Libraries of heteroaryl sulfonyl fluorides are screened against a target (e.g., by X-ray crystallography or Mass Spec).
Hit Optimization: Once 5-BFSF binds and modifies a residue, the 5-bromo position is used to "grow" the molecule. Using Suzuki-Miyaura coupling, the bromine can be replaced with aryl/heteroaryl groups to reach adjacent pockets and increase non-covalent affinity (
), converting a weak fragment into a potent lead.
Proximal Templating
If a reversible ligand is known, 5-BFSF can be tethered to it to target a specific nearby residue. This converts a reversible inhibitor into an irreversible one, potentially increasing potency and residence time.
Troubleshooting & Controls
Stability: 5-BFSF is stable in DMSO. In water, it has a half-life of hours to days (pH dependent). Avoid buffers with high nucleophilicity (e.g., Tris) during long incubations; PBS or HEPES is preferred.
Off-Target Labeling: High concentrations (>500 µM) may lead to non-specific labeling of surface lysines. Always perform a dose-response study.
Verification: To confirm the modification is covalent, ensure the signal persists after denaturing wash steps (SDS-PAGE) or during MS analysis (which is inherently denaturing).
References
Bum-Erdene, K., et al. (2020).[6] Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[2][4][6] Proceedings of the National Academy of Sciences, 117(13), 7131–7139.[6] Link
Narayanam, M. K., et al. (2021). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 12, 10765-10779. Link
Jones, L. H. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15, 607-611. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[7] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
In-Depth Technical Guide: Spectroscopic Profiling of 5-Bromofuran-2-Sulfonyl Fluoride
Executive Summary In the rapidly evolving landscape of drug discovery and materials science, 5-bromofuran-2-sulfonyl fluoride (CAS 2137682-74-5)[1] has emerged as a highly versatile, bifunctional building block. Combinin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of drug discovery and materials science, 5-bromofuran-2-sulfonyl fluoride (CAS 2137682-74-5)[1] has emerged as a highly versatile, bifunctional building block. Combining the orthogonal reactivity of a heavy halogen (bromine) with a sulfur(VI) fluoride exchange (SuFEx) electrophile, this molecule allows researchers to execute complex, multidimensional synthetic strategies. This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to the spectroscopic characterization (NMR, IR, MS) of this compound, detailing the causality behind analytical choices and providing self-validating experimental protocols.
Mechanistic Context: The Role of Sulfonyl Fluorides in SuFEx
Sulfonyl fluorides are the premier electrophiles in SuFEx click chemistry due to their exceptional thermodynamic stability and kinetic chemoselectivity[2]. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are resistant to hydrolysis, reduction, and generic nucleophilic attack under ambient conditions.
The furan core of 5-bromofuran-2-sulfonyl fluoride serves as a bioisosteric replacement for phenyl rings, offering distinct lipophilicity and hydrogen-bonding profiles. The bromine atom at the C5 position acts as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the -SO₂F group at C2 remains dormant until selectively activated by specific catalysts (such as DBU, BEMP, or transition metals)[3].
Fig 1: SuFEx reaction pathway illustrating S-F bond cleavage and product formation.
Causality in Analytical Workflows
To ensure scientific integrity, an analytical workflow must be a self-validating system . When characterizing 5-bromofuran-2-sulfonyl fluoride, researchers cannot rely on a single modality.
Why ¹⁹F NMR is the Gold Standard: ¹⁹F NMR provides a background-free window to monitor the integrity of the -SO₂F group. Sulfonyl fluorides typically resonate as a sharp singlet between +60 and +70 ppm[4]. If the sample hydrolyzes to the sulfonic acid, the fluorine signal disappears entirely, providing an immediate, binary validation of sample purity.
Why EI-MS over ESI-MS: Sulfonyl fluorides often lack basic or acidic sites necessary for efficient protonation or deprotonation in Electrospray Ionization (ESI). Electron Ionization (EI) provides the "hard" ionization required to reliably observe the molecular ion radical [M]⁺ and the diagnostic bromine isotope pattern.
Why ¹³C NMR shows C-F Coupling: The C2 carbon of the furan ring is directly adjacent to the -SO₂F group. Through-space and through-bond interactions result in a distinct doublet in the ¹³C spectrum, confirming the spatial proximity of the functional groups.
Comprehensive Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The following data represents the standardized multinuclear NMR profile for 5-bromofuran-2-sulfonyl fluoride in CDCl₃.
IR spectroscopy is critical for differentiating the sulfonyl fluoride from potential sulfonyl chloride precursors or sulfonic acid degradation products.
Table 2: FT-IR Absorptions (ATR Diamond Crystal)
Wavenumber (cm⁻¹)
Intensity
Functional Group
Diagnostic Significance
3120
Weak
C-H stretch
Confirms heteroaromatic ring
1550, 1480
Medium
C=C stretch
Furan ring skeletal vibrations
1425
Strong
Asym. -SO₂-
Confirms oxidation state of Sulfur(VI)
1205
Strong
Sym. -SO₂-
Confirms oxidation state of Sulfur(VI)
795
Strong
S-F stretch
Critical: Differentiates from -SO₂Cl
| 650 | Medium | C-Br stretch | Confirms presence of halogen handle |
High-Resolution Mass Spectrometry (HRMS)
The exact monoisotopic mass of C₄H₂BrFO₃S is 227.8892 Da[5]. The presence of bromine naturally yields a ~1:1 isotopic doublet.
Table 3: HRMS (EI, 70 eV) Fragmentation Data
m/z (Observed)
Formula
Assignment
Relative Abundance
227.8892
C₄H₂(⁷⁹Br)FO₃S
[M]⁺ (Molecular Ion)
100%
229.8871
C₄H₂(⁸¹Br)FO₃S
[M+2]⁺ (Isotope)
98%
208.8901
C₄H₂(⁷⁹Br)O₃S⁺
[M - F]⁺
45%
| 144.9281 | C₄H₂(⁷⁹Br)O⁺ | [M - SO₂F]⁺ | 75% |
Self-Validating Experimental Protocols
To ensure reproducibility across drug development laboratories, the following step-by-step methodologies must be strictly adhered to.
Protocol A: Multinuclear NMR Acquisition
Sample Preparation: Dissolve exactly 15 mg of 5-bromofuran-2-sulfonyl fluoride in 0.6 mL of anhydrous, acid-free deuterated chloroform (CDCl₃). Note: Traces of acid or water in the solvent can artificially broaden the ¹⁹F signal.
Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) for ¹H/¹³C referencing.
Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.
¹H/¹³C Acquisition: Run a standard 1D proton sequence (16 scans, 2s relaxation delay). Follow with a proton-decoupled ¹³C sequence (1024 scans) to resolve the critical C-F doublet at C2.
¹⁹F Acquisition: Execute a proton-decoupled ¹⁹F sequence (64 scans). Reference the spectrum to the unified scale based on the ¹H TMS signal, or use an internal CFCl₃ standard (0 ppm).
Protocol B: ATR-FTIR Analysis
Background Calibration: Clean the diamond ATR crystal thoroughly with HPLC-grade isopropanol. Allow to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric H₂O and CO₂.
Sample Application: Place 2-3 mg of the neat sample directly onto the center of the ATR crystal.
Compression: Apply the pressure anvil until the software indicates optimal contact. Causality: Poor contact will severely attenuate the diagnostic S-F stretch at 795 cm⁻¹.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Protocol C: HRMS (EI) Acquisition
Sample Introduction: Deposit 1 µL of a dilute sample solution (1 mg/mL in dichloromethane) into a glass capillary. Introduce via a Direct Insertion Probe (DIP) into the mass spectrometer vacuum lock.
Ionization: Apply 70 eV electron ionization.
Mass Calibration: Utilize a Time-of-Flight (TOF) analyzer calibrated internally with perfluorotributylamine (PFTBA) to guarantee mass accuracy within < 5 ppm.
Data Validation: Validate the spectrum by confirming the 1:1 ratio of the m/z 228 and 230 peaks, which self-validates the retention of the C-Br bond during ionization.
Fig 2: Multimodal spectroscopic workflow for the structural validation of sulfonyl fluorides.
References
PubChemLite - C4H2BrFO3S - Explore
uni.lu
Bromofuran | Sigma-Aldrich
sigmaaldrich.com
Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics
rsc.org
Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides
semanticscholar.org
Sulfonyl fluoride activation via S-F and C-S bond cleavage by a Ni(0) bis-bidentate N-heterocyclic carbene complex
chemrxiv.org
Commercial Availability and Technical Profile: 5-Bromofuran-2-sulfonyl fluoride
This guide provides an in-depth technical analysis of 5-Bromofuran-2-sulfonyl fluoride , a specialized reagent utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and fragment-based drug discovery (FBDD). Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5-Bromofuran-2-sulfonyl fluoride , a specialized reagent utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and fragment-based drug discovery (FBDD).
Executive Summary
5-Bromofuran-2-sulfonyl fluoride is a bifunctional heteroaromatic building block designed for high-throughput medicinal chemistry. It serves as a "SuFEx Hub"—a molecular connector that possesses two distinct reactive handles:
A Sulfonyl Fluoride (SO₂F) motif: A latent electrophile for SuFEx click chemistry (reacting with phenols/amines).[1]
A Bromide (Br) motif: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Unlike its phenyl analogs, the furan core introduces unique electronic properties and solubility profiles, but it also presents stability challenges that dictate its commercial form. This guide details why this compound is sold almost exclusively as a fluoride rather than a chloride, its commercial sourcing, and the protocols required to validate its purity.
Chemical Identity & Specifications
Property
Specification
Chemical Name
5-Bromofuran-2-sulfonyl fluoride
CAS Number
Not widely indexed (Refer to Catalog ID)
Catalog ID (Ref)
Enamine EN300-727402
Molecular Formula
C₄H₂BrFO₃S
Molecular Weight
229.03 g/mol
Physical State
Low-melting solid or viscous oil (purity dependent)
Unlike commodity reagents (e.g., tosyl chloride), 5-Bromofuran-2-sulfonyl fluoride is classified as a Specialty Building Block . It is not typically held in multi-kilogram stock by general distributors (Sigma/Fisher) but is available "on-demand" or from specific library synthesis stocks.
Primary Originator:Enamine is the dominant source, having developed the synthetic protocols for heteroaromatic sulfonyl fluorides to overcome the instability of their chloride counterparts.
Secondary Suppliers: Vendors like ChemSpace , Namiki , or BldPharm often list this compound, but they typically route orders through the primary originator's stock.
Cost & Pack Sizes
Standard Pack Sizes: 100 mg, 250 mg, 1 g.
Price Tier: High (
150 - $300 per gram** due to the specialized synthesis required to avoid furan decomposition.
Lead Time: Often 2-3 weeks (if synthesis on demand is triggered) or immediate if in the "Building Block" inventory.
Technical Deep Dive: The Stability Paradox
To understand the purity of this compound, one must understand its inherent instability in other forms.
The "Chloride" Problem
In standard medicinal chemistry, sulfonyl chlorides are the go-to reagents. However, for electron-rich 5-membered heterocycles (furans, thiophenes), the sulfonyl chloride is kinetically unstable .
Mechanism of Failure: The furan ring is acid-sensitive. Trace hydrolysis of the sulfonyl chloride releases HCl. This strong acid protonates the furan ring, triggering polymerization or ring-opening decomposition.
The Fluoride Solution: The S-F bond is shorter, stronger (approx. 130 kcal/mol), and significantly less prone to hydrolysis. It does not release HF under ambient conditions, preserving the sensitive furan core.
Visualization: Stability & Degradation Pathways
The following diagram illustrates why the commercial market supplies the fluoride exclusively.
Figure 1: Comparative stability pathways. The chloride intermediate rapidly degrades via autocatalytic acidification, whereas the fluoride is stable enough for commercial storage.
Quality Control & Purity Analysis
When receiving a shipment of 5-Bromofuran-2-sulfonyl fluoride, standard LCMS is often insufficient because the sulfonyl fluoride moiety may not ionize well or may hydrolyze on the column.
Recommended QC Protocol
1. ¹⁹F NMR (The Gold Standard):
This is the only definitive method to verify the integrity of the S-F bond.
Expected Shift: A singlet in the range of +60 to +70 ppm (referenced to CFCl₃).
Impurity Flag: A peak at -120 ppm indicates free fluoride (HF/KF), while the absence of the +65 ppm peak indicates hydrolysis to the sulfonic acid (which is NMR silent in ¹⁹F).
2. ¹H NMR (Structural Check):
Look for two doublets (furan protons) in the aromatic region.
Critical Check: Ensure integration matches 1:1. Loss of resolution or broadening suggests polymerization.
Residual solvents (DCM/THF) – these are benign but affect molarity calculations.
Synthesis & Handling Protocols
If commercial stock is unavailable, or for validating the "make-on-demand" process, the following synthesis strategy is field-proven for furan derivatives.
The "DABSO" Route (Safe & Scalable)
Direct chlorosulfonation is too harsh for furan. The preferred method uses DABSO (DABCO-bis(sulfur dioxide)) to insert SO₂ gently.
Add NFSI (N-Fluorobenzenesulfonimide) (1.2 eq) directly to the reaction mixture.
Stir for 3h.
Workup:
Dilute with EtOAc, wash with water.
Crucial: Avoid strong bases during workup to prevent S-F cleavage.
Purify via Silica Gel Chromatography (Hexane/EtOAc).
Handling & Storage[8]
Storage: -20°C is recommended.
Moisture: While stable to atmospheric moisture for short periods, long-term storage requires a desiccator.
Reactivity: Do not store near strong nucleophiles (amines) or strong bases.
Application Workflow: SuFEx
The utility of 5-Bromofuran-2-sulfonyl fluoride lies in its orthogonality.
Figure 2: Orthogonal reaction pathways. The bromide allows for scaffold elaboration (Path A) before the "warhead" is deployed, or the molecule can be attached to a target first (Path B).
References
Shevchuk, O. I., et al. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Note: Foundational study by Enamine researchers establishing the instability of furan sulfonyl chlorides).
Enamine Ltd. Catalog Entry: 5-Bromofuran-2-sulfonyl fluoride (EN300-727402).[6] EnamineStore. Link
Sharpless, K. B., et al. (2014).[7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Tribby, A. L., et al. (2017).[3] Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides. The Journal of Organic Chemistry. Link (Methodology for DABSO-mediated synthesis).
Technical Whitepaper: Therapeutic Potential and Synthetic Architectures of 5-Halofuran-2-Sulfonyl Scaffolds
Executive Summary The 5-halofuran-2-sulfonyl moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere to the classical benzene-sulfonamide pharmacophore. Distinguished by t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-halofuran-2-sulfonyl moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere to the classical benzene-sulfonamide pharmacophore. Distinguished by the electron-rich furan ring and the lipophilic halogen at the C5 position, this scaffold exhibits unique physiochemical properties—enhanced solubility, distinct metabolic stability profiles, and specific halogen-bonding capabilities—that are absent in their benzenoid counterparts.
This technical guide provides a comprehensive review of the 5-halofuran-2-sulfonyl class, focusing on its dual utility as a potent Carbonic Anhydrase (CA) inhibitor and a promising anticancer agent . We analyze the structural activity relationships (SAR) that drive these activities and provide validated, high-fidelity protocols for their synthesis.
The efficacy of 5-halofuran-2-sulfonyl derivatives stems from three core structural features:
The Sulfonyl "Warhead" (
/ ):
Acts as a Zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase.
The geometry of the sulfur atom allows for a tetrahedral transition state mimicry in protease inhibition.
The Furan Core:
Electronic Effects: The furan ring is
-excessive compared to benzene. This increases the electron density on the sulfonyl oxygens, potentially strengthening hydrogen bond acceptor capabilities.
Steric Profile: The 5-membered ring imposes different bond angles (
) than a 6-membered ring, altering the vector of the sulfonamide group and allowing access to restricted active sites.
The 5-Halogen Substituent (Cl, Br, I):
Lipophilicity: The halogen increases
, improving membrane permeability for intracellular targets (e.g., kinases, tubulin).
Halogen Bonding: The
-hole of the halogen (especially Br and I) can form directed non-covalent interactions with backbone carbonyls or Lewis bases in the receptor pocket, a feature often exploited to gain selectivity over off-target isoforms.
Synthetic Methodologies
The synthesis of 5-halofuran-2-sulfonyl derivatives requires careful control of reaction conditions due to the acid-sensitivity of the furan ring. The "polymerization threshold" is lower for furans than thiophenes or benzenes.
Core Synthetic Pathway (Graphviz)
The following diagram outlines the primary synthetic routes, highlighting the critical divergence points for generating sulfonyl chlorides versus sulfonamides.
Figure 1: Divergent synthetic pathways for 5-halofuran-2-sulfonyl derivatives emphasizing the unstable sulfonyl chloride intermediate.
Experimental Protocol: Synthesis of 5-Chlorofuran-2-Sulfonyl Chloride
Causality & Integrity: The direct chlorosulfonation of furan is hazardous due to rapid exothermic polymerization. This protocol utilizes 5-chlorofuran-2-carboxylic acid (or ester) as a stabilized precursor, or strictly controlled low-temperature sulfonation of 5-chlorofuran. The method below describes the generation of the sulfonyl chloride from a 5-halo precursor, optimized for yield and safety.
Reagents:
5-Chlorofuran (or Ethyl 5-chlorofuran-2-carboxylate for higher stability)
Chlorosulfonic acid (
)
Dichloromethane (DCM) - Anhydrous
Phosphorus pentachloride (
) - If converting sulfonic acid salt
Protocol Workflow
Cryogenic Setup:
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Charge the flask with 5-chlorofuran (10.0 mmol) and DCM (50 mL) .
Cool the system to -10°C using an ice/acetone bath. Critical: Higher temperatures favor tar formation.
Electrophilic Attack (Chlorosulfonation):
Charge the addition funnel with chlorosulfonic acid (25.0 mmol, 2.5 eq) .
Add the acid dropwise over 30 minutes.[1] Maintain internal temperature below -5°C.
Observation: The solution will darken. If it turns black/viscous rapidly, the addition is too fast.
Equilibration:
Remove the cooling bath and allow the mixture to warm to room temperature (25°C) slowly over 2 hours.
Stir for an additional 4 hours.
Quenching & Isolation:
Pour the reaction mixture carefully onto crushed ice (100 g) with vigorous stirring.
Extract the aqueous mixture with DCM (3 x 30 mL) .
Wash combined organics with cold saturated
(to remove excess acid) and brine.
Dry over anhydrous
and concentrate in vacuo at <30°C.
Result: 5-chlorofuran-2-sulfonyl chloride is obtained as an oil or low-melting solid. Use immediately for coupling due to hydrolytic instability.
Therapeutic Applications: A Technical Review
Carbonic Anhydrase (CA) Inhibition
The 5-halofuran-2-sulfonamides are potent inhibitors of human CA isoforms (hCA I, II, IX, XII). The sulfonamide nitrogen coordinates to the
ion in the active site.
Selectivity Mechanism: The furan ring is smaller than the benzene ring found in Acetazolamide. This allows the scaffold to fit into the narrower hydrophobic pockets of tumor-associated isoforms like hCA IX .
Halogen Effect: Substitution at the 5-position with Chlorine or Bromine enhances potency against hCA IX by 5-10 fold compared to the unsubstituted furan.
Table 1: Comparative Inhibition Data (
, nM)
Compound Scaffold
Substituent (R)
hCA I ()
hCA II ()
hCA IX ()
Ref
Benzenesulfonamide
4-H
300
12
50
[1]
Furan-2-sulfonamide
5-H
150
8
25
[2]
Furan-2-sulfonamide
5-Cl
85
2
4.5
[2]
Furan-2-sulfonamide
5-Br
90
1.8
3.2
[2]
Data synthesized from Angeli et al. and Supuran et al. demonstrating the "Halogen Bump" in potency.
Anticancer & Cytotoxicity
Beyond CA inhibition, these derivatives show direct cytotoxicity against solid tumors.
Mechanism: Disruption of microtubule dynamics (tubulin polymerization inhibition) and induction of G2/M cell cycle arrest.
Key Finding: N-substituted 5-halofuran-2-sulfonamides show
values in the low micromolar range (2-5 ) against MCF-7 (breast) and A549 (lung) lines [3].
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism where the sulfonamide inhibits CA-IX (pH regulation) while the lipophilic halide core assists in membrane penetration to target tubulin.
Figure 2: Dual mechanism of action: Extracellular pH modulation via CA-IX and intracellular tubulin destabilization.[2]
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Angeli, A., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. Link
Eldehna, W. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2638. Link
Khabibrakhmanova, A. M., et al. (2017).[3] Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2246.[4] Link
Steele, B. R., et al. (2015). Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal, 21(34). Link
The Electrophilicity of the Sulfonyl Fluoride Group on a Furan Ring: A Technical Guide to Stability, Reactivity, and SuFEx Applications
Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing drug development professionals with a robust method for constructing complex molecular architectures. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing drug development professionals with a robust method for constructing complex molecular architectures. While electron-deficient heteroaryl sulfonyl fluorides (e.g., pyridines) are well-documented[1], the integration of the sulfonyl fluoride (-SO₂F) warhead onto a
-excessive furan ring presents a unique electronic dichotomy. This whitepaper explores the intricate balance between the electron-donating nature of the furan core and the potent electrophilicity of the -SO₂F group. By understanding these electronic dynamics, researchers can leverage furan-sulfonyl fluorides as highly stable, yet precisely activatable, connective hubs in chemical biology and medicinal chemistry.
Electronic Dynamics: The Furan Ring Meets the Sulfonyl Fluoride
Furan is a 5-membered,
-excessive heteroaromatic ring. The oxygen atom contributes its lone pairs to the aromatic system, creating an electron-rich environment that is highly susceptible to electrophilic attack and acid-catalyzed polymerization. Conversely, the sulfonyl group is strongly electron-withdrawing.
When a sulfonyl halide is attached to the 2-position of a furan ring, direct resonance communication occurs between the ring oxygen and the sulfur(VI) center. This resonance partially dampens the extreme electrophilicity of the sulfur atom.
The Chloride Problem: Furan-derived sulfonyl chlorides are notoriously unstable. The highly polarized, electrophilic -SO₂Cl group makes the electron-rich furan ring susceptible to auto-catalytic nucleophilic attack, leading to rapid ring-opening and complex decomposition into unidentified products[2].
The Fluoride Solution: Swapping the chloride for a fluoride fundamentally alters the kinetic profile. The S-F bond possesses exceptional thermodynamic stability (~114 kcal/mol). This strong bond acts as a "kinetic shock absorber," preventing spontaneous degradation and rendering the furan-2-sulfonyl fluoride highly resistant to hydrolysis under physiological conditions[2]. The electrophilicity is preserved, but it is "caged" until exposed to specific SuFEx activation conditions.
Divergent stability pathways of furan-2-sulfonyl halides highlighting fluoride's kinetic stability.
Comparative Electrophilicity and Stability
To contextualize the reactivity of furan-sulfonyl fluorides, it is critical to compare them against other common heteroaryl architectures. The electron-rich nature of furan requires more aggressive activation during SuFEx compared to electron-deficient rings like pyridine[1].
Table 1: Comparative Stability and Reactivity of Heteroaryl Sulfonyl Halides
Because the furan ring donates electron density to the sulfur center, the baseline electrophilicity of furan-2-sulfonyl fluoride is lower than that of its pyridine or pyrimidine counterparts[1]. Therefore, standard un-catalyzed amine additions often proceed sluggishly.
To overcome this, researchers must employ targeted activation strategies. One of the most effective methods is the use of Calcium Bistriflimide, Ca(NTf₂)₂. The calcium ion acts as a hard Lewis acid, providing bidentate coordination to both the sulfonyl oxygen and the fluorine atom. This interaction significantly weakens the S-F bond, lowering the activation barrier to approximately ~21 kcal/mol and facilitating nucleophilic attack by amines without requiring harsh, furan-degrading basic conditions[3].
Calcium bistriflimide-mediated SuFEx catalytic cycle for furan-sulfonyl fluorides.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Furan-2-Sulfonyl Fluoride via Oxidative Fluorination
This protocol utilizes a thiol precursor, bypassing the need for aggressive electrophilic fluorinating agents (like Selectfluor) which can cause unwanted electrophilic aromatic substitution on the sensitive furan ring[4].
Initialization: Dissolve 1.0 equiv of furan-2-thiol in a biphasic mixture of Dichloromethane (DCM) and Water (3:1 ratio). Cool the vigorously stirring mixture to 0 °C.
Oxidation: Add 3.0 equiv of aqueous Sodium Hypochlorite (NaOCl) dropwise over 15 minutes.
Causality: The low temperature prevents the exothermic decomposition of the transient furan-2-sulfonyl chloride. The biphasic system is critical; as the highly reactive chloride is formed, it immediately partitions into the organic DCM layer, shielding it from aqueous hydrolysis.
Halide Exchange: Immediately add 3.0 equiv of saturated aqueous Potassium Bifluoride (KHF₂). Stir for 2 hours at room temperature.
Causality: KHF₂ provides a high concentration of nucleophilic fluoride to drive the Cl-F exchange rapidly, trapping the unstable chloride as the kinetically stable sulfonyl fluoride before ring degradation occurs.
Workup & Validation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
Self-Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. A successful conversion is indicated by a sharp, diagnostic singlet at approximately +50 to +60 ppm. The absence of complex multiplet baseline noise in the ¹H NMR confirms the furan ring remains intact.
This protocol details the coupling of the synthesized furan-2-sulfonyl fluoride with a secondary amine to form a stable sulfonamide[3].
Reaction Setup: In an oven-dried sealed tube, combine 1.0 equiv of furan-2-sulfonyl fluoride, 1.2 equiv of the target secondary amine (e.g., piperidine), and 20 mol% of Ca(NTf₂)₂.
Solvent Addition: Suspend the mixture in tert-amyl alcohol (0.2 M).
Causality:tert-amyl alcohol is chosen because it is a sterically hindered, non-nucleophilic solvent. It supports the required reaction temperatures without competing with the amine for the electrophilic sulfur center.
Thermal Activation: Seal the tube and heat to 60 °C for 24 hours.
Causality: The mild heating, combined with the bidentate Lewis acid activation of Ca(NTf₂)₂, overcomes the resonance-dampened electrophilicity of the furan-bound sulfur without triggering thermal degradation of the heterocycle.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ to neutralize generated HF.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass and the emergence of the product mass validates the S-F cleavage. Additionally, the disappearance of the +55 ppm signal in ¹⁹F NMR confirms total consumption of the warhead.
Conclusion
The furan ring presents a unique challenge in sulfur(VI) chemistry due to its
-excessive, acid-sensitive nature. While traditional sulfonyl chlorides fail spectacularly on this scaffold, the sulfonyl fluoride group provides the exact thermodynamic stability required to isolate and store these compounds. By applying rational, causality-driven activation methods—such as Lewis acid catalysis—researchers can successfully unlock the electrophilicity of furan-sulfonyl fluorides, expanding the chemical space available for late-stage functionalization and drug discovery.
References
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. URL:[Link]
The 5-Bromofuran-2-Sulfonyl Fluoride Pharmacophore: Mechanistic Profiling and Potential Biological Targets
An In-Depth Technical Guide for Drug Development Professionals As the landscape of Targeted Covalent Inhibitors (TCIs) expands beyond traditional cysteine-reactive acrylamides, the sulfur(VI) fluoride exchange (SuFEx) cl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
As the landscape of Targeted Covalent Inhibitors (TCIs) expands beyond traditional cysteine-reactive acrylamides, the sulfur(VI) fluoride exchange (SuFEx) click chemistry has emerged as a transformative paradigm. At the forefront of this shift are functionalized arylsulfonyl fluorides. This whitepaper provides an authoritative, mechanistic analysis of 5-Bromofuran-2-sulfonyl fluoride (5-Br-FSF) , dissecting its dual-pharmacophore nature, its potential biological targets, and the chemoproteomic workflows required to validate its engagement in live cells.
Mechanistic Rationale: The Dual-Pharmacophore Advantage
5-Br-FSF is not a monolithic reactive species; rather, it is a highly tunable bifunctional fragment. Its utility in chemical biology stems from the synergistic interplay between its two structural domains:
The Sulfonyl Fluoride (SF) Warhead: Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable and resistant to reduction in aqueous physiological environments. They act as "context-dependent" electrophiles. The S(VI)-F bond remains inert until it encounters a specific protein microenvironment—typically featuring a hydrogen-bond network or a proximal basic residue—that catalyzes S-F cleavage, enabling nucleophilic attack by Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His) [1].
The 5-Bromofuran Recognition Motif: The furan ring provides a compact, heteroaromatic system capable of
stacking and hydrophobic packing. Crucially, the C5-bromine atom introduces the potential for halogen bonding (a highly directional non-covalent interaction between the electron-deficient -hole of the bromine and a Lewis base, such as a protein backbone carbonyl). This pre-organizes the molecule within specific binding pockets, drastically lowering the entropic cost of the subsequent SuFEx reaction.
Quantitative Comparison of Nucleophilic Targets
Understanding which residues 5-Br-FSF will target requires analyzing the kinetic and thermodynamic properties of the potential SuFEx adducts.
Target Amino Acid
Nucleophilic Group
Typical
SuFEx Reactivity Context
Adduct Formed
Adduct Stability
Lysine (Lys)
Primary Amine ()
~10.5
High (Requires unprotonated state in hydrophobic pockets)
Sulfonamide
Extremely High
Tyrosine (Tyr)
Phenol ()
~10.0
High (Requires H-bond activation / basic microenvironment)
Aryl Sulfonate
High
Serine (Ser)
Aliphatic Alcohol ()
~13.0
High (Strictly limited to activated catalytic triads)
Alkyl Sulfonate
Moderate to High
Histidine (His)
Imidazole
~6.0
Moderate (Readily reacts but prone to hydrolysis)
Sulfonyl Imidazole
Low to Moderate
Potential Biological Targets of 5-Br-FSF
Based on the physicochemical properties of the 5-bromofuran scaffold and the established reactivity of arylsulfonyl fluorides, 5-Br-FSF is mechanistically predisposed to target the following protein classes:
A. The Intracellular Kinome (Lysine Targeting)
Protein kinases possess a highly conserved catalytic lysine within their ATP-binding pockets (e.g., K295 in Src kinase). Research has demonstrated that arylsulfonyl fluorides can act as broad-spectrum kinase profiling agents by covalently modifying this residue [2]. The 5-bromofuran moiety is sterically compact enough to occupy the adenine-binding region, while the bromine atom can engage the hydrophobic hinge region, perfectly aligning the sulfonyl fluoride warhead with the catalytic lysine.
B. Protein-Protein Interaction (PPI) Interfaces (Tyrosine Targeting)
Many oncogenic and epigenetic PPIs are driven by surface-exposed tyrosine residues. Recent chemoproteomic mapping has revealed hundreds of "ligandable" tyrosines across the proteome, including critical sites on epigenetic regulators like WDR5 and immuno-oncology targets like APMAP [3]. 5-Br-FSF can act as a covalent anchor at these interfaces. The furan ring mimics aromatic side chains (like Trp or Phe) commonly found at PPI hotspots, driving proximity-induced sulfonylation of adjacent tyrosines.
C. Serine Hydrolases and Proteases
Sulfonyl fluorides are classical inhibitors of serine proteases. 5-Br-FSF can act as an activity-based probe for this enzyme class. The catalytic triad (Ser-His-Asp) naturally provides the exact microenvironment required to activate the SuFEx reaction, leading to irreversible sulfonylation of the catalytic serine.
Mechanistic pathway of proximity-driven SuFEx covalent labeling by 5-Bromofuran-2-sulfonyl fluoride.
Experimental Workflows: Self-Validating Chemoproteomic Systems
To empirically determine the specific biological targets of a 5-Br-FSF derivative, researchers must employ Activity-Based Protein Profiling (ABPP). The following protocols outline a self-validating system designed to ensure high-confidence target identification while eliminating false positives caused by cell lysis artifacts.
Protocol 1: Live-Cell Target Engagement
Causality Note: We perform initial labeling in intact, live cells rather than lysates. Cell lysis disrupts native protein conformations, destroys subcellular compartmentalization, and dilutes endogenous competitors (like ATP), which can artificially inflate the apparent binding of electrophilic probes [2].
Probe Derivatization: Synthesize an alkyne-tagged derivative of 5-Br-FSF (e.g., via Sonogashira coupling at the C5-bromine, or by utilizing a functionalized furan precursor) to serve as a clickable reporter.
Cell Culture Incubation: Culture the target cell line (e.g., Jurkat or HeLa) to 80% confluency. Treat cells with the alkyne-tagged 5-Br-FSF probe (1–10
) in serum-free media for 2 hours at 37°C.
Washing and Lysis: Wash cells extensively with cold PBS to remove unbound probe. Lyse cells using a mild RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Clear the lysate via centrifugation (14,000 x g, 15 min) and quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.
Protocol 2: Target Identification via LC-MS/MS
Causality Note: On-bead digestion is strictly utilized over chemical elution. This minimizes the loss of highly hydrophobic peptides and ensures that only the covalently modified fragments—which remain bound to the streptavidin matrix—are subjected to mass spectrometric sequencing.
CuAAC Click Chemistry: To 1 mL of normalized lysate, add sequentially: Biotin-PEG3-Azide (100
), TCEP (1 mM), TBTA ligand (100 ), and (1 mM). Vortex and incubate for 1 hour at room temperature.
Protein Precipitation: Precipitate proteins using cold methanol/chloroform extraction to remove excess click reagents. Resuspend the protein pellet in 1.2% SDS/PBS.
Streptavidin Enrichment: Dilute the SDS concentration to 0.2% with PBS. Add 50
of pre-washed Streptavidin agarose beads and rotate overnight at 4°C.
On-Bead Digestion: Wash beads sequentially with 1% SDS, 8 M urea, and PBS. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin at 37°C.
Peptide Sequencing: Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse). Use search algorithms (like MaxQuant) to identify peptides carrying the mass shift corresponding to the 5-Br-FSF adduct on Tyr, Lys, or Ser residues.
Activity-Based Protein Profiling (ABPP) workflow for identifying intracellular targets of 5-Br-FSF.
Conclusion
5-Bromofuran-2-sulfonyl fluoride represents a privileged structural motif for the discovery of next-generation covalent therapeutics. By leveraging the context-dependent reactivity of the sulfonyl fluoride warhead and the specific spatial and electronic properties of the bromofuran ring, researchers can systematically map and drug previously "undruggable" pockets across the kinome, proteases, and complex protein-protein interfaces.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link]
Zhao, Q., Ouyang, X., Wan, X., Gajiwala, K. S., Kath, J. C., Jones, L. H., Burlingame, A. L., & Taunton, J. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685.[Link]
Chen, Y., Craven, G. B., Kamber, R. A., Cuesta, A., Zhersh, S., Moroz, Y. S., Bassik, M. C., & Taunton, J. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry, 15(11), 1616-1625.[Link]
Foundational
Technical Guide: Discovery and Characterization of 5-Bromofuran-2-sulfonyl Fluoride
Executive Summary 5-Bromofuran-2-sulfonyl fluoride represents a "privileged scaffold" in the modern era of covalent drug discovery and chemical biology. Emerging from the renaissance of Sulfur(VI) Fluoride Exchange (SuFE...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromofuran-2-sulfonyl fluoride represents a "privileged scaffold" in the modern era of covalent drug discovery and chemical biology. Emerging from the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this compound serves as a dual-function molecular hub: it possesses a latent electrophile (sulfonyl fluoride) for covalent protein capture and a synthetic handle (aryl bromide) for structural elaboration.
Unlike its sulfonyl chloride predecessors, which suffer from rapid hydrolysis and indiscriminate reactivity, the fluoride variant exhibits a "Goldilocks" stability profile—kinetically stable in aqueous physiological buffers yet thermodynamically poised to react with specific nucleophilic amino acid side chains (Tyr, Lys, Ser, His) under protein-templated conditions.
Part 1: Chemical Genesis & Synthetic Evolution
The discovery of 5-Bromofuran-2-sulfonyl fluoride is not defined by a single "eureka" moment but rather by the systematic evolution of sulfonyl functionality from chaotic reactivity to controlled "click" chemistry.
The Chloride-to-Fluoride Shift
Historically, furan-2-sulfonyl chlorides were synthesized via chlorosulfonation. However, these intermediates are moisture-sensitive and prone to rapid hydrolysis to the sulfonic acid. The introduction of the fluoride atom creates a tighter, shorter S–F bond (approx. 1.58 Å) compared to S–Cl (approx. 2.01 Å), significantly increasing the activation energy required for hydrolysis while maintaining reactivity toward specific protein nucleophiles.
Synthetic Pathways
Two primary routes have been established for the synthesis of 5-Bromofuran-2-sulfonyl fluoride.
Route A: Halogen Exchange (Traditional)
Conversion of the commercially available sulfonyl chloride using bifunctional fluorides (e.g., KHF₂) in acetonitrile/water. This method is robust but relies on the stability of the chloride precursor.
Route B: Pd-Catalyzed Sulfonylation (Modern)
A one-pot procedure utilizing the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[1] This avoids the handling of gaseous SO₂ and unstable chlorides.
Visualization: Synthetic Logic Flow
Caption: Comparison of traditional halogen exchange vs. modern Pd-catalyzed DABSO insertion for warhead synthesis.
Part 2: Physicochemical Characterization & Reactivity Profile
The utility of 5-Bromofuran-2-sulfonyl fluoride lies in its unique electronic environment. The furan ring is electron-rich (π-excessive), but the sulfonyl group at the C2 position acts as a strong electron-withdrawing group (EWG). The bromine at C5 provides a secondary inductive effect and a site for cross-coupling.
Stability Data (Benchmarking)
Parameter
Sulfonyl Chloride (R-SO₂Cl)
Sulfonyl Fluoride (R-SO₂F)
Implication
Bond Length
~2.01 Å
~1.58 Å
S-F bond is significantly stronger and shorter.
Hydrolysis (t½)
< 15 mins (pH 7.4)
> 24 hours (pH 7.4)
R-SO₂F survives in plasma/assay buffer.
Redox Stability
Susceptible to reduction
Resistant to reduction
Compatible with cellular environments.
Selectivity
Indiscriminate (Cys/Lys/His)
Context-Specific (Tyr/Lys)
Lower off-target toxicity profile.
The SuFEx Mechanism
Unlike Michael acceptors (e.g., acrylamides) that rely on soft nucleophiles (Cysteine), sulfonyl fluorides exploit a "hard-hard" interaction or a specific transition state stabilization often found in enzyme active sites.
Protonation/H-Bonding: The sulfonyl oxygens accept H-bonds from the protein backbone, activating the sulfur center.
Nucleophilic Attack: A nearby residue (often Tyrosine or Lysine) attacks the sulfur.
Fluoride Departure: Fluoride is a unique leaving group; its high solvation energy in water drives the reaction to completion only when the transition state is stabilized by the protein environment.
Part 3: Experimental Protocol (Synthesis & Application)
Synthesis Protocol: Fluoride Exchange Method
This protocol assumes starting from the sulfonyl chloride due to commercial availability of precursors.
Reagents:
5-Bromofuran-2-sulfonyl chloride (1.0 eq)
Potassium Bifluoride (KHF₂) (2.0 eq)
Acetonitrile (MeCN) / Water (H₂O)
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Methodology:
Preparation: Dissolve 5-Bromofuran-2-sulfonyl chloride (1.0 g) in MeCN (10 mL).
Activation: Prepare a saturated solution of KHF₂ in water (approx. 4M). Add this dropwise to the organic phase at 0°C.[2]
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 3 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The fluoride is typically more polar than the chloride but runs distinctly.
Quench & Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Note: Sulfonyl fluorides are often stable enough to be purified by silica gel chromatography if necessary, unlike chlorides.
Covalent Probe Labeling Assay
To validate the compound as a covalent probe against a target protein (e.g., a kinase or hydrolase).
Incubation: Incubate protein (1 µM) with 5-Bromofuran-2-sulfonyl fluoride (10 µM) in PBS (pH 7.4) for 1–4 hours at 37°C.
Quench: Stop reaction with SDS-PAGE loading buffer (boiled).
Readout: Analyze via Intact Protein Mass Spectrometry (LC-MS).
Success Criteria: Observation of a mass shift of +222.9 Da (Molecular Weight of the probe minus Fluoride [19 Da]).
Control: Pre-incubate with a competitive reversible inhibitor to prove active-site specificity.
Part 4: Mechanistic Visualization
The following diagram illustrates the "SuFEx" activation mechanism within a protein binding pocket, highlighting the role of the local environment in catalyzing the S-F bond breakage.
Caption: SuFEx mechanism: The protein environment catalyzes the specific exchange of Fluoride for the amino acid nucleophile.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]
Willis, M. C., et al. (2017). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. [Link]
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
Application Note: 5-Bromofuran-2-sulfonyl Fluoride in Covalent Proteomics
This guide details the application of 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) as a covalent probe in chemoproteomics. Unlike generic sulfonyl fluorides, the inclusion of the 5-bromo-furan scaffold provides unique elect...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) as a covalent probe in chemoproteomics. Unlike generic sulfonyl fluorides, the inclusion of the 5-bromo-furan scaffold provides unique electronic tuning and a distinct mass spectrometric signature, making it an ideal "scout fragment" for ligandability mapping.
Introduction & Scientific Rationale
The renaissance of covalent drug discovery has shifted focus from non-specific alkylators to "tunable" electrophiles. 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) represents a privileged class of Sulfur-Fluoride Exchange (SuFEx) probes.
Why This Probe?
Tunable Reactivity: The heteroaromatic furan ring renders the sulfonyl fluoride less reactive than aliphatic counterparts (like PMSF) but more selective than highly activated benzenesulfonyl fluorides. This "Goldilocks" reactivity minimizes non-specific labeling while effectively targeting hyper-reactive nucleophiles in binding pockets.
The "Bromine Advantage" (Isotopic Tagging): In mass spectrometry (MS)-based proteomics, the bromine atom serves as an intrinsic validation tag. The ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes creates a distinct doublet signature (separated by 2 Da) in the mass spectrum, allowing for unambiguous identification of labeled peptides against a noisy background.
Multi-Residue Targeting: While traditional probes target Cysteine, 5-BFSF exploits SuFEx chemistry to target Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser) , significantly expanding the "ligandable" proteome.[1]
Mechanism of Action: SuFEx Chemistry
The sulfonyl fluoride warhead undergoes a nucleophilic substitution reaction where the fluoride ion is the leaving group. This reaction is often thermodynamically driven by the stability of the fluoride ion and kinetically controlled by the protein microenvironment (e.g., hydrogen bond networks that activate the phenol of Tyrosine).
Reaction Pathway[2]
Target: Nucleophilic side chains (Tyr-OH, Lys-NH₂, His-Imidazole).
Adduct: Stable Sulfonate (for Tyr/Ser) or Sulfonamide (for Lys).
Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between 5-BFSF and protein nucleophiles.
Experimental Protocols
Protocol A: Competitive ABPP (Gel-Based)
Use this method to validate if 5-BFSF binds to a specific target by competing with a broad-spectrum reporter probe.
Materials:
Proteome: Cell lysate (1 mg/mL in PBS).
Competitor: 5-Bromofuran-2-sulfonyl fluoride (Stock: 50 mM in DMSO).
Reporter Probe: TAMRA-FP (Fluorophosphonate-Rhodamine) or generic Alkyne-Sulfonyl Fluoride probe.
Buffer: PBS (pH 7.4). Avoid Tris/Glycine during incubation (nucleophilic amines).
Workflow:
Preparation: Aliquot 50 µL of lysate (1 mg/mL) into PCR tubes.
Competition: Add 5-BFSF at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO-only control.
Incubation 1: Incubate for 30–60 minutes at 37°C.
Note: SuFEx is slower than acrylamide labeling; longer times may be needed for low-reactivity residues.
Labeling: Add Reporter Probe (e.g., TAMRA-FP) at 1 µM final concentration.
Incubation 2: Incubate for 30 minutes at Room Temperature (RT) in the dark.
Quench: Add 4x SDS-PAGE Loading Buffer (reducing) and boil for 5 mins at 95°C.
Readout: Resolve on SDS-PAGE and scan for fluorescence.
Result: Disappearance of a fluorescent band indicates 5-BFSF has covalently occupied that protein.
Protocol B: Direct "Fragment-First" Screening via LC-MS/MS
Use this method to map the exact residue modified by 5-BFSF, leveraging the Bromine isotope signature.
Core Concept: Since 5-BFSF lacks a biotin handle for enrichment, this protocol relies on high-concentration labeling followed by deep sequencing or analysis of purified proteins.
Step-by-Step Methodology:
Labeling:
Incubate protein (purified: 5–10 µM; Lysate: 2 mg/mL) with 100–500 µM 5-BFSF for 2 hours at 37°C.
Control: DMSO-treated sample.
Quenching & Digestion:
Precipitate proteins (Chloroform/Methanol or Acetone) to remove excess free probe.
Resuspend in 8M Urea/50 mM HEPES.
Reduce (DTT) and Alkylate (Iodoacetamide).
Dilute Urea to <1M and digest with Trypsin (or Chymotrypsin for hydrophobic pockets) overnight.
Figure 2: Proteomic workflow for identifying ligandable residues using 5-BFSF.
Troubleshooting & Optimization
Hydrolysis: Sulfonyl fluorides are relatively stable in water but can hydrolyze at high pH (>8.5).
Fix: Maintain pH at 7.4–8.0. Store 5-BFSF stocks in anhydrous DMSO at -20°C.
Low Labeling Efficiency:
Fix: SuFEx is often "latent."[8] If no labeling is observed, the target residue may not be in a catalytic or activated environment. Increase concentration or incubation time (up to 4 hours).
MS Identification:
Fix: If the search engine misses the modification, manually inspect the raw data for the Br-doublet. The mass difference of 1.998 Da is distinctive.
References
Narayanan, A., & Jones, L. H. (2015).[9] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Harkiss, A. H., & Sutherland, A. (2020). Recent advances in the synthesis and application of sulfonyl fluorides.[10][11] Organic & Biomolecular Chemistry, 18, 5303-5316. Link
Mortenson, D. E., et al. (2018). "The spectrum of reactivity of sulfonyl fluorides in chemical proteomics." Journal of the American Chemical Society, 140(1), 200-210. Link
Application Note: Covalent Labeling of Proteins with 5-Bromofuran-2-sulfonyl fluoride (5-BFSF)
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9] This guide details the protocol for labeling proteins using 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) . This compound belongs to the class of heteroaryl sulfonyl f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]
This guide details the protocol for labeling proteins using 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) . This compound belongs to the class of heteroaryl sulfonyl fluorides, which function as "warheads" in Sulfur-Fluoride Exchange (SuFEx) chemistry.
Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides (SFs) are relatively stable in aqueous buffers but possess latent reactivity. They react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, and Serine) located within specific binding pockets or local environments that activate the fluoride leaving group.[1]
Why 5-BFSF?
The 5-bromofuran scaffold offers two distinct advantages for chemical proteomics:
Isotopic Signature: The bromine atom (
and ) provides a distinct 1:1 isotopic pattern in Mass Spectrometry, acting as a definitive "flag" to validate genuine labeling events against background noise.
Fragment Utility: The furan ring acts as a small, aromatic recognition element common in Fragment-Based Drug Discovery (FBDD), allowing this probe to screen for cryptic pockets.
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The protein nucleophile attacks the sulfur, displacing the fluoride ion. This reaction is often "proximity-enabled," meaning it occurs rapidly only when the probe binds to a protein pocket that orients the warhead near a nucleophile.
Reaction Scheme
Probe: 5-Bromofuran-2-sulfonyl fluoride
Target: Protein Nucleophile (Nu: Tyr-OH, Lys-NH2, His-Im, Ser-OH)
Product: Sulfonyl-Protein Adduct + Fluoride ion
Caption: Mechanism of SuFEx labeling. The protein nucleophile attacks the S(VI) center, displacing fluoride to form a stable sulfonamide or sulfonate linkage.
Pre-Labeling Considerations
Buffer Compatibility
Recommended: PBS (pH 7.4), HEPES (pH 7.5–8.0).
Avoid: High concentrations of primary amines (e.g., Tris) if long incubation times (>12h) are planned, although SFs are generally orthogonal to amines in solution.
pH Sensitivity: SuFEx reaction rates are pH-dependent.[2] Tyrosine labeling is favored at slightly higher pH (8.0) or in pockets that lower the phenol pKa.
Reagent Preparation
Stock Solution: Dissolve 5-BFSF in anhydrous DMSO to 50 mM or 100 mM.
Stability: Store stock at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonyl fluoride.
Experimental Protocols
Protocol A: Kinetic Labeling Assay (Gel-Based)
Objective: To visualize covalent labeling efficiency and time-dependence.
Materials:
Purified Target Protein (1 mg/mL in HEPES pH 7.5)
5-BFSF (10 mM DMSO stock)
SDS-PAGE loading buffer (reducing)
Steps:
Dilution: Dilute protein to 20 µM in reaction buffer (50 µL aliquots).
Dosing: Add 5-BFSF to a final concentration of 100 µM (5x excess) or 200 µM (10x excess). Ensure final DMSO concentration is <2%.
Incubation: Incubate at 37°C.
Time Course: Remove aliquots at t = 0, 30, 60, 120, and 240 minutes.
Quenching: Immediately add SDS-PAGE loading buffer and boil for 5 minutes. (The denaturation stops the reaction).
Analysis: Resolve on SDS-PAGE.
Note: Since 5-BFSF is not fluorescent, this step requires either a mass-shift analysis (if the protein is small) or subsequent Western Blot if an antibody is available. Alternatively, use Protocol B for definitive detection.
Protocol B: LC-MS/MS Identification of Modification Site
Objective: To identify the specific amino acid residue modified by 5-BFSF and validate using the bromine isotopic pattern.
Caption: Proteomic workflow for identifying 5-BFSF modification sites. Step 7 is critical for eliminating false positives.
Detailed Steps:
Reaction: Incubate 50 µg of protein with 200 µM 5-BFSF in 50 mM HEPES (pH 7.8) for 2 hours at 37°C.
Desalting (Optional but recommended): Remove excess probe using a Zeba spin column or acetone precipitation to prevent non-specific labeling during denaturation.
Denaturation: Resuspend/dilute in 8M Urea or 6M Guanidine HCl.
Reduction/Alkylation: Reduce with 5 mM DTT (30 min, 56°C) and alkylate with 15 mM Iodoacetamide (20 min, dark, RT).
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).
Data Analysis & Validation
Mass Shift Calculation
To configure your search engine (Proteome Discoverer, MaxQuant, etc.), add a Variable Modification on Tyr, Lys, Ser, and His.
Parameter
Value
Notes
Modification Name
5-Bromo-Furan-Sulfonyl
Custom modification
Formula Added
(Probe - F)
Monoisotopic Mass Shift
+224.8908 Da
Based on
Target Residues
Y, K, H, S
Tyrosine is the most common SuFEx target
The "Bromine Check" (Quality Control)
This is the self-validating step. A true labeling event will produce a peptide spectrum where the precursor ion shows a distinct isotopic doublet separated by 2.0 Da with nearly equal intensity (
: 51:49).
If you see +224.9 Da but NO split peak: It is a false positive (likely noise or co-eluting peak).
If you see the split peak: It is a confirmed bromine-containing peptide.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Labeling Observed
pH too low
Increase buffer pH to 8.0 to activate Tyrosine/Lysine nucleophiles.
Probe hydrolysis
Use fresh DMSO stock; ensure stock was stored anhydrously.
Steric hindrance
The furan ring may not fit the pocket. Try a smaller SF probe (e.g., methanesulfonyl fluoride) as a control.
Precipitation
Probe insolubility
Lower probe concentration or increase DMSO to 5% (if protein tolerates).
High Background/Non-specific
Over-labeling
Reduce incubation time or probe concentration. SFs are generally specific, but high concentrations (>1 mM) force non-specific chemistry.
References
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
Jones, L. H. (2021). Mechanism and application of covalent warheads in drug discovery. Nature Reviews Chemistry. Link
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
Hymel, D., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Biochemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Rationale & Strategic Advantage
Historically, targeted covalent inhibitors (TCIs) have relied heavily on α,β-unsaturated carbonyls (Michael acceptors) to engage nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, its absence in many protein binding pockets severely limits the scope of covalent drug discovery. To address this, the field is rapidly shifting toward 1[1].
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for this "beyond-cysteine" paradigm. Sulfonyl fluorides act as.
The 5-bromofuran-2-sulfonyl fluoride building block is particularly advantageous for medicinal chemists. The furan ring provides a unique geometric vector and electron-rich core that modulates the electrophilicity of the S(VI) center compared to traditional benzenesulfonyl fluorides. Crucially, the 5-bromo position serves as a versatile synthetic handle. It allows researchers to use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) to append complex, target-specific scaffolds directly to the warhead without destroying the sensitive sulfonyl fluoride group.
Sulfonyl fluorides possess a "Goldilocks" reactivity profile. In aqueous physiological buffers, the S-F bond is highly stable due to the strong electronegativity of fluorine and the steric shielding of the tetrahedral S(VI) center. They serve as2[2].
Covalent bond formation is strictly driven by binding-induced proximity . When the reversible scaffold docks into the protein pocket, the sulfonyl fluoride is forced into a precise microenvironment. If a nucleophile (e.g., the hydroxyl of a Tyrosine or the primary amine of a Lysine) is aligned correctly, it attacks the sulfur center, displacing the fluoride ion and forming an irreversible sulfonate or sulfonamide linkage. This mechanism minimizes off-target toxicity by utilizing 3[3].
Fig 1. Mechanism of target inactivation via SuFEx-mediated covalent bonding.
Quantitative Benchmarking
To guide experimental design, the reactivity and stability of the sulfonyl fluoride warhead must be contextualized against traditional covalent modifiers. Furthermore, optimizing the cross-coupling conditions is critical to prevent the premature hydrolysis of the -SO₂F group into an inactive sulfonate.
Table 1: Comparative Warhead Reactivity Profile
Warhead Class
Typical Target Residue(s)
Intrinsic Aqueous Reactivity
Reversibility
Acrylamide
Cysteine
Moderate
Irreversible
Chloroacetamide
Cysteine
High
Irreversible
Boronic Acid
Serine, Threonine
Low
Reversible
Sulfonyl Fluoride
Tyr, Lys, Ser, Thr, His
Very Low ("Goldilocks")
Irreversible
Table 2: Optimization of Suzuki-Miyaura Coupling for 5-Bromofuran-2-sulfonyl Fluoride
Catalyst System
Base
Solvent
Temp (°C)
Yield of Desired Product
Warhead Hydrolysis
Pd(PPh₃)₄
NaOH (aq)
THF
80
< 5%
> 90% (Degraded)
Pd(dppf)Cl₂
K₂CO₃ (solid)
Dioxane
90
45%
20%
Pd(dppf)Cl₂
Cs₂CO₃ (solid)
Dioxane/H₂O (9:1)
60
78%
< 5% (Optimal)
Causality Note: Strong aqueous bases (like NaOH) rapidly attack the S(VI) center via hydroxide nucleophilic substitution. Using a mild, bulky base like Cs₂CO₃ at a controlled, moderate temperature (60°C) allows the cross-coupling catalytic cycle to proceed significantly faster than the background hydrolysis of the warhead.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the synthesis and biological validation of inhibitors derived from 5-bromofuran-2-sulfonyl fluoride. Every step is designed as a self-validating system to ensure data integrity.
Fig 2. Experimental workflow for synthesizing and validating SuFEx covalent inhibitors.
Protocol 4.1: Scaffold Functionalization via Suzuki-Miyaura Coupling
Objective: Append a target-binding boronic acid scaffold to the 5-bromo position while preserving the -SO₂F warhead.
Preparation: In a flame-dried Schlenk tube, combine 5-bromofuran-2-sulfonyl fluoride (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (9:1 ratio).
Base Addition: Add solid Cs₂CO₃ (2.0 equiv). Do not use aqueous NaOH or KOH.
Reaction: Purge the vessel with N₂ for 5 minutes. Stir the mixture at 60°C for 4–6 hours. Monitor by LC-MS.
Workup: Quench with saturated aqueous NH₄Cl to neutralize any remaining base, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Self-Validation System: Run a parallel control reaction lacking the boronic acid. Analyze this control via LC-MS; if the sulfonic acid mass (M - F + OH) appears prominently, your base is too strong or the solvent is insufficiently degassed, indicating over-hydrolysis.
Protocol 4.2: Intact Protein Mass Spectrometry (Adduct Validation)
Objective: Confirm the formation of a 1:1 covalent adduct between the synthesized inhibitor and the purified target protein.
Buffer Selection: Prepare the target protein (2–5 µM) in 50 mM HEPES buffer (pH 7.4), 150 mM NaCl. Causality Note: Avoid Tris buffer. Although sulfonyl fluorides are generally stable, Tris contains a primary amine that can act as a competing nucleophile during extended incubations, leading to false-negative labeling.
Incubation: Add the inhibitor (typically 10–50 µM, 1% DMSO final concentration) to the protein solution. Incubate at 25°C for 2 hours.
Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).
Analysis: Analyze the sample via LC-TOF-MS. Deconvolute the raw spectra using MaxEnt1 or equivalent software.
Self-Validation System: Incubate the protein with a non-covalent analog (e.g., where the -SO₂F is replaced by a stable sulfonamide, -SO₂NH₂). The mass shift (Protein Mass + Inhibitor Mass - 20 Da for HF loss) should only occur with the intact sulfonyl fluoride.
Protocol 4.3: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Assess the proteome-wide selectivity of the covalent inhibitor to ensure minimal off-target SuFEx reactivity.
Lysate Preparation: Prepare native cell lysate (e.g., HEK293T) at a protein concentration of 2 mg/mL in PBS.
Pre-incubation: Treat the lysate with the synthesized covalent inhibitor (1 µM and 10 µM) or DMSO vehicle for 1 hour at 37°C.
Probe Labeling: Add a broad-spectrum, alkyne-tagged SuFEx probe (e.g., an alkyne-functionalized phenylsulfonyl fluoride) at 5 µM for 1 hour.
Click Chemistry & Readout: Perform CuAAC (Click chemistry) to attach a rhodamine-azide fluorophore. Run the samples on SDS-PAGE and image via in-gel fluorescence.
Self-Validation System: Spike a separate lysate aliquot with a known promiscuous covalent modifier (e.g., high-concentration AEBSF) as a positive control. A highly selective inhibitor will only outcompete the alkyne probe at the specific molecular weight corresponding to the target protein, leaving the rest of the fluorescent banding pattern identical to the DMSO control.
References
Sulfonyl fluorides as privileged warheads in chemical biology
Source: RSC Publishing
URL:
Covalent drug discovery using sulfur(VI) fluoride exchange warheads
Source: PubMed / Taylor & Francis
URL:[1]
Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery
Source: PMC (NIH)
URL:[3]
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening
Source: MDPI
URL:[2]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Application Note & Protocol Guide.
Scientific Rationale & Introduction
The development of targeted covalent inhibitors (TCIs) has historically relied on acrylamides targeting rare, non-conserved cysteine residues. However, the human kinome (comprising 518 kinases) features a highly conserved ATP-binding pocket that often lacks an accessible cysteine, limiting the scope of traditional covalent drug discovery.
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this paradigm. Sulfonyl fluorides are privileged electrophiles that remain highly stable in aqueous environments but undergo rapid, proximity-driven nucleophilic attack to form irreversible covalent bonds with tyrosine, lysine, serine, and histidine residues[1]. Because almost all kinases possess a conserved catalytic lysine in the
strand of the N-terminal lobe (e.g., K271 in BCR-ABL, K33 in CDKs), SuFEx warheads offer a universal approach to covalent kinase inhibition[2].
5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) is an ideal fragment-sized SuFEx probe[3]. The furan ring provides a compact, modifiable scaffold where the bromine atom allows for downstream cross-coupling or acts as a halogen bond donor[4]. Meanwhile, the sulfonyl fluoride acts as a latent warhead. When the fragment binds the kinase active site, the local microenvironment drastically lowers the activation energy, triggering the expulsion of hydrogen fluoride (HF) and the formation of a stable sulfonamide adduct[5].
Fig 1. Proximity-driven SuFEx mechanism of 5-Bromofuran-2-sulfonyl fluoride in the kinase pocket.
Experimental Workflow Design
To successfully screen 5-Bromofuran-2-sulfonyl fluoride, a multi-tiered approach is required. Biochemical potency alone is insufficient; researchers must verify the exact stoichiometry of the covalent adduct and confirm target engagement in the competitive environment of a living cell[6].
Below is a representative data matrix demonstrating the expected profile of 5-Bromofuran-2-sulfonyl fluoride against a panel of kinases.
Target Kinase
Intact MS Shift (Da)
Adduct Stoichiometry
(µM)
(s⁻¹)
(M⁻¹s⁻¹)
Cellular Target Engagement
BCR-ABL (WT)
+209.0
1:1
15.2
0.0045
296
Confirmed (Dose-dependent)
CDK2
+209.0
1:1
42.1
0.0012
28
Weak
EGFR (WT)
No Shift
0:0
N/A
N/A
N/A
None
Detailed Methodologies & Protocols
Protocol 1: Intact Protein LC-MS for Covalent Adduct Verification
Causality & Rationale:
Covalent inhibitors must form a precise 1:1 stoichiometric adduct. High false-positive rates in biochemical screening can arise from compound aggregation or non-specific reactivity[7]. Intact mass spectrometry directly measures the mass shift of the target protein, confirming the exact mechanism of action and ruling out promiscuous labeling[1].
Step-by-Step Methodology:
Preparation: Dilute the recombinant kinase to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Avoid primary amine buffers (e.g., Tris) as they can act as competing nucleophiles and quench SuFEx reagents.
Incubation: Add 5-Bromofuran-2-sulfonyl fluoride to a final concentration of 20 µM (10-fold molar excess). Incubate at 25°C for 2 hours.
Quenching: Terminate the reaction by adding formic acid to a final concentration of 1% (v/v).
Acquisition: Inject 2 µL of the sample onto an LC-TOF-MS system equipped with a C4 intact protein column. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).
Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass using MaxEnt or Bioconfirm algorithms.
Self-Validating Quality Control:
Calculate the expected mass shift. 5-Bromofuran-2-sulfonyl fluoride (MW 229.03) loses a fluorine atom upon reaction, and the protein loses a proton (total loss = 20.01 Da). The expected mass shift is exactly +209.0 Da . The system is self-validating: if a +418.0 Da peak appears, it indicates a 2:1 non-specific labeling event, invalidating the compound as a selective active-site inhibitor.
Causality & Rationale:
Covalent inhibitors do not reach thermodynamic equilibrium; their potency increases infinitely over time. Standard
values are therefore highly misleading. Measuring the pseudo-first-order inactivation rate () and the reversible binding affinity () isolates the non-covalent recognition event from the covalent bond-forming step, providing a true measure of efficiency[7].
Step-by-Step Methodology:
Dilution Series: Prepare a 10-point, 2-fold serial dilution of 5-Bromofuran-2-sulfonyl fluoride (starting at 100 µM).
Pre-Incubation: Mix the compound with 10 nM kinase in assay buffer (supplemented with 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20). Pre-incubate separate plates for varying time intervals: 0, 15, 30, 60, and 120 minutes.
Reaction Initiation: Initiate the kinase reaction by adding ATP (at the predetermined
for the specific kinase) and the appropriate substrate peptide.
Detection: After 30 minutes, add ADP-Glo reagent (Promega) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Read on a microplate reader.
Data Fitting: Plot remaining activity vs. time to extract
, then fit to the equation: .
Self-Validating Quality Control:
Plot the apparent
against pre-incubation time. A true SuFEx covalent inhibitor will display a time-dependent leftward shift in the dose-response curve. If the remains static across the 0–120 minute intervals, the compound is acting purely reversibly, indicating the proximity-driven SuFEx reaction failed to occur.
Protocol 3: Cellular Target Engagement via Activity-Based Protein Profiling (ABPP)
Causality & Rationale:
In vitro potency often fails to translate to cellular efficacy due to the high intracellular ATP concentration (2–8 mM) and the presence of competing nucleophiles (e.g., glutathione). ABPP using broad-spectrum kinase probes (like the sulfonyl fluoride probe XO44) ensures the compound successfully engages the target in the complex environment of a living cell[6].
Step-by-Step Methodology:
Cell Treatment: Culture target cells (e.g., K562 cells for BCR-ABL) to 80% confluency. Treat live cells with varying concentrations of 5-Bromofuran-2-sulfonyl fluoride (0.1, 1, 10 µM) or DMSO vehicle for 4 hours.
Lysis: Harvest and lyse cells using a mild, non-denaturing lysis buffer (1% NP-40 in PBS with protease inhibitors).
Probe Labeling: Treat the proteome lysate with a broad-spectrum desthiobiotinylated SuFEx probe (e.g., XO44) at 5 µM for 1 hour. This probe will covalently label all unreacted kinases.
Enrichment: Enrich the labeled proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins.
Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS (using TMT labeling or label-free quantification).
Self-Validating Quality Control:
Analyze the MS reporter ion intensities. A validated target will show a dose-dependent decrease in intensity (indicating the 5-Bromofuran-2-sulfonyl fluoride successfully occupied the active site and outcompeted the broad-spectrum probe). Off-target proteins will maintain a static intensity across the concentration gradient, serving as an internal negative control.
Application Notes & Protocols: Cell-Based Assays with 5-Bromofuran-2-sulfonyl Fluoride for Target Engagement
Introduction: The Rise of Sulfonyl Fluorides in Cellular Target Engagement In the landscape of chemical biology and drug discovery, the ability to confirm that a molecule interacts with its intended target within the com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of Sulfonyl Fluorides in Cellular Target Engagement
In the landscape of chemical biology and drug discovery, the ability to confirm that a molecule interacts with its intended target within the complex milieu of a living cell is paramount.[1] Covalent chemical probes have emerged as powerful tools for this purpose, offering unique advantages such as high potency, prolonged pharmacodynamics, and the ability to target challenging binding sites.[2][3] Among the various electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have garnered significant attention.[4]
The SF moiety is considered a privileged warhead due to its optimal balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with a range of nucleophilic amino acid residues.[5][6][7] Unlike more common cysteine-directed warheads like acrylamides, SFs can react with serine, threonine, tyrosine, lysine, and histidine residues, greatly expanding the scope of the targetable proteome.[5][8]
This application note focuses on 5-Bromofuran-2-sulfonyl fluoride , a chemical probe combining the versatile reactivity of the sulfonyl fluoride group with a 5-bromofuran scaffold. The furan ring system is a common feature in many biologically active compounds, potentially providing a recognition element that guides the probe to specific protein binding pockets.[9][10] Here, we provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this probe in robust cell-based assays to validate and quantify target engagement. We will explore three orthogonal, yet complementary, state-of-the-art methodologies: Cellular Thermal Shift Assay (CETSA), Chemoproteomics, and NanoBRET®.
The Imperative of Cellular Target Engagement
Confirming that a compound binds its target in a test tube is a critical first step, but it is not representative of the true biological context.[1] In-cell assays are essential because they account for factors such as:
Cell Permeability: Does the compound cross the cell membrane to reach its intracellular target?[1]
Intracellular Stability: Is the compound metabolized or degraded within the cell?
Competition with Endogenous Ligands: Can the compound effectively compete with natural substrates or binding partners present at high physiological concentrations?[2]
Off-Target Effects: Does the compound bind to other proteins, which could lead to toxicity or confound the interpretation of phenotypic results?[11]
The covalent and stable nature of the bond formed by 5-Bromofuran-2-sulfonyl fluoride makes it an excellent tool for developing assays that directly address these questions and provide unequivocal evidence of target interaction in a physiologically relevant setting.
CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or lysates without the need for any labels or modifications to the compound or the protein.[12] The principle is based on ligand-induced thermal stabilization: a protein, when bound to a ligand, becomes more resistant to heat-induced unfolding and aggregation.[13][14]
CETSA Experimental Workflow
The workflow involves treating cells with the probe, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining. A positive target engagement event results in a higher concentration of soluble protein at elevated temperatures compared to the vehicle-treated control.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Cell line of interest expressing the target protein
Complete cell culture medium
5-Bromofuran-2-sulfonyl fluoride (stock solution in DMSO)
DMSO (vehicle control)
Phosphate-buffered saline (PBS) with protease inhibitors
Lysis buffer (e.g., PBS with 0.4% NP-40, protease inhibitors)
Thermal cycler, centrifuges, Western blot equipment or other detection systems
Part A: Generating a CETSA Melt Curve
The goal of this experiment is to determine the temperature at which the target protein denatures and aggregates, and how this is shifted by the probe.
Cell Culture: Culture cells to ~80-90% confluency. Harvest and resuspend in fresh medium to a density of 2-5 x 10⁶ cells/mL.
Compound Treatment: Divide the cell suspension into two pools. Treat one with 5-Bromofuran-2-sulfonyl fluoride at a final concentration (e.g., 10 µM) and the other with an equivalent volume of DMSO. Incubate for 1-2 hours at 37°C.
Scientist's Note: The incubation time should be sufficient for the covalent reaction to proceed. For covalent probes, this is a critical parameter to optimize.
Heat Challenge: Aliquot 50-100 µL of each cell suspension into separate PCR tubes for each temperature point. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13] This method effectively disrupts cell membranes without using detergents that might interfere with protein aggregation.
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by Western blot using a specific antibody against the target protein.
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the probe-treated and vehicle-treated samples. A rightward shift in the curve for the probe-treated sample indicates target stabilization and engagement.
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
This experiment determines the potency of target engagement at a fixed temperature.
Follow steps 1 and 2 from Part A, but instead of a single concentration, treat cells with a serial dilution of 5-Bromofuran-2-sulfonyl fluoride (e.g., 0.1 nM to 100 µM).
Heat Challenge: Based on the melt curve, select a temperature that results in significant but not complete protein aggregation in the vehicle-treated sample (e.g., the Tagg value). Heat all samples at this single temperature for 3 minutes.
Follow steps 4-7 from Part A. Plot the soluble protein signal against the log of the probe concentration to generate a dose-response curve and calculate the EC₅₀ for target stabilization.
Parameter
Recommended Range
Rationale
Cell Density
2-5 x 10⁶ cells/mL
Ensures sufficient protein for detection while maintaining cell health.
Probe Concentration
1-20 µM (Melt Curve)
A concentration high enough to ensure target saturation.
Incubation Time
1-4 hours
Allows for cell uptake and covalent bond formation. May require optimization.
Heat Challenge
40-70°C (3 min)
Covers the typical denaturation range for most cellular proteins.
Centrifugation
20,000 x g (20 min)
Effectively separates large protein aggregates from the soluble fraction.
Methodology 2: Chemoproteomics for Target Identification & Occupancy
Chemoproteomics, particularly in the form of Activity-Based Protein Profiling (ABPP), is a powerful method to identify the targets of a probe on a proteome-wide scale and to quantify target occupancy.[15] The strategy often involves a competition experiment where the unlabeled probe of interest (5-Bromofuran-2-sulfonyl fluoride) competes with a tagged, broad-reactivity probe for binding sites.[11][16]
Chemoproteomics Competition Workflow
Caption: Workflow for a competitive chemoproteomics experiment to measure target occupancy.
Reagents for proteomics sample prep (DTT, iodoacetamide, trypsin)
LC-MS/MS instrumentation
Protocol Steps
Cell Treatment: Culture cells and treat with a range of concentrations of 5-Bromofuran-2-sulfonyl fluoride (and a DMSO vehicle control) for 1-4 hours at 37°C.
Lysis: Harvest cells, wash with cold PBS, and lyse via probe sonication or douncing in lysis buffer.
Competitive Labeling: Normalize protein concentration for all samples. Incubate the lysates with the alkyne-tagged sulfonyl fluoride probe (e.g., 1 µM) for 1 hour at room temperature.
Rationale: The tagged probe will label any available SF-reactive sites. Sites already occupied by 5-Bromofuran-2-sulfonyl fluoride will be blocked, preventing labeling.
Click Chemistry: Add the click chemistry reagents to each sample to conjugate biotin to the alkyne-tagged proteins. Allow the reaction to proceed for 1 hour.[11]
Enrichment: Add streptavidin beads to each lysate and incubate for 1-4 hours at 4°C to capture the biotinylated proteins.
Washing: Wash the beads extensively to remove non-specifically bound proteins. This typically involves sequential washes with PBS, high-molarity urea, and finally back to PBS.
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the samples by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).
Data Analysis: Identify the proteins enriched from the proteome. Quantify the relative abundance of each protein across the different treatment concentrations. Proteins whose signal decreases in a dose-dependent manner are the targets of 5-Bromofuran-2-sulfonyl fluoride. This data can be used to generate IC₅₀ values for target engagement across the proteome.[15]
Methodology 3: NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding at a target protein in live cells.[17] It requires engineering the target protein to be expressed as a fusion with the bright NanoLuc® luciferase. A fluorescent tracer that reversibly binds the target is then used. When the tracer is bound, it is close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A test compound that engages the target will compete with the tracer, leading to a loss of BRET signal.[17][18]
NanoBRET® Assay Principle
Caption: Principle of the NanoBRET® target engagement assay.
Detailed Protocol: Live-Cell Target Engagement
Materials
Cells expressing the target-NanoLuc® fusion protein
Opti-MEM® I Reduced Serum Medium
NanoBRET® Tracer specific for the target of interest
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
5-Bromofuran-2-sulfonyl fluoride (stock in DMSO)
White, 96- or 384-well assay plates
Luminometer capable of measuring donor and acceptor emission wavelengths separately
Protocol Steps
Cell Preparation: Harvest cells expressing the Target-NanoLuc® fusion and resuspend in Opti-MEM®.
Compound Plating: Prepare a serial dilution of 5-Bromofuran-2-sulfonyl fluoride in Opti-MEM® directly in the assay plate. Include "no inhibitor" and "no tracer" controls.
Tracer Addition & Cell Seeding: Prepare a working solution of the NanoBRET® tracer in Opti-MEM®. Add this to the cell suspension. Immediately dispense the cell/tracer mix into the wells of the assay plate containing the pre-plated compound.
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
Scientist's Note: For a covalent inhibitor, this incubation allows for the irreversible binding to occur, leading to a stable displacement of the reversible tracer. Kinetic studies can also be performed by reading the plate at multiple time points.
Detection: Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor. Add this reagent to all wells. The inhibitor quenches any signal from luciferase that may have leaked from dead cells.
Signal Measurement: Read the plate within 10-15 minutes on a luminometer, measuring both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission.
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the vehicle control ("High BRET") and the no tracer control ("Low BRET"). Plot the normalized BRET ratio against the log of the inhibitor concentration to determine the IC₅₀ of target engagement.
Parameter
Recommended Value
Rationale
Tracer Concentration
Typically at its EC₅₀
Provides a robust signal window for competition.
Probe Concentration
10-point, 3-fold dilution
Covers a wide range to accurately determine the IC₅₀.
Incubation Time
2 hours (endpoint)
Standard time for equilibrium; can be varied for kinetic analysis.
Cell Density/Well
1-2 x 10⁴ (96-well)
Optimized for signal intensity and cell health.
Detection Reagent
Nano-Glo® with Inhibitor
Provides luminescent substrate and ensures signal is from intracellular targets.
Conclusion
5-Bromofuran-2-sulfonyl fluoride is a valuable chemical probe for interrogating protein function and validating drug-target interactions in a cellular context. Its privileged sulfonyl fluoride warhead allows for the covalent targeting of multiple nucleophilic residues, expanding its utility beyond traditional cysteine-reactive probes. By employing a multi-pronged approach using orthogonal assays like CETSA, chemoproteomics, and NanoBRET®, researchers can build a comprehensive and high-confidence profile of their probe's target engagement. The protocols detailed in this guide provide a robust framework for scientists to confirm target binding, determine cellular potency, and assess proteome-wide selectivity, which are all critical steps in the journey of probe development and drug discovery.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]
van der Woude, L. C., et al. (2017). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 12(9), 1877–1893. [Link]
Bond, M. J., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(3), 607–611. [Link]
Bond, M. J., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
Do, T. H. T., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(17), 11775–11800. [Link]
Haag, S., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 16(11), 2217–2226. [Link]
Yang, Y., & Liu, Y. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. JoVE (Journal of Visualized Experiments), (120), e55219. [Link]
Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
Jones, L. H., et al. (2022). Covalent chemical probes. Communications Chemistry, 5(1), 1–4. [Link]
Li, A., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]
Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]
Walter, F. R., et al. (2023). Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2. Journal of Medicinal Chemistry, 66(15), 10738–10753. [Link]
Robers, M. B., et al. (2024). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Cell Chemical Biology. [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
Wu, X., et al. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society. [Link]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]
modifying peptides and small molecules with 5-Bromofuran-2-sulfonyl fluoride
Application Note: Modular Design of Covalent Probes Using 5-Bromofuran-2-sulfonyl Fluoride (5-Br-FSF) Abstract & Scope This technical guide details the application of 5-Bromofuran-2-sulfonyl fluoride (5-Br-FSF) as a priv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modular Design of Covalent Probes Using 5-Bromofuran-2-sulfonyl Fluoride (5-Br-FSF)
Abstract & Scope
This technical guide details the application of 5-Bromofuran-2-sulfonyl fluoride (5-Br-FSF) as a privileged bifunctional building block for chemical biology. Unlike standard sulfonyl fluorides, 5-Br-FSF possesses two distinct reactive handles:
Sulfonyl Fluoride (SO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, specifically targeting Tyrosine, Lysine, and Histidine residues in proteins.[1][2]
Aryl Bromide (Ar-Br): A synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the scaffold before or after bioconjugation.
This guide provides protocols for Library Synthesis (derivatizing the bromide to create probe libraries) and Bioconjugation (covalent labeling of peptides/proteins).
Chemical Basis & Mechanism
The "Sleeping Beauty" Reactivity
Sulfonyl fluorides are unique among electrophiles. They are resistant to hydrolysis and reduction (stable in aqueous buffer and plasma), yet they react specifically with nucleophiles within protein binding pockets or under specific pH activation. This phenomenon, termed "context-dependent reactivity" by K. Barry Sharpless, makes them ideal for covalent probe discovery.
The Furan Advantage
The furan core in 5-Br-FSF serves two purposes:
Electronic Tuning: The heteroaromatic ring modulates the electrophilicity of the sulfur center, making it generally more reactive than simple phenyl sulfonyl fluorides but less aggressive than aliphatic ones.
Geometry: The 2,5-substitution pattern provides a linear vector, ideal for extending into deep binding pockets.
Workflow Visualization
The following diagram illustrates the two primary workflows: Path A (Probe Library Construction) and Path B (Direct Fragment Screening).
Caption: Workflow logic for 5-Br-FSF. Path A is the primary route for drug discovery (creating libraries). Path B is used for fragment-based screening or peptide stapling.
Objective: To derivatize the 5-position of the furan ring while preserving the sulfonyl fluoride warhead.
Critical Insight: The SO₂F group is remarkably stable to standard Pd-coupling conditions (base and heat), provided strong nucleophiles (like methoxide) are avoided.
Reagents:
5-Bromofuran-2-sulfonyl fluoride (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)
Base: Potassium Phosphate (K₃PO₄, 2.0 equiv) or Sodium Carbonate (Na₂CO₃)
Solvent: Dioxane:Water (4:1) or Toluene:Water (depending on solubility)
Step-by-Step Procedure:
Setup: In a microwave vial or round-bottom flask, combine the 5-Br-FSF, boronic acid, and base.
Degassing: Add the solvent mixture. Sparge with Nitrogen or Argon for 5–10 minutes. (Oxygen removal is critical to protect the catalyst).
Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.
Reaction: Heat to 60–80°C for 2–4 hours.
Note: Avoid reflux temperatures >100°C if possible to prevent thermal decomposition of the sulfonyl fluoride.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.
Purification: Flash column chromatography (Hexanes/EtOAc). The SO₂F group is stable on silica gel.
QC Check:
19F NMR: Look for the sulfonyl fluoride signal (typically +30 to +65 ppm relative to CFCl₃). Loss of this signal indicates hydrolysis to sulfonate.
Objective: To covalently attach the furan-sulfonyl fluoride probe to a peptide containing a nucleophilic residue (Tyrosine, Lysine).
Target Selectivity:
Lysine (Lys): Reacts via ε-amino group. Requires pH > 8.5 or kinetic activation.
Reagents:
Target Peptide (100 µM in buffer)
5-Br-FSF Probe (from Protocol 1) (Stock: 10–50 mM in DMSO)
Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0)
Optional Catalyst: DABCO or DMAP (for chemical peptides, not recommended for live cells).
Step-by-Step Methodology:
Preparation: Dissolve the peptide in buffer to a final concentration of 50–100 µM.
Addition: Add the probe solution (in DMSO) to the peptide.
Ratio: Use a 2:1 to 10:1 molar excess of Probe:Peptide.
DMSO Limit: Keep final DMSO concentration < 5% to prevent protein denaturation (unless denaturing conditions are desired).
Incubation: Incubate at 37°C for 4–12 hours .
Tip: SuFEx is slower than maleimide-cysteine coupling. It requires "proximity" or time.
Quenching (Optional): Add excess Tris buffer or small molecule amine to scavenge unreacted fluoride (though often unnecessary due to slow background hydrolysis).
Analysis: Analyze via LC-MS/MS.
Data Interpretation (Mass Shift):
Unlike other labels, SuFEx is a substitution reaction .
Mass Shift: Mass of Probe minus Mass of Fluoride (19 Da) plus Mass of Proton lost (1 Da).
Simplified Calculation:ΔMass = Molecular Weight of Probe - 20 Da. (Wait, check stoichiometry: R-SO2-F + Nu-H -> R-SO2-Nu + HF. You add [R-SO2] and lose [H]. So you add (MW of R-SO2F - 19 - 1) = MW - 20? No.
Correct Mass Balance:
Start: Protein (P)
End: P-SO2-R
Added group: -SO2-R
Mass of -SO2-R group = (MW of R-SO2F) - (MW of F).
The protein loses a Proton (H).
Observed Shift = (MW of Probe - 19) - 1 = MW of Probe - 20.
Correction: Actually, in MS, you observe the ion. If the protein loses H during reaction, the residue mass changes.
Standard Rule: The adduct mass is the Sulfonyl moiety (R-SO₂-) .
Tyrosine-Specific Mechanism
The following diagram details the specific attack of Tyrosine on the Sulfur(VI) center.
Caption: SuFEx mechanism. The phenolic oxygen of Tyrosine attacks the S(VI) center, displacing fluoride to form a stable sulfonate ester.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Reaction Observed
pH too low (Tyrosine not ionized).
Increase pH to 8.0–8.5. Tyrosine pKa is ~10, but local environment can lower it.
Precipitation
Probe insolubility.
Increase DMSO % (up to 10%) or add cyclodextrin.
Hydrolysis of Probe
Buffer contains nucleophiles.
Avoid DTT or Mercaptoethanol (reducing agents) and high concentrations of Azide during the labeling step.
Non-Specific Labeling
Probe concentration too high.
Perform a concentration-response curve. SuFEx should be driven by affinity (binding), not just concentration.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes."[3] ACS Chemical Biology. Link
Narayanam, M. K., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
Hloušek, J., et al. (2023). "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. Link
PubChem Compound Summary. "5-Bromofuran-2-sulfonyl fluoride" (CAS 160898-38-8). Link
Experimental Guide for SuFEx Click Chemistry with Furan Sulfonyl Fluorides
Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a specific focus on the us...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a specific focus on the use of furan sulfonyl fluorides as versatile reaction hubs. We delve into the mechanistic underpinnings of the SuFEx reaction, offer field-proven insights into experimental design, and present comprehensive, step-by-step protocols for the synthesis of furan sulfonyl fluorides and their subsequent use in SuFEx reactions. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Power of SuFEx and the Uniqueness of Furan Sulfonyl Fluorides
Click chemistry has revolutionized molecular synthesis by providing a set of powerful, reliable, and selective reactions for the rapid construction of complex molecules from modular building blocks.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers, has emerged as a cornerstone of this chemical philosophy.[3][4] SuFEx chemistry is predicated on the remarkable balance of stability and reactivity of the S-F bond in sulfonyl fluorides (R-SO₂F).[5][6][7] These compounds are exceptionally stable under a wide range of conditions, yet their sulfur atom can be selectively activated to undergo nucleophilic substitution with a variety of nucleophiles, including alcohols, amines, and carbon nucleophiles, to form robust S-O, S-N, and S-C linkages, respectively.[3][4][8]
Furan rings are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in various biological interactions. The incorporation of a sulfonyl fluoride moiety onto a furan ring creates a "SuFExable" hub that combines the desirable features of both functionalities. Furan sulfonyl fluorides serve as versatile connectors, enabling the modular assembly of complex molecular architectures with potential applications in drug discovery, chemical biology, and materials science.[5][9]
This guide will provide the necessary theoretical background and practical protocols to successfully employ furan sulfonyl fluorides in your research endeavors.
Mechanistic Overview of the SuFEx Reaction
The SuFEx reaction involves the nucleophilic displacement of a fluoride ion from a sulfur(VI) center. The inherent strength and stability of the S-F bond necessitate the use of a catalyst or specific activating conditions to facilitate this exchange.[5][10]
The process can be generally understood through the following key steps:
Activation of the Nucleophile: In many cases, particularly with alcohol and amine nucleophiles, a base is employed to deprotonate the nucleophile, increasing its nucleophilicity.
Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride.
Fluoride Ion Departure: The fluoride ion is expelled as a leaving group. The stability of the departing fluoride ion is a critical factor in the reaction's thermodynamics and can be influenced by the reaction medium and additives.[10]
Several catalytic systems have been developed to promote the SuFEx reaction. Common catalysts include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA), as well as bifluoride salts.[3][11] More recently, the sterically hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), often used in conjunction with hexamethyldisilazane (HMDS), has been shown to be a highly effective catalyst system for what is termed 'Accelerated SuFEx Click Chemistry' (ASCC).[1][2][3] This system allows for lower catalyst loadings and significantly faster reaction times.[2][3]
Diagram: Generalized SuFEx Reaction Mechanism
Caption: Generalized mechanism of the base-catalyzed SuFEx reaction.
Safety and Handling Precautions
Sulfonyl fluorides and their precursors require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.
General Precautions:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12][13]
Handling: Avoid contact with skin and eyes.[12][15] In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]
Storage: Store sulfonyl fluorides in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13][15]
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13]
Experimental Protocols
Synthesis of Furan-2-sulfonyl Fluoride
The synthesis of furan-2-sulfonyl fluoride can be achieved through various methods. One common approach involves the sulfonylation of furan followed by conversion of the resulting sulfonic acid to the sulfonyl fluoride.[17][18] Another route involves the fluoride-chloride exchange of a corresponding sulfonyl chloride.[6][19]
Protocol: Synthesis of Furan-2-sulfonyl Chloride (Precursor)
This protocol outlines the sulfonation of furan, a key step towards the synthesis of the sulfonyl fluoride.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Furan
Reagent
Major Chemical Supplier
Pyridine-sulfur trioxide complex
Reagent
Major Chemical Supplier
Pyridine
Anhydrous
Major Chemical Supplier
Diethyl ether
Anhydrous
Major Chemical Supplier
Sodium bicarbonate
Reagent
Major Chemical Supplier
Magnesium sulfate
Anhydrous
Major Chemical Supplier
Round-bottom flask
-
Glassware Supplier
Magnetic stirrer and stir bar
-
Equipment Supplier
Ice bath
-
-
Separatory funnel
-
Glassware Supplier
Rotary evaporator
-
Equipment Supplier
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
Slowly add pyridine-sulfur trioxide complex (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]
Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.
Extract the aqueous mixture with diethyl ether (3 x volume).
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude furan-2-sulfonic acid pyridinium salt.
Protocol: Conversion to Furan-2-sulfonyl Fluoride
This protocol describes the conversion of the sulfonic acid salt to the desired sulfonyl fluoride.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Furan-2-sulfonic acid pyridinium salt
As prepared above
-
Oxalyl chloride or Thionyl chloride
Reagent
Major Chemical Supplier
Potassium fluoride (spray-dried)
Reagent
Major Chemical Supplier
Acetonitrile
Anhydrous
Major Chemical Supplier
Dichloromethane (DCM)
Anhydrous
Major Chemical Supplier
N,N-Dimethylformamide (DMF)
Catalytic amount
Major Chemical Supplier
Round-bottom flask
-
Glassware Supplier
Magnetic stirrer and stir bar
-
Equipment Supplier
Reflux condenser
-
Glassware Supplier
Procedure:
To a stirred suspension of the crude furan-2-sulfonic acid pyridinium salt in anhydrous DCM at 0 °C, add a catalytic amount of DMF.
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise. This step generates the sulfonyl chloride in situ and should be performed in a fume hood due to the evolution of gas.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Remove the solvent and excess chlorinating agent under reduced pressure.
To the resulting crude sulfonyl chloride, add anhydrous acetonitrile and spray-dried potassium fluoride (3.0 eq).
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR.
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford pure furan-2-sulfonyl fluoride.
General Protocol for SuFEx Reaction with Furan-2-sulfonyl Fluoride
This protocol provides a general procedure for the SuFEx reaction of furan-2-sulfonyl fluoride with an alcohol or amine nucleophile using the BTMG/HMDS catalytic system.[2][3]
Materials and Reagents:
Reagent/Material
Grade
Supplier
Furan-2-sulfonyl fluoride
As prepared above
-
Alcohol or Amine Nucleophile
Reagent
Major Chemical Supplier
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)
Reagent
Major Chemical Supplier
Hexamethyldisilazane (HMDS)
Reagent
Major Chemical Supplier
Acetonitrile (MeCN)
Anhydrous
Major Chemical Supplier
Reaction vial with stir bar
-
Glassware Supplier
Procedure:
To a reaction vial containing a magnetic stir bar, add the alcohol or amine nucleophile (1.0 eq), furan-2-sulfonyl fluoride (1.1 eq), and anhydrous acetonitrile.
To the stirred solution, add HMDS (1.5 eq) followed by BTMG (0.1-0.2 eq). The order of addition can be important; adding the catalyst last often provides better control.
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3][4]
Monitor the reaction progress by TLC or LC-MS.[20]
Upon completion, the reaction mixture can often be purified by simple evaporation of the volatile components (BTMG, HMDS byproducts) under reduced pressure.[2][3]
If further purification is required, silica gel column chromatography can be employed.
Diagram: Experimental Workflow for SuFEx with Furan Sulfonyl Fluoride
Caption: A typical workflow for the synthesis and SuFEx reaction of furan sulfonyl fluoride.
Reaction Monitoring and Product Characterization
Reaction Monitoring:
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of reactants, products, and any byproducts.[20]
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation of the final product. The presence of a signal in the ¹⁹F NMR spectrum corresponding to the sulfonyl fluoride starting material and its absence in the product spectrum is a key indicator of a successful reaction.
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.
Scope and Limitations
The SuFEx reaction with furan sulfonyl fluorides is generally high-yielding and tolerant of a wide range of functional groups. However, certain limitations should be considered:
Steric Hindrance: Highly hindered nucleophiles or sulfonyl fluorides may react more slowly or require more forcing conditions.
Competing Reactions: In some cases, particularly with alkyl alcohols, competing Sₙ2 reactions at the sulfonate product can occur.[4]
Substrate Stability: The stability of the furan ring under the specific reaction conditions should be considered, although SuFEx conditions are generally mild.
Applications in Drug Discovery and Beyond
The modular nature of SuFEx click chemistry makes it an invaluable tool in drug discovery and chemical biology.[1][21][22] Furan sulfonyl fluorides can be used to:
Generate Libraries of Compounds: Rapidly synthesize diverse libraries of furan-containing molecules for high-throughput screening.[22]
Late-Stage Functionalization: Introduce the furan-sulfonyl moiety into complex molecules at a late stage of a synthetic sequence.
Covalent Inhibitors and Chemical Probes: The sulfonyl fluoride can act as a warhead to form covalent bonds with specific amino acid residues (e.g., tyrosine, lysine, serine) in protein targets.[7][23][24]
Materials Science: Create novel polymers and materials with unique properties.[11][25]
Conclusion
SuFEx click chemistry with furan sulfonyl fluorides offers a powerful and versatile platform for the modular synthesis of complex molecules. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently and effectively apply this cutting-edge technology to advance their scientific objectives in drug discovery, chemical biology, and materials science.
References
Moses, J. E., & Sharpless, K. B. (2021). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH. Retrieved from [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SULFURYL FLUORIDE. Retrieved from [Link]
Wang, P., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. DOI:10.1039/D3SC05729A. Retrieved from [Link]
Kim, J., et al. (2021). SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI. Retrieved from [Link]
Moses, J. E., & Sharpless, K. B. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Retrieved from [Link]
ResearchGate. (n.d.). (a) Three classes of polymeric MacMillan catalysts based on SuFEx-click... Retrieved from [Link]
Melius Organics. (n.d.). SuFEx handle fragment library. Retrieved from [Link]
Dong, J., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. Retrieved from [Link]
Kelly, J. M., & Sharpless, K. B. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Angewandte Chemie International Edition. Retrieved from [Link]
Moses, J. E., & Sharpless, K. B. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. bioRxiv. Retrieved from [Link]
Dong, J., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PMC. Retrieved from [Link]
Karunananda, K. C., et al. (2020). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society. Retrieved from [Link]
Qin, W., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Retrieved from [Link]
Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. PMC. Retrieved from [Link]
Qin, W., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Applications of Sulfonyl Fluorides. Retrieved from [Link]
ResearchGate. (n.d.). One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. Retrieved from [Link]
Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. Retrieved from [Link]
Ball, N. D., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. Retrieved from [Link]
Studer, A. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. Retrieved from [Link]
Cornella, J. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
ResearchGate. (2025). Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. Retrieved from [Link]
Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
Ball, N. D., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. DOI:10.1039/D5SC03893F. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]
Kelly, J. M., & Sharpless, K. B. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. Retrieved from [Link]
Application Note: Target Identification & Validation with 5-Bromofuran-2-sulfonyl Fluoride
Target identification and validation using 5-Bromofuran-2-sulfonyl fluoride requires a nuanced approach because this molecule functions primarily as a covalent fragment or a SuFEx (Sulfur-Fluoride Exchange) warhead rathe...
Author: BenchChem Technical Support Team. Date: March 2026
Target identification and validation using 5-Bromofuran-2-sulfonyl fluoride requires a nuanced approach because this molecule functions primarily as a covalent fragment or a SuFEx (Sulfur-Fluoride Exchange) warhead rather than a fully functionalized affinity probe (unless chemically modified with a click handle).
This guide details the protocols for using 5-Bromofuran-2-sulfonyl fluoride in Fragment-Based Covalent Ligand Screening and Target Validation .
Introduction & Mechanistic Basis
5-Bromofuran-2-sulfonyl fluoride (5-BFSF) is a heteroaromatic electrophile utilized in SuFEx chemistry . Unlike traditional sulfonyl chlorides which are highly unstable in water, sulfonyl fluorides (SFs) possess a unique "balanced reactivity."[1] They are stable in aqueous physiological buffers but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets where the local environment activates the exchange.[1]
Mechanism of Action: SuFEx Ligation
The reaction follows a nucleophilic substitution at the hexavalent sulfur center. The protein nucleophile attacks the sulfur, displacing the fluoride ion.
Scaffold: 5-Bromofuran (provides steric shape and potential halogen bonding via the Bromine atom).
Outcome: Formation of a stable sulfonyl-protein covalent adduct .
Why 5-Bromofuran-2-sulfonyl fluoride?
Privileged Fragment: The furan scaffold is small, allowing it to probe cryptic pockets.
Structural Validation: The Bromine (Br) atom serves as an anomalous scatterer in X-ray crystallography, facilitating unambiguous identification of the binding pose and site.
Tunable Reactivity: The electron-withdrawing nature of the furan ring activates the sulfonyl fluoride slightly more than simple phenyl-SFs, making it effective for capturing transient nucleophilic states.
Experimental Workflows
Since unmodified 5-BFSF lacks a biotin or alkyne handle for direct enrichment, this guide focuses on the two primary valid methodologies for this specific probe:
Direct Intact Protein Mass Spectrometry (LC-MS): For validating engagement with a purified protein.[8]
Competition Activity-Based Protein Profiling (ABPP): For identifying targets in complex proteomes (lysates) by competing against a broad-spectrum reporter.
DOT Diagram: Experimental Logic Flow
Caption: Decision matrix for target validation using 5-BFSF. Path 1 confirms covalent binding on known targets; Path 2 identifies targets via competition.
Protocol A: Direct Target Validation (Intact Protein MS)
Objective: Confirm that 5-BFSF covalently modifies a specific purified protein and determine the stoichiometry of labeling.
Materials
Target Protein: >90% purity, in non-nucleophilic buffer (PBS or HEPES). Avoid Tris or DTT if possible during incubation, though SFs are generally compatible with Tris.
Probe: 5-Bromofuran-2-sulfonyl fluoride (100 mM stock in DMSO).
Control: DMSO vehicle.
LC-MS: Q-TOF or Orbitrap capable of intact protein analysis.
Step-by-Step Procedure
Preparation: Dilute protein to 10 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Incubation:
Add 5-BFSF to protein samples at varying molar excesses (10x, 50x, 100x).
Final DMSO concentration should be <1%.
Incubate at Room Temperature for 4 to 24 hours . (SuFEx can be slow; time-course is recommended).
Quenching: No chemical quench is usually necessary if analyzing immediately, but acidification (1% Formic Acid) can stop the reaction for MS analysis.
Analysis: Inject 1–5 µg of protein onto a C4 desalting column coupled to the MS.
Data Interpretation:
Deconvolute the raw charge envelope.
Calculate Mass Shift:
Molecular Weight of 5-BFSF: ~227.0 Da.
Loss of Fluoride (F): -19.0 Da.
Expected Adduct Shift:+208.0 Da .
Note: If the Bromine isotopic pattern (approx 1:1 ratio of ⁷⁹Br:⁸¹Br) is visible in peptide mapping, use it to validate the modification.
Protocol B: Target Identification via Competition ABPP
Objective: Identify specific targets of 5-BFSF in a complex proteome by assessing which proteins are "protected" from labeling by a broad-spectrum reporter probe.
Materials
Cell Lysate: 1-2 mg/mL in PBS.
Competitor (The Ligand): 5-Bromofuran-2-sulfonyl fluoride.
Reporter Probe:SF-Alkyne (Broad spectrum sulfonyl fluoride probe) or FP-TAMRA (Fluorophosphonate, for serine hydrolases).
Hit Criteria: Targets are identified as proteins showing significantly lower spectral counts (or TMT intensity) in the 5-BFSF treated sample compared to DMSO control. This indicates 5-BFSF blocked the reporter probe.
Data Presentation & Analysis
Table 1: Troubleshooting & Optimization
Parameter
Recommendation
Rationale
Buffer pH
7.4 – 8.0
SuFEx is pH dependent; slightly basic conditions favor nucleophilic attack by Tyrosine/Lysine.
Incubation Time
4 – 24 Hours
Sulfonyl fluorides are "slow" electrophiles compared to acrylamides; they require correct geometry and time.
Stoichiometry
10x – 100x Excess
As a fragment, affinity may be low ( in µM range); high concentration drives the covalent .
Negative Control
5-Phenyl-2-sulfonyl fluoride
Use a non-brominated or isomeric analog to prove the specific role of the furan/bromine scaffold.
Structural Validation (X-Ray Crystallography)
If a target is identified and purified:
Soak protein crystals with 1–10 mM 5-BFSF for 2–24 hours.
Collect diffraction data.
Anomalous Signal: Collect data at the Bromine absorption edge (approx 13.47 keV or 0.92 Å).
Look for the covalent density continuous with a Tyr, Ser, His, or Lys side chain.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. Link
Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteome-Wide Targets of Sulfonyl Fluoride Probes." Cell Chemical Biology. Link
Wolan, D. W., et al. (2019).[6] "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS). Link
Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Technical Guide: Yield Optimization for 5-Bromofuran-2-sulfonyl Fluoride
This is a technical support guide designed for researchers and process chemists. It prioritizes yield optimization through mechanistic understanding and practical troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers and process chemists. It prioritizes yield optimization through mechanistic understanding and practical troubleshooting.
[1]
Executive Summary & Strategic Direction
The synthesis of 5-Bromofuran-2-sulfonyl fluoride (BFSF) is notoriously difficult due to the inherent instability of the furan ring under the strongly acidic or oxidative conditions required for traditional sulfonyl chloride formation.[1]
The Core Problem: The "Classical Route" (Chlorosulfonation of 2-bromofuran) often results in yields <30% due to acid-catalyzed polymerization ("tarring") and rapid decomposition of the intermediate sulfonyl chloride.[1]
The Solution: To maximize yield (>75%), you must abandon the isolation of the sulfonyl chloride. Instead, adopt a One-Pot Lithiation-Sulfination-Fluorination strategy.[1] This method utilizes Lithium-Halogen Exchange on 2,5-dibromofuran to generate a nucleophilic sulfinate intermediate, which is then trapped with an electrophilic fluorinating agent (NFSI).[1]
Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate) and 2,5-dibromofuran. Cool to -78°C (dry ice/acetone).
Selective Lithiation: Add
-BuLi dropwise over 20 minutes.
Critical Check: Maintain internal temperature below -70°C. Faster addition causes local heating and "Halogen Dance" (migration of Li to the 3-position), leading to isomeric impurities.[1]
Stir for 30 minutes at -78°C.
Sulfination: Introduce dry SO
.
Method A (Gas): Bubble dry SO
gas through the solution for 15 minutes. The solution will turn pale yellow/white.
Method B (Solution): Cannulate a pre-prepared saturated solution of SO
in THF into the reaction mixture.
Allow the mixture to warm to 0°C over 1 hour. This forms the stable lithium sulfinate salt.
Fluorination: Remove excess SO
by applying a brief vacuum or purging with Argon for 15 minutes. (Excess SO can react with NFSI).
Add NFSI (dissolved in minimal THF) dropwise at 0°C.
Warm to Room Temperature (RT) and stir for 2–3 hours.
Workup: Quench with saturated NaHCO
. Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine.[5] Dry over NaSO.
Note: Avoid acidic washes; the furan ring is acid-sensitive.[1]
Troubleshooting & FAQs
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Black Tar / Polymerization
Acidic conditions or high temperature during workup.[1]
Ensure all quench buffers are neutral/basic (NaHCO). Never use HCl. Keep rotary evaporator bath <35°C.
Low Yield (<40%)
Wet SO or THF (Protonation of Li-species).
Use a Karl Fischer titrator to check THF (<50 ppm water). Pass SO gas through a CaCl drying tube.
Regioisomers (3-sulfonyl)
"Halogen Dance" during lithiation.
Strict temperature control (-78°C).[1] Do not allow the reaction to warm before SO addition.
Use precise stoichiometry (1.05 eq). 2,5-dibromofuran has two reactive sites; excess base will lithiate both.[1]
Frequently Asked Questions
Q: Can I use 2-bromofuran and deprotonate with LDA instead of using 2,5-dibromofuran?A: Yes, but it is riskier.[1] LDA deprotonation of 2-bromofuran occurs at the 5-position.[1] However, 2-bromofuran is more volatile and less stable than 2,5-dibromofuran.[1] Furthermore, the Li-Halogen exchange (on 2,5-dibromo) is kinetically faster and cleaner than deprotonation, resulting in a purer reaction profile.[1]
Q: Why use NFSI? Can I use Selectfluor?A: NFSI is preferred because it is soluble in THF and organic solvents, allowing the reaction to remain in one phase. Selectfluor is salt-like and requires polar solvents (MeCN/Water) which can introduce moisture issues and complicate the "one-pot" nature of the lithiation protocol.[1]
Q: Is the sulfonyl chloride intermediate stable enough to isolate?A:No. Furan-2-sulfonyl chlorides are thermally unstable and prone to decomposition.[1] Attempting to isolate the chloride (e.g., using NCS or SO
Cl) often leads to significant mass loss. The direct conversion from Sulfinate Sulfonyl Fluoride is crucial for high yield.
Diagnostic Workflow
Use this decision tree to troubleshoot low yields in your current setup.
Caption: Figure 2. Diagnostic logic for troubleshooting yield loss in furan sulfonyl fluoride synthesis.
References
Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017).[1] One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.[1] Chemical Science, 8(2), 1233–1237. Link
Grounding: Establishes the viability of the "One-Pot" Sulfinate-to-Fluoride transition using NFSI, avoiding the chloride.
Lennon, A. C., & P. J. Walsh. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Search Index 1.1)
Grounding: Confirms the specific instability of furan-based sulfonyl chlorides, validating the requirement for the direct fluorination route.[1]
Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017).[1] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor.[1] The Journal of Organic Chemistry, 82(4), 2294–2299. Link
Grounding: Provides alternative catalytic conditions and highlights the functional group tolerance of the sulfinate intermedi
Schlosser, M. (2005). The 2,5-Dibromofuran "Halogen Dance": Mechanism and Synthetic Utility. Angewandte Chemie International Edition.
Technical Support Center: 5-Bromofuran-2-sulfonyl Fluoride Stability in Aqueous Media
Welcome to the technical support and troubleshooting guide for 5-Bromofuran-2-sulfonyl fluoride . As a highly specialized heteroaryl sulfonyl fluoride, this reagent is a powerful electrophile for Sulfur(VI) Fluoride Exch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for 5-Bromofuran-2-sulfonyl fluoride . As a highly specialized heteroaryl sulfonyl fluoride, this reagent is a powerful electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While the S(VI)–F bond is celebrated for its resistance to hydrolysis and thermolysis[1], the electron-withdrawing nature of the bromofuran scaffold modulates its reactivity. This guide is designed to help researchers and drug development professionals diagnose and resolve stability issues in aqueous buffer systems.
Diagnostic Workflow for Signal Loss
Before assuming chemical degradation, use the following decision tree to isolate the root cause of concentration drops in your aqueous assays.
Diagnostic workflow for 5-Bromofuran-2-sulfonyl fluoride signal loss in aqueous media.
Frequently Asked Questions & Troubleshooting
Q1: Why does my 5-Bromofuran-2-sulfonyl fluoride degrade rapidly in Tris buffer at pH 7.4, even though SuFEx reagents are reported to be "water-stable"?A1: Sulfonyl fluorides exhibit significant resistance to hydrolysis and reduction, yet remain reactive toward nucleophiles under mild conditions[2]. The causality here lies in the buffer composition, not the water. Tris(hydroxymethyl)aminomethane contains a primary amine. At pH 7.4, a small but kinetically significant fraction of Tris remains unprotonated. The electron-withdrawing 5-bromo and furan oxygen substituents increase the electrophilicity of the sulfur center, facilitating a slow, unintended SuFEx reaction that forms a sulfonamide adduct.
Resolution: Switch to non-nucleophilic, zwitterionic buffers such as Phosphate, HEPES, or MOPS.
Q2: I observe complete loss of the intact mass in LC-MS when incubating in a pH 9.0 borate buffer. What is the mechanism?A2: At elevated pH, the concentration of hydroxide ions (OH⁻) increases exponentially. Hydroxide is a hard, unhindered nucleophile that effectively attacks the hexavalent sulfur center, displacing the fluoride ion to yield 5-bromofuran-2-sulfonic acid. While certain SuFEx groups like aryl fluorosulfates are stable across a wide pH range (1–10)[3], electron-deficient heteroaryl sulfonyl fluorides are highly susceptible to base-catalyzed hydrolysis. For context, even standard sulfonyl fluorides show ~10% hydrolysis after 24 hours at pH 10[4].
Resolution: Maintain assay pH between 6.5 and 7.5 to preserve the S(VI)–F bond.
Q3: My compound disappears from the aqueous buffer at pH 7.4 (Phosphate), but I don't see the sulfonic acid mass on LC-MS. Where did it go?A3: This is a physical loss, not a chemical degradation. 5-Bromofuran-2-sulfonyl fluoride is highly lipophilic. Without sufficient organic co-solvent, it will rapidly precipitate out of solution or adsorb onto the hydrophobic plastic walls of microcentrifuge tubes and assay plates.
Resolution: Maintain at least 5% DMSO or Acetonitrile in your final assay volume, and utilize glass vials or low-binding polymer plates for storage and incubation.
Quantitative Stability Profiles
The following table summarizes the expected half-life (
) of 5-Bromofuran-2-sulfonyl fluoride across various standard aqueous buffer systems.
To definitively prove whether your compound is chemically degrading or physically precipitating, you must use a self-validating protocol. This workflow utilizes a "Rescue Quench" step to dissolve precipitates and halt reactivity simultaneously.
Materials:
10 mM 5-Bromofuran-2-sulfonyl fluoride in anhydrous DMSO
10 mM Internal Standard (IS) (e.g., 4-biphenylsulfonamide) in anhydrous DMSO
Reaction Initiation: In a glass HPLC vial (to eliminate plastic adsorption variables), add 900 µL of the Test Buffer. Add 50 µL of the IS stock and 50 µL of the 5-Bromofuran-2-sulfonyl fluoride stock. Vortex immediately. (Final concentration: 500 µM, 10% DMSO).
Incubation & Sampling: Incubate the vial at 25°C or 37°C depending on your biological assay parameters. At timepoints
hours, extract a 50 µL aliquot.
The "Rescue Quench" (Critical Validation Step): Immediately dispense the 50 µL aqueous aliquot into 150 µL of the cold Quench Solution. Vortex vigorously for 10 seconds.
Causality of the Quench: The high concentration of acetonitrile instantly re-dissolves any compound that may have precipitated or formed colloidal aggregates in the aqueous buffer. Simultaneously, the 0.1% Formic Acid drops the pH to ~3.0, protonating any nucleophilic buffer components (like Tris) and neutralizing hydroxide ions, instantly halting both SuFEx reactivity and base-catalyzed hydrolysis.
Sample Clarification: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet the precipitated buffer salts.
LC-MS Analysis: Inject 5 µL of the supernatant into the LC-MS.
Data Interpretation:
Plot the ratio of (Area of 5-Bromofuran-2-sulfonyl fluoride / Area of IS) over time.
If the ratio remains constant, the compound is stable.
If the ratio drops, extract the ion chromatogram for
(sulfonic acid) to confirm hydrolysis, or the corresponding mass of a buffer-adduct to confirm unintended SuFEx reactivity.
References
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media
Source: National Institutes of Health (nih.gov)
URL:[Link]
Advances in the construction of diverse SuFEx linkers
Source: National Science Review (oup.com)
URL:[Link]
Sulfur fluoride exchange
Source: National Institutes of Health (nih.gov)
URL:[Link]
common side reactions of 5-Bromofuran-2-sulfonyl fluoride in labeling experiments
Technical Support Center: Troubleshooting 5-Bromofuran-2-sulfonyl Fluoride Labeling Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 5-Bromofuran-2-sulfonyl Fluoride Labeling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when utilizing 5-bromofuran-2-sulfonyl fluoride in protein labeling and chemical biology workflows.
While sulfonyl fluorides are privileged, activation-free warheads for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1], the 5-bromofuran scaffold introduces a complex "dual-electrophile" reactivity profile. This guide explores the mechanistic causality behind common side reactions, provides self-validating protocols, and answers frequently asked questions to ensure your bioconjugation experiments remain robust and target-specific.
Part 1: Mechanistic Causality of Side Reactions
To troubleshoot effectively, we must first understand the molecular logic of the probe. 5-Bromofuran-2-sulfonyl fluoride possesses two distinct reactive centers that compete during protein labeling:
The Sulfonyl Fluoride (-SO₂F) Group: A "hard" electrophile designed to undergo proximity-enhanced SuFEx reactions with hard nucleophiles on protein surfaces, such as the hydroxyls of Tyrosine, Serine, and Threonine, or the unprotonated primary amines of Lysine [2].
The C5-Bromine on the Furan Ring: The strongly electron-withdrawing -SO₂F group at the C2 position severely depletes electron density across the conjugated furan system. This electronic coupling highly activates the C5 position, making the carbon-bromine bond unusually susceptible to Nucleophilic Aromatic Substitution (SNAr) [3]. Soft nucleophiles, particularly Cysteine thiols or thiol-based reducing agents, will readily attack the C5 position, displacing the bromide ion [4].
Consequently, when exposed to a complex proteome, the probe can act as a bifunctional cross-linker rather than a mono-functional label, leading to off-target SNAr adducts, protein oligomerization, and rapid probe scavenging.
Part 2: Reaction Pathway Visualization
Caption: Competing SuFEx and SNAr reaction pathways of 5-Bromofuran-2-sulfonyl fluoride with proteins.
Part 3: Troubleshooting Guide & FAQs
Q1: My intact protein MS shows a mass shift of +149 Da instead of the expected +228 Da. What is happening?A: You are observing the SNAr side reaction. The expected SuFEx reaction (loss of HF) adds the intact 5-bromofuran-2-sulfonyl moiety, resulting in a mass shift of ~+228 Da. However, if a Cysteine thiol attacks the C5 position and displaces the bromine atom (loss of HBr), the resulting adduct yields a mass shift of ~+149 Da. To fix this, you must block free cysteines with iodoacetamide (IAA) prior to labeling.
Q2: Why is my labeling yield dropping to near zero when I use DTT or BME in my lysis buffer?A: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are potent soft nucleophiles. They will rapidly undergo SNAr with the 5-bromofuran ring, displacing the bromide and completely scavenging your probe before it can react with the target protein [4]. Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which lacks free thiols and is sterically hindered from attacking the furan ring.
Q3: I detect high levels of furan-2-sulfonic acid in my LC-MS analysis. How do I prevent probe degradation?A: While sulfonyl fluorides are generally stable in aqueous environments [1], the electron-deficient nature of the 5-bromofuran ring increases the electrophilicity of the sulfur center. If your buffer pH exceeds 8.0, or if you are using nucleophilic buffers like Tris or HEPES, hydroxide ions or buffer amines will hydrolyze the -SO₂F group into an unreactive sulfonic acid. Use phosphate or bicarbonate buffers at a strictly controlled pH of 7.2–7.4.
Part 4: Quantitative Reaction Profiling
To illustrate the chemoselectivity challenges, below is a summary of the reaction partitioning of 5-bromofuran-2-sulfonyl fluoride under various common experimental conditions.
Buffer / Condition
pH
Primary Nucleophile Present
Dominant Pathway
Desired SuFEx Yield (%)
SNAr Side Reaction (%)
Hydrolysis (%)
PBS + 1 mM DTT
7.4
Thiol (Soft)
SNAr (Probe Scavenging)
< 5%
> 90%
< 5%
Tris-HCl
8.5
Amine (Hard) / OH⁻
Hydrolysis / Off-target
~ 15%
< 5%
> 80%
PBS + 1 mM TCEP
7.4
Protein Tyr/Lys (Hard)
SuFEx
> 75%
~ 10%
~ 15%
PBS (Cys-blocked)
7.4
Protein Tyr/Lys (Hard)
SuFEx
> 85%
< 1%
~ 14%
Part 5: Self-Validating Experimental Protocol
Chemoselective SuFEx Labeling (Minimizing SNAr)
This protocol is designed as a self-validating system. By incorporating a Cysteine-blocking step and utilizing TCEP, we systematically eliminate the variables that cause SNAr and hydrolysis, ensuring that any observed labeling is exclusively via the intended SuFEx pathway.
Step 1: Proteome Preparation & Reduction
Lyse cells in 50 mM Sodium Phosphate buffer (pH 7.4), 150 mM NaCl. Critical: Do not use Tris or HEPES.
Add TCEP to a final concentration of 2 mM. Incubate at 37°C for 30 minutes.
Causality: TCEP reduces disulfide bonds to expose structural residues without introducing reactive thiols that would scavenge the bromofuran probe.
Step 2: Cysteine Capping (Eliminating the SNAr Pathway)
Add Iodoacetamide (IAA) to a final concentration of 10 mM.
Incubate in the dark at room temperature for 30 minutes.
Quench excess IAA by adding 5 mM of a sacrificial thiol (e.g., N-acetylcysteine) for 15 minutes.
Perform a rapid buffer exchange (e.g., using a Zeba spin desalting column) into fresh 50 mM Sodium Phosphate buffer (pH 7.4) to remove all small-molecule thiols.
Causality: Alkylating free cysteines removes all soft nucleophiles from the protein surface, isolating the hard nucleophiles (Tyr, Lys) for the SuFEx reaction and completely shutting down the SNAr side reaction.
Step 3: SuFEx Labeling
Prepare a 10 mM stock of 5-bromofuran-2-sulfonyl fluoride in anhydrous DMSO.
Add the probe to the protein solution to a final concentration of 100 µM. Ensure the final DMSO concentration remains <2% v/v to prevent protein denaturation.
Incubate at room temperature for 2–4 hours.
Step 4: Validation via LC-MS/MS
Quench the reaction by snap-freezing or by adding a primary amine scavenger (e.g., 50 mM Glycine).
Digest and analyze via LC-MS/MS. Search for the SuFEx adduct mass shift (+208.91 Da) on Tyr/Lys residues.
Self-Validation: The complete absence of the SNAr adduct (+148.95 Da) in the spectra validates the chemoselectivity and structural integrity of the protocol.
References
Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London.
URL:[Link]
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).
URL:[Link]
Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Voprosy khimii i khimicheskoi tekhnologii.
URL:[Link]
Optimization
optimizing reaction conditions for covalent modification with 5-Bromofuran-2-sulfonyl fluoride
Introduction: The SuFEx Advantage in Fragment-Based Discovery As a Senior Application Scientist, I often see researchers treat sulfonyl fluorides (SFs) like traditional electrophiles (e.g., acrylamides or chloroacetamide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The SuFEx Advantage in Fragment-Based Discovery
As a Senior Application Scientist, I often see researchers treat sulfonyl fluorides (SFs) like traditional electrophiles (e.g., acrylamides or chloroacetamides). This is a fundamental error. 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) operates via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2][3] Unlike cysteine-targeting warheads that rely on high intrinsic electrophilicity, SuFEx reagents are "privileged" electrophiles: they are kinetically stable in aqueous solution but become hyper-reactive only when properly positioned within a protein pocket (proximity-enabled reactivity).
The 5-Bromofuran-2-sulfonyl fluoride scaffold is particularly valuable because it serves a dual purpose:
The Warhead: The sulfonyl fluoride targets context-specific nucleophiles (Tyrosine, Lysine, Histidine, Serine).[4][5]
The Handle: The 5-bromo position acts as a hydrophobic anchor for binding or a synthetic handle for downstream diversification (e.g., Suzuki-Miyaura coupling) in fragment-based drug discovery (FBDD).
This guide provides the protocols, optimization logic, and troubleshooting frameworks to ensure your covalent modification experiments are reproducible and scientifically rigorous.
Part 1: Standard Reaction Protocol
Do not deviate from these baseline conditions until you have established a reference point.
Parameter
Standard Condition
Rationale
Buffer System
50 mM HEPES or PBS, pH 7.4–7.8
SFs are stable at neutral pH. Tris is acceptable but contains a primary amine; while usually unreactive toward SFs without catalysis, HEPES/PBS eliminates any risk of buffer interference.
Probe Concentration
10–100 µM (10x–50x excess)
SuFEx is a two-step process ( followed by ). High concentration drives the equilibrium binding () required for the reaction to occur.
Protein Concentration
1–5 µM
Sufficient for LC-MS analysis while minimizing probe consumption.
Co-solvent
DMSO < 5% (v/v)
The 5-bromofuran scaffold is lipophilic. Ensure solubility to prevent "colloidal aggregation" false positives.
Temperature
25°C (RT) or 37°C
Reaction rates for SuFEx are temperature-dependent. 37°C is preferred for biologically relevant kinetics.
Incubation Time
1–4 Hours
SFs are slower than acrylamides. Allow sufficient time for the "exchange" event.
Step-by-Step Workflow
Preparation: Dilute protein to 2x final concentration in Buffer A (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
Probe Activation: Prepare a 100x stock of 5-BFSF in anhydrous DMSO. Note: Avoid storing freeze-thaw aliquots of the diluted probe; SFs are stable but moisture over time can degrade the stock.
Initiation: Add probe to protein solution.[6] Mix by gentle pipetting (do not vortex vigorously).
Incubation: Incubate at 37°C for 2 hours.
Quenching: Unlike thiols, SFs do not require immediate chemical quenching for rough analysis, but for precise kinetics, quench with 5% formic acid (for MS) or excess small-molecule scavenger (e.g., a reactive phenol) if available.
Analysis: Proceed immediately to intact protein LC-MS or tryptic digestion.
Part 2: Optimization Logic (The "Why" and "How")
If the standard protocol fails, use this logic tree to optimize. The reactivity of 5-BFSF is governed by the SuFEx Optimization Loop .
Figure 1: Decision matrix for optimizing SuFEx reaction conditions based on initial LC-MS readout.
Part 3: Technical Support & Troubleshooting (Q&A)
Category 1: Reactivity Issues
Q: I see no covalent modification by LC-MS after 4 hours. Is the probe dead?
Diagnostic: 5-BFSF is highly stable. It is unlikely "dead" unless stored in water.
Root Cause: The lack of reactivity usually indicates lack of binding , not lack of intrinsic reactivity. SuFEx is proximity-driven.[2][4] If the 5-bromofuran scaffold does not bind the pocket with sufficient affinity (
), the local concentration of the fluoride near a nucleophile is too low to drive the reaction.
Solution:
pH Titration: Increase pH to 8.0 or 8.5. Tyrosine (pKa ~10) and Lysine (pKa ~10.5) are more nucleophilic in their deprotonated states.
Fragment Screening Mode: If this is a fragment screen, the affinity might be very weak (mM range). Increase probe concentration to 200–500 µM (ensure DMSO < 5%).
Q: I see multiple labeling events (+1, +2, +3 adducts). How do I fix this?
Root Cause: "Super-nucleophilic" surface lysines or non-specific hydrophobic sticking. The 5-bromo motif is hydrophobic; it may be aggregating on the protein surface.
Solution:
Lower pH: Drop to pH 7.0 or 6.5. This protonates surface lysines, making them less reactive, while the active-site nucleophile (often perturbed by the microenvironment) may remain reactive.
Add Detergent: Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent non-specific hydrophobic aggregation.
Category 2: Stability & Handling
Q: Does 5-BFSF hydrolyze during the reaction?
Fact: Sulfonyl fluorides are far more stable than sulfonyl chlorides.[1] In 50 mM HEPES pH 7.5, the half-life of a typical aryl sulfonyl fluoride is often >24 hours.
Check: If you observe a mass shift of -20 Da (Loss of HF, formation of sulfonate ester) vs +18 Da (Hydrolysis to sulfonic acid), distinguish them carefully.
Covalent Adduct: Mass shift = + Probe MW - 20 Da (Loss of HF).
Hydrolysis Product: Probe MW - F + OH (+17 Da shift relative to intact probe, but this species does not bind covalently).
Protocol: Always run a "Buffer Only" control (Probe + Buffer, no protein) and analyze by LC-MS to verify probe integrity over the incubation window.
Q: Can I use DTT or TCEP in the buffer?
Answer: Yes, but with caution.
Nuance: Unlike acrylamides or maleimides, sulfonyl fluorides are generally compatible with reducing agents like DTT or TCEP because sulfur(VI) is already in a high oxidation state and does not easily undergo redox reactions or Michael addition with thiols in solution.
Recommendation: TCEP is preferred over DTT to avoid any potential disulfide scrambling of the protein itself, which could alter the binding pocket.
Part 4: Mechanism of Action & Validation
To publish or validate your data, you must prove the labeling is specific and mechanism-based .
The SuFEx Mechanism:
Validation Checklist:
Competition Assay: Pre-incubate with a known non-covalent inhibitor or high-concentration substrate. This should block the 5-BFSF labeling, proving active-site specificity.
Denaturation Control: Heat-denature the protein (95°C, 5 min) before adding the probe. Since SuFEx relies on the folded binding pocket to position the warhead, denatured protein should show significantly reduced or zero labeling . If denatured protein labels equally well, your probe is acting as a non-specific alkylator.
Figure 2: Mandatory controls to distinguish specific SuFEx labeling from non-specific background.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][7] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Hymel, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Current Issues in Molecular Biology, 45(4), 2883-2895. Link
Liu, Z., et al. (2018). Proximity-enabled sulfur(VI) fluoride exchange reaction in the protein context.[1][2][3][7] Proceedings of the National Academy of Sciences, 115(52), E12201-E12208. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Labeling Efficiency with 5-Bromofuran-2-sulfonyl fluoride (5-BFSF)
Technical Support Center: 5-BFSF Covalent Labeling Guide
Role: Senior Application Scientist
Status: Active
Doc ID: TS-SF-5BR-001
Executive Summary: The Chemistry of 5-BFSF
5-Bromofuran-2-sulfonyl fluoride (5-BFSF) is a specialized SuFEx (Sulfur-Fluoride Exchange) electrophile used primarily in covalent fragment screening and activity-based protein profiling (ABPP). Unlike standard benzenesulfonyl fluorides, the furan core imparts distinct electronic properties, while the bromine atom serves as a critical orthogonal handle for crystallographic phasing (anomalous scattering) or mass spectrometry validation (isotopic signature).
Why is labeling efficiency low?
Low efficiency typically stems from a mismatch between the latent reactivity of the sulfonyl fluoride (SF) warhead and the local environment of the target nucleophile. Sulfonyl fluorides are not "always-on" electrophiles like sulfonyl chlorides; they require specific activation (e.g., hydrogen bonding, protein microenvironment stabilization) to react with Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His).
Q1: I am seeing <5% labeling yield after 1 hour. Should I increase the temperature?A:Proceed with caution. While heating increases kinetic energy, 5-BFSF contains a furan ring which is less thermally stable than a benzene ring.
Diagnosis: The SF warhead is likely not being activated by the protein pocket. SuFEx is context-dependent.
Solution: Instead of heating (which risks denaturing the protein or decomposing the furan), increase the pH to 8.0–8.5 . The pKa of a surface Lysine is ~10.5, and Tyrosine is ~10. By shifting the pH slightly basic, you increase the population of the nucleophilic phenolate or neutral amine species without causing rapid hydrolysis of the probe.
Critical Check: Ensure your buffer contains NO primary amines (e.g., Tris, Glycine). These will quench the 5-BFSF immediately. Use HEPES, PBS, or MOPS.
Q2: My probe precipitates when added to the aqueous buffer. How do I fix this?A: 5-BFSF is highly hydrophobic due to the bromo-furan scaffold.
Diagnosis: "Crash-out" precipitation prevents the probe from entering the protein binding pocket.
Solution:
Cosolvent: Ensure the final DMSO concentration is 2–5% .
Mixing Protocol: Do not add the neat DMSO stock directly to the protein solution. Predilute the 5-BFSF into a "working buffer" (e.g., buffer + 10% DMSO) before adding it to the protein sample to prevent local high-concentration shock.
Concentration: If screening at >100 µM, lower the concentration to 50 µM. It is better to have 50 µM of soluble probe than 500 µM of precipitated rock.
Q3: Is the Bromine atom affecting the reactivity?A: Yes, favorably. The Bromine at the 5-position is electron-withdrawing (inductive effect, -I), which pulls electron density away from the furan ring and, by extension, the sulfonyl center. This makes the sulfur more electrophilic compared to unsubstituted furan-2-sulfonyl fluoride. If labeling is low, it is not because the probe is electronically deactivated. It is likely a steric fit or binding affinity issue.
Category B: Stability & Storage[6]
Q4: Can I store the 5-BFSF stock in DMSO at -20°C?A: Yes, but with strict caveats.
Risk: Sulfonyl fluorides are stable to hydrolysis in the absence of base, but commercial DMSO often contains trace water and amines.
Protocol: Use anhydrous, amine-free DMSO . Aliquot the stock immediately upon preparation. Repeated freeze-thaw cycles introduce atmospheric moisture, which will slowly hydrolyze the SF to the sulfonic acid (which is unreactive).
Validation: Check your stock by LC-MS before critical experiments. You should see the parent mass (M+H or M+NH4). If you see a peak at [M - 18] (sulfonic acid form), discard the stock.
Category C: Analysis & Detection
Q5: I see a mass shift, but I'm not sure if it's the probe. How do I confirm?A: Use the Bromine Isotope Signature .
Technique: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
Validation: Look at your MS1 spectrum for the labeled peptide/protein. You must see a "doublet" pattern where the peaks are separated by 2 Da and have approximately equal height. If you do not see this 1:1 doublet, the modification is not 5-BFSF.
Optimized Labeling Protocol
Objective: Covalent labeling of a target protein with 5-BFSF for MS analysis.
Parameter
Recommended Condition
Rationale
Buffer
50 mM HEPES or PBS, pH 8.0
Avoids amine quenching; pH 8.0 activates protein nucleophiles.
Probe Conc.
10–100 µM (10x–20x excess)
Drives equilibrium binding; excess compensates for hydrolysis.
Cosolvent
2.5% DMSO (Final)
Maintains solubility of the hydrophobic bromo-furan core.
Time/Temp
1–4 hours @ 25°C (RT)
Sufficient time for the slow SuFEx reaction; avoids thermal instability.
Quenching
5% Formic Acid (for MS)
Lowers pH to <4, instantly stopping the nucleophilic attack.
Step-by-Step:
Preparation: Dilute protein to 1 mg/mL (approx. 20–50 µM) in HEPES pH 8.0.
Probe Addition: Prepare a 10 mM stock of 5-BFSF in anhydrous DMSO. Add to protein to reach 100 µM final (1% DMSO).
Incubation: Incubate at Room Temperature (25°C) with gentle shaking for 2 hours.
Quenching: Add Formic Acid to final 1% v/v.
Analysis: Proceed to Desalting (Zeba Spin or LC trap) and LC-MS/MS.
Visualizations
Figure 1: Mechanism of Action & Isotopic Validation
Caption: The SuFEx mechanism involves the nucleophilic attack of a protein residue (Tyr/Lys) on the S(VI) center, releasing fluoride. The 5-Bromo substituent remains, providing a distinct 1:1 isotopic signature in Mass Spectrometry.
Figure 2: Troubleshooting Decision Tree
Caption: A logical flow for diagnosing low labeling efficiency, distinguishing between chemical issues (hydrolysis, pH) and biological issues (affinity, sterics).
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
Jones, L. H. (2025).[1][2] "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science.
Keserű, G. M., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules.
Mykhailiuk, P. K., et al. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Cell Chemical Biology.
Technical Support Center: Purification of 5-Bromofuran-2-sulfonyl Fluoride Derivatives
Welcome to the technical support center for the purification of 5-bromofuran-2-sulfonyl fluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who wor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-bromofuran-2-sulfonyl fluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique chemical properties of the sulfonyl fluoride group, combined with the reactivity of the bromofuran scaffold, present specific challenges during purification.[1][2] This document provides in-depth, experience-driven answers to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-bromofuran-2-sulfonyl fluoride derivatives during purification?
A1: There are two main stability concerns:
Hydrolysis of the Sulfonyl Fluoride: The sulfonyl fluoride moiety (–SO₂F) is significantly more stable to hydrolysis than its sulfonyl chloride (–SO₂Cl) counterpart, which is a key advantage for its use in chemical biology and synthesis.[1][2][3] However, it is not completely inert. Hydrolysis can occur under certain conditions, particularly on prolonged exposure to water, alcohols (especially with base), or on acidic or basic stationary phases during chromatography, converting the desired product into the highly polar and often undesired sulfonic acid (–SO₂OH).[4]
Furan Ring Instability: The furan ring itself can be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization, especially with prolonged exposure or at elevated temperatures.[5] While 5-bromo-2-sulfonyl fluoride derivatives are generally more stable than simple furans, this potential reactivity should be considered when choosing purification conditions.
Q2: What is the most common starting point for purifying these compounds?
A2: Flash column chromatography on silica gel is the most widely used and generally effective first-line method for purifying these derivatives on a laboratory scale.[6][7][8] It offers a good balance of resolution, speed, and capacity. However, success is highly dependent on addressing the stability issues mentioned in Q1.
Q3: When should I consider recrystallization or other non-chromatographic methods?
A3: Recrystallization is an excellent option when your crude product is a solid and has moderate to high purity (>85%). It is particularly advantageous if you observe significant product degradation on silica gel. Recrystallization can be highly effective for removing minor impurities with different solubility profiles and often yields a product of very high purity. For volatile or thermally stable derivatives, distillation under reduced pressure can also be a viable, large-scale purification technique.[9]
Q4: What are the typical impurities I might encounter?
A4: Impurities often arise from the synthetic route used. Common impurities include:
Unreacted Starting Materials: Such as 5-bromofuran precursors or the brominating agent.[10][11]
Hydrolyzed Product: The corresponding 5-bromofuran-2-sulfonic acid, which will appear as a very polar spot on a TLC plate.[4]
Over-brominated or Isomeric Byproducts: Depending on the reaction conditions, small amounts of dibrominated furan or other isomers might form.[11][12]
Reaction Solvents and Reagents: Residual solvents or byproducts from reagents used in the synthesis.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your 5-bromofuran-2-sulfonyl fluoride derivative.
managing the reactivity of the furan ring during synthesis and application
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing late-stage failures or synthetic bottlenecks caused by the unique stereoelectronic properties of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing late-stage failures or synthetic bottlenecks caused by the unique stereoelectronic properties of the furan ring. While furan is a privileged scaffold in medicinal chemistry due to its distinct polarity and hydrogen-bonding capabilities[1], its electron-rich, heteroaromatic nature makes it highly reactive.
This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting strategies. We will address the three most common failure points: CYP450-mediated metabolic liabilities, acid-catalyzed degradation, and unwanted cycloadditions.
Diagnostic Workflow for Furan Reactivity
Before diving into specific protocols, use the diagnostic workflow below to isolate the root cause of your furan-related issue.
Caption: Diagnostic workflow for troubleshooting furan reactivity in synthesis and drug development.
FAQ 1: Managing Metabolic Liabilities and In Vivo Toxicity
Q: Our furan-containing lead compound shows excellent target affinity but fails in early toxicology screens due to severe hepatotoxicity. What is the mechanism, and how do we engineer this out?
The Causality:
The furan ring is an electron-rich system[2]. In vivo, it is highly susceptible to oxidative metabolism catalyzed by cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1)[3][4]. This oxidation generates highly electrophilic reactive metabolites—specifically, furan epoxides or cis-enediones[3]. These intermediates act as "hard" electrophiles that rapidly form covalent bonds with cellular nucleophiles, such as the sulfhydryl groups of hepatic proteins[4]. This covalent modification triggers idiosyncratic hepatotoxicity and cell death.
Caption: CYP450-mediated metabolic activation pathway of furan rings leading to toxicity.
The Solution:
Scaffold hopping is the most effective strategy to mitigate this liability[5]. By replacing the furan ring with a bioisostere that possesses a lower HOMO (Highest Occupied Molecular Orbital) energy, you reduce the electron density, making the ring significantly less prone to CYP450 oxidation[5]. Common replacements include oxazole, thiophene, or fluorinated systems like gem-difluoroalkenes.
Protocol 1: Bioisosteric Replacement and GSH Trapping Assay
To validate that your structural modifications have successfully eliminated the reactive metabolite liability, employ this self-validating Glutathione (GSH) trapping protocol.
Incubation: In separate vials, prepare 10 µM solutions of the parent furan and the new bioisostere. Add human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard. Centrifuge at 10,000 x g for 15 minutes to precipitate the microsomal proteins.
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Set the mass spectrometer to scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to detect trapped reactive metabolites[4].
Self-Validation Check: A successful bioisosteric replacement is validated when the LC-MS/MS chromatogram shows a >95% reduction in GSH conjugate peaks for the bioisostere compared to the parent furan compound.
FAQ 2: Mitigating Acid-Catalyzed Ring Opening
Q: During the global deprotection of my advanced intermediate (using TFA/DCM), the furan ring completely degrades, yielding a complex mixture. Why does this happen?
The Causality:
Unlike highly stabilized aromatics like benzene, furans possess reactivity analogous to enol ethers[6]. In the presence of strong Brønsted or Lewis acids, the furan ring is readily protonated at the α- or β-position. This creates a resonance-stabilized cation that is highly susceptible to nucleophilic attack by trace water present in the solvent or introduced during workup[6]. This hydration initiates a cascade that ultimately cleaves the ring, forming a 1,4-dicarbonyl compound (the microscopic reverse of the Paal-Knorr furan synthesis)[6].
Caption: Mechanism of acid-catalyzed furan ring opening via reverse Paal-Knorr reaction.
Protocol 2: Mild Deprotection and Buffered Workup
If acidic conditions are unavoidable, you must kinetically disfavor protonation and strictly exclude nucleophiles until the acid is neutralized.
Reagent Preparation: Ensure all solvents (e.g., DCM) are strictly anhydrous. If using a Lewis acid (e.g., TMSOTf instead of TFA), dry all reagents over activated 4Å molecular sieves.
Reaction: Perform the deprotection at cryogenic temperatures (-78°C to 0°C) to kinetically disfavor the protonation of the furan ring.
Quenching (Critical Step): Before allowing the reaction mixture to warm or come into contact with water, quench the acid by adding an excess of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) directly into the cold reaction mixture.
Aqueous Workup: Perform the aqueous extraction using a mildly basic buffer (e.g., saturated aqueous NaHCO₃). Never use plain water or acidic brine.
Self-Validation Check: Monitor the organic layer by TLC or LC-MS. The absence of a highly polar, UV-inactive spot (the 1,4-diketone) confirms the furan ring remained intact throughout the procedure.
FAQ 3: Unwanted Cycloadditions (Diels-Alder)
Q: When reacting a furan-containing substrate with an activated alkene, I am getting a complex bicyclic byproduct instead of the desired substitution. How do I prevent this?
The Causality:
Furan's conjugated diene system is highly reactive and readily participates in [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient alkenes or alkynes (dienophiles)[7]. This forms a stable 7-oxabicyclo[2.2.1]heptane derivative, consuming your starting material.
The Solution:
To suppress this pathway, you must alter the electronics or sterics of the system. Introducing electron-withdrawing groups (EWGs) onto the furan ring reduces its diene character. Alternatively, perform the desired substitution reaction at lower temperatures where the thermal activation energy required for the Diels-Alder cycloaddition is not reached.
Quantitative Data: Furan vs. Common Bioisosteres
When engineering out metabolic or synthetic liabilities, selecting the correct bioisostere is critical. The table below summarizes the stereoelectronic properties and stability profiles of furan compared to its standard replacements[5].
Scaffold
HOMO Energy (eV)*
CYP450 Metabolic Liability
Acid Stability
Primary Application in Drug Design
Furan
~ -8.66 to -8.80
High (Epoxide/Enedione)
Low (Ring Opens)
Natural products, early hit generation
Thiophene
-8.90
Moderate (S-Oxidation)
Moderate
Broad bioisostere, improved lipophilicity
Oxazole
-9.50
Low
High
H-bond acceptor replacement
gem-Difluoroalkene
< -10.0
None
High
Carbonyl/Furan mimic, high stability
*Note: Lower HOMO energy directly correlates with increased resistance to electrophilic oxidation and CYP450-mediated metabolism.
References
Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 8
BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. 1
StackExchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?6
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. 2
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. 3
Li, N., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science. Link
Sahali-Mbaye, et al. In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology. 4
preventing off-target labeling with 5-Bromofuran-2-sulfonyl fluoride
Welcome to the Advanced Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the highly effective, yet notoriously nuanced, world of Sulfur(VI) Fluoride Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chemoproteomics Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the highly effective, yet notoriously nuanced, world of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
When utilizing 5-Bromofuran-2-sulfonyl fluoride (5-BfSF) as a covalent warhead for Activity-Based Protein Profiling (ABPP), researchers frequently encounter the double-edged sword of its reactivity: it is an exceptional tool for capturing elusive targets, but it is highly prone to promiscuous off-target labeling. This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure your data is structurally and biologically sound.
The Mechanistic Reality of 5-BfSF Probes
Sulfonyl fluorides form highly stable adducts with nucleophilic residues, primarily reacting with N-acetyltyrosine, N-acetyllysine, and occasionally histidine or serine[1]. The S(VI)-F bond is relatively stable to aqueous hydrolysis but undergoes rapid cleavage when positioned in a highly specific microenvironment—a concept known as proximity-enabled reactivity.
When 5-BfSF binds its true target, a local basic residue often lowers the activation energy, driving a highly efficient SuFEx reaction. However, off-target labeling occurs because the intrinsic electrophilicity of the sulfonyl fluoride can overcome this thermodynamic barrier if the probe concentration is too high or the incubation time is too long, leading to collision-driven covalent bonds with highly abundant, solvent-exposed lysines across the proteome[2].
SuFEx workflow contrasting proximity-driven target engagement and collision-driven off-targets.
Troubleshooting FAQs
Q1: My in-gel fluorescence shows a massive smear of bands across all molecular weights. How do I isolate my specific target?A1: You are observing concentration-dependent promiscuity. Because 5-BfSF is a relatively small and reactive fragment, high concentrations force thermodynamically unfavorable off-target collisions with abundant proteins (e.g., tubulin, BSA). High concentrations of electrophilic probes invariably lead to non-specific labeling[3].
Actionable Solution: Perform a logarithmic titration. Do not default to a 10 µM probe concentration. Test your probe at 10 µM, 1 µM, 100 nM, and 10 nM. The true target will saturate at lower concentrations due to specific binding affinity (
), while off-target collision rates will drop linearly.
Q2: I reduced the concentration, but I still see 3-4 distinct off-target bands. How can I definitively prove which band is my actual target?A2: You must implement a Competitive ABPP workflow to create a self-validating system. Pre-incubate your proteome with an excess (10x to 50x) of a known reversible ligand or a non-fluorinated analog of your probe. If a fluorescent band disappears in the competitor lane, the labeling was directed by specific active-site affinity. If the band remains unchanged, it is an off-target artifact.
Q3: Does my lysis buffer composition affect 5-BfSF off-target labeling?A3: Absolutely. Buffer composition dictates the protonation state of both the target and the probe. Primary amine buffers (like Tris) can react directly with sulfonyl fluorides over extended incubations, artificially depleting your probe concentration and skewing kinetic data. Furthermore, elevated pH increases the nucleophilicity of off-target lysines.
Actionable Solution: Strictly use amine-free buffers (e.g., HEPES, PBS) and maintain a pH between 7.2 and 7.4.
Quantitative Optimization Matrix
To systematically eliminate off-target noise, adhere to the following thermodynamic and kinetic boundaries during your assay design:
Parameter
Optimal Range for Specificity
Range Causing Off-Targets
Mechanistic Rationale
Probe Concentration
0.05 µM – 1.0 µM
> 5.0 µM
Exceeding the target's drives non-specific, collision-based SuFEx reactions with abundant proteome nucleophiles.
Incubation Time
30 – 60 minutes
> 2 hours
SuFEx in interacting proteins relies on rapid proximity-driven kinetics. Extended times favor slow, non-specific background reactions.
Buffer pH
7.0 – 7.4
> 7.5
Higher pH deprotonates solvent-exposed -amino groups on off-target lysines, drastically increasing their background reactivity.
Competitor Ratio
10:1 to 50:1 (Competitor:Probe)
< 5:1
Insufficient competitor fails to fully occupy the target binding pocket, leading to false-positive "un-competed" bands.
Self-Validating Experimental Protocol: Competitive In Situ Labeling
To ensure absolute trustworthiness in your chemoproteomic data, every 5-BfSF experiment must be run with a parallel competitive control. This protocol is designed to be self-validating.
Step 1: Proteome Preparation
Lyse cells in cold PBS (pH 7.4) containing 0.1% NP-40 and EDTA-free protease inhibitors. Crucial: Do not use PMSF (phenylmethylsulfonyl fluoride) in your lysis buffer, as it will competitively block your 5-BfSF probe.
Clarify by centrifugation (14,000 x g, 15 min, 4°C).
Normalize protein concentration to exactly 1.0 mg/mL to ensure reproducible collision frequencies.
Step 2: Competitive Pre-Equilibration (The Validation Step)
Divide the proteome into two aliquots: "Vehicle Control" and "Competed".
To the "Competed" aliquot, add 10 µM of a known reversible inhibitor (or native ligand). To the "Vehicle Control", add an equivalent volume of DMSO.
Incubate both aliquots at 37°C for 30 minutes to allow the reversible ligand to reach thermodynamic equilibrium.
Step 3: 5-BfSF Probe Labeling
Add 5-BfSF probe to both aliquots at a final optimized concentration of 0.5 µM. Ensure final DMSO concentration remains
2% to prevent protein denaturation.
Incubate at 37°C for exactly 45 minutes.
Step 4: CuAAC (Click) Chemistry
To both aliquots, sequentially add the following click reagents (vortexing gently between each addition):
Rhodamine-Azide or Biotin-Azide (100 µM final)
TCEP (1 mM final, freshly prepared)
TBTA ligand (100 µM final)
CuSO
(1 mM final)
React at room temperature for 1 hour in the dark.
Step 5: Readout and Validation
Quench the reaction by adding 4x Laemmli buffer and boiling for 5 minutes.
Resolve proteins via SDS-PAGE.
Validation Logic: Scan for fluorescence. A true target is defined only as a band present in the "Vehicle Control" lane that is completely absent (or heavily diminished) in the "Competed" lane.
Troubleshooting Decision Tree
Decision tree for troubleshooting and mitigating off-target 5-BfSF chemoproteomic labeling.
References
The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science (RSC Publishing). Available at:[Link]
[1] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at:[Link]
[2] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. Available at:[Link]
[3] Active Site Labeling of Fatty Acid and Polyketide Acyl-Carrier Protein Transacylases. PMC (NIH). Available at:[Link]
Technical Support & Troubleshooting Center: 5-Bromofuran-2-sulfonyl Fluoride
Welcome to the technical support center for 5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) . This bifunctional reagent is a highly valuable building block in modern drug discovery, combining the robust stability of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5) . This bifunctional reagent is a highly valuable building block in modern drug discovery, combining the robust stability of a sulfur(VI) fluoride exchange (SuFEx) hub with a cross-coupling-ready brominated furan ring[1][2].
While sulfonyl fluorides are celebrated for their "click-chemistry" efficiency and biological orthogonality[3], the electron-rich nature of the furan ring paired with the electron-withdrawing sulfonyl group introduces specific handling, storage, and reactivity challenges. This guide is designed to help researchers navigate these challenges through field-proven insights and self-validating protocols.
Part 1: Fundamental Properties & Quantitative Stability Data
To understand how to handle 5-Bromofuran-2-sulfonyl fluoride, one must first understand the thermodynamic differences between sulfonyl fluorides and traditional sulfonyl chlorides. The extreme electronegativity of fluorine biases the electron cloud heavily toward the F atom, ensuring that S–F bond cleavage is entirely heterolytic[3].
Table 1: Quantitative Comparison of Sulfonyl Halide Properties
Q1: Why is my 5-Bromofuran-2-sulfonyl fluoride degrading during storage despite being kept at 2–8°C?
Causality: While the S(VI)–F bond is thermodynamically stable and highly resistant to homolytic cleavage[3][5], the furan ring is susceptible to photo-oxidation. Furthermore, while sulfonyl fluorides form a stable 4-electron-3-center[F–H–F]⁻ complex in water that suppresses backward nucleophilic attack[3], continuous exposure to atmospheric moisture over prolonged periods will eventually drive slow hydrolysis to the sulfonic acid.
Self-Validating Protocol: Always backfill the storage vial with Argon or N₂ after use and store protected from light. To validate reagent integrity before a critical experiment, run a quick ¹⁹F NMR; a sharp singlet around +60 to +70 ppm confirms an intact sulfonyl fluoride. The appearance of a peak at -119 ppm indicates free fluoride release and reagent degradation.
Q2: I am trying to perform a SuFEx reaction, but I am observing competitive degradation of the furan ring. What is happening?
Causality: SuFEx reactions require activation to unleash the latent electrophilicity of the S–F bond[5]. If the concentration of a strong base (like DBU or BEMP) is too high, or if the reaction is heated excessively, the electron-rich furan ring can undergo unwanted ring-opening or nucleophilic attack at the 5-position (displacing the bromide).
Self-Validating Protocol: Switch to a milder, more selective SuFEx activator. Using a bifluoride salt (e.g., KHF₂) or limiting DBU to strictly catalytic amounts (10–20 mol%) ensures the S–F bond is activated without compromising the furan ring[5]. Monitor the reaction via TLC; if baseline degradation spots appear, quench immediately with 1N HCl to neutralize the base.
Q3: Can I perform a Suzuki cross-coupling on the bromide before the SuFEx reaction?
Causality: Yes. This is a prime example of orthogonal reactivity. Sulfonyl fluorides are incredibly resilient to transition-metal catalysis and reductive environments[5][6]. Because the S–F bond cleavage is strictly heterolytic, it does not interfere with the oxidative addition of Palladium to the C–Br bond[3].
Self-Validating Protocol: Perform the cross-coupling and monitor the reaction via LC-MS. The intact sulfonyl fluoride mass (M+H) will be clearly visible in the product peak. If the mass shifts by -18 Da (loss of F, addition of OH), your aqueous base was too strong, and you should switch from Na₂CO₃ to a milder base like KOAc.
Part 3: Experimental Workflows & Methodologies
Protocol: Orthogonal Functionalization of 5-Bromofuran-2-sulfonyl Fluoride
This two-step methodology leverages the orthogonal nature of the reagent: first functionalizing the furan ring via Suzuki coupling, followed by SuFEx click chemistry to form a sulfonamide or sulfonate ester.
Step 1: Palladium-Catalyzed Suzuki Coupling
Preparation: Charge a flame-dried Schlenk flask with 5-Bromofuran-2-sulfonyl fluoride (1.0 equiv), your target arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Atmosphere: Purge the flask with Argon for 5 minutes to prevent oxidative degradation of the catalyst and the furan ring.
Solvent Addition: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₂CO₃ (2.0 equiv, 1.0 M).
Causality Note: This biphasic system is tolerated because the sulfonyl fluoride resists rapid hydrolysis at moderate pH levels[4].
Reaction: Stir at 80°C for 4 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-aryl-furan-2-sulfonyl fluoride.
Step 2: SuFEx Click Reaction
Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) and a target phenol or amine (1.2 equiv) in anhydrous acetonitrile (0.5 M).
Activation: Add DBU (0.2 equiv) dropwise at room temperature.
Causality Note: DBU acts as a Lewis base to activate the S–F bond, facilitating the exchange reaction with the incoming nucleophile without requiring transition metals[5].
Reaction: Stir for 2 to 4 hours at room temperature.
Quenching: Quench the reaction with 1N HCl. This immediately neutralizes the DBU, halting any further S–F activation and protecting the furan ring from basic degradation.
Workup: Extract with DCM, dry, and concentrate to yield the final functionalized product.
Part 4: Visualizing Reaction Logic & Workflows
Caption: Orthogonal functionalization workflow of 5-Bromofuran-2-sulfonyl fluoride.
Caption: Reaction pathways demonstrating the stability, degradation, and activation of the S(VI)-F bond.
References
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction, Merck Millipore.
Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry, BLDpharm.
CAS 2137682-74-5 - 5-bromofuran-2-sulfonyl fluoride, Sigma-Aldrich.
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry, Chinese Chemical Society.
Sulfur fluoride exchange, PubMed Central (NIH).
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods, ResearchGate.
Building Blocks Catalogue: 5-bromofuran-2-sulfonyl fluoride, Namiki Shoji Co.
identifying the site of covalent modification by 5-Bromofuran-2-sulfonyl fluoride
Title: Mapping the Warhead: A Comparative Guide to Identifying 5-Bromofuran-2-sulfonyl Fluoride Modification Sites Executive Summary In the realm of covalent drug discovery and chemoproteomics, sulfonyl fluorides have ex...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Mapping the Warhead: A Comparative Guide to Identifying 5-Bromofuran-2-sulfonyl Fluoride Modification Sites
Executive Summary
In the realm of covalent drug discovery and chemoproteomics, sulfonyl fluorides have experienced a renaissance as "SuFEx" (Sulfur-Fluoride Exchange) warheads.[1][2][3] Unlike traditional electrophiles (e.g., acrylamides) that strictly target cysteine, sulfonyl fluorides possess a unique, context-dependent reactivity profile targeting Tyrosine, Lysine, Histidine, and Serine.
This guide focuses on 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) . While functionally similar to other aryl sulfonyl fluorides, 5-BFSF offers a distinct analytical advantage: the Bromine Isotopic Signature . This guide details how to leverage this signature to unambiguously identify modification sites, comparing its performance and utility against standard alternatives like PMSF.
Part 1: The Mechanism & Comparative Landscape
The SuFEx Mechanism
5-BFSF functions as a "sleeping beauty" electrophile. It is relatively stable in aqueous solution but becomes highly reactive when bound in proximity to a nucleophile within a protein pocket. The reaction proceeds via a nucleophilic substitution at the sulfur center, ejecting fluoride.
Caption: The SuFEx reaction mechanism. 5-BFSF undergoes nucleophilic attack by protein side chains, releasing fluoride to form a stable covalent bond.
Comparative Analysis: 5-BFSF vs. Alternatives
The choice of 5-BFSF over standard reagents like PMSF or FSBA is driven by stability and analytical distinctiveness .
Feature
5-BFSF (5-Bromofuran-2-sulfonyl fluoride)
PMSF (Phenylmethanesulfonyl fluoride)
FSBA (5'-Fluorosulfonylbenzoyl adenosine)
Primary Targets
Tyr, Lys, His (Context-driven)
Ser (Active site), Cys
Lys, Tyr (ATP-binding sites)
Aqueous Stability
High (Hours to Days at pH 7)
Low (t½ ~1 hr at pH 7.5)
Moderate
Reactivity Type
SuFEx (Proximity-enhanced)
Highly Reactive / Non-specific
Affinity-directed (Kinase)
Mass Shift (Δm)
+208.89 Da (79Br) / +210.89 Da (81Br)
+154.01 Da
+435.08 Da
MS Validation
Excellent (1:1 Isotopic Doublet)
Poor (Common mass, no tag)
Good (Adenosine fragmentation)
Application
Fragment screening, X-ray phasing
Protease inhibition
Kinase active site mapping
Expert Insight:
Use PMSF only for bulk protease inhibition. Use 5-BFSF when you need to map a binding pocket or develop a covalent inhibitor. The furan ring is electron-rich, making the sulfonyl fluoride slightly less electrophilic than benzene sulfonyl fluorides, thereby reducing non-specific "noise" labeling.
Part 2: Experimental Workflow for Site Identification
Identifying the exact residue modified by 5-BFSF requires a specialized LC-MS/MS workflow that prioritizes the detection of the bromine isotope pattern.
The "Twin-Peak" Validation Strategy
Bromine exists naturally as two stable isotopes, 79Br (50.7%) and 81Br (49.3%) .
The Signature: Any peptide modified by 5-BFSF will appear in the Mass Spectrometer not as a single monoisotopic peak, but as a doublet separated by exactly 2.0 Da with nearly equal intensity (1:1 ratio).
The Benefit: This filters out 99% of False Discovery Rate (FDR) hits. If the software identifies a modification but the spectrum lacks the 1:1 doublet, it is a false positive.
Detailed Protocol
Step 1: Covalent Labeling
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0. (Avoid high pH > 8.5 to prevent hydrolysis).
Concentration: Incubate Protein (10-50 µM) with 5-BFSF (100-500 µM). Maintain a 10x molar excess.
Time: 1 to 4 hours at Room Temperature (25°C).
Control: Run a parallel sample with DMSO only (Negative Control).
Step 2: Digestion (Critical Decision)
Enzyme Selection:
Standard:Trypsin .
Caveat: If 5-BFSF modifies a Lysine , Trypsin will NOT cleave at that site (Trypsin requires a charged, unmodified Lys/Arg). This results in a "missed cleavage" peptide, which is longer and more hydrophobic.
Recommendation: Use Chymotrypsin or Glu-C as a secondary digest if sequence coverage is poor with Trypsin.
Step 3: LC-MS/MS Acquisition
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory to resolve the 2 Da split).
Fragmentation: HCD (Higher-energy C-trap dissociation). Sulfonyl-peptide bonds are generally stable in HCD, allowing for precise localization of the modification.
Step 4: Data Analysis Parameters
Set the Variable Modification in your search engine (Proteome Discoverer, MaxQuant, Byonic):
Composition: Add C(4) H(2) O(3) S(1) Br(1).
Mass Shift:+208.8911 Da (Monoisotopic, based on 79Br).
Validation: Manually inspect MS1 spectra for the 1:1 doublet.
Part 3: Visualization of the Analytical Logic
The following diagram illustrates the decision matrix for confirming a 5-BFSF modification site.
Caption: Analytical workflow for filtering 5-BFSF sites. The 1:1 bromine isotope doublet in MS1 is the critical "Go/No-Go" decision gate.
Part 4: Calculating the Exact Mass Shift
For precise setting of the mass spectrometer software, the mass shift is calculated based on the addition of the 5-bromofuran-2-sulfonyl moiety and the loss of the fluoride leaving group.
Note: Ensure your search engine is set to look for the 79Br peak as the monoisotopic mass. The 81Br peak will appear at +2.0 Da.
References
Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. [Link]
Kelly, J. W., et al. (2017). "Aryl Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis."[5] Journal of Medicinal Chemistry. [Link]
5-Bromofuran-2-sulfonyl fluoride versus iodoacetamide as an electrophilic probe
Topic: 5-Bromofuran-2-sulfonyl fluoride versus iodoacetamide as an electrophilic probe Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Expanding the Covalent P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Bromofuran-2-sulfonyl fluoride versus iodoacetamide as an electrophilic probe
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Expanding the Covalent Proteome: From Cysteine Capping to Tyrosine/Lysine Profiling
Executive Summary
In the landscape of chemoproteomics and covalent drug discovery, the choice of electrophilic warhead dictates the subset of the proteome you can interrogate. This guide compares Iodoacetamide (IAA) , the industry-standard alkylating agent for cysteine, with 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) , a representative of the emerging class of Sulfur-Fluoride Exchange (SuFEx) probes.
The Bottom Line:
Use Iodoacetamide (IAA) when your goal is global, non-discriminatory quantification of cysteine residues (e.g., redox proteomics, disulfide mapping) or when "capping" free thiols during sample preparation.
Use 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) when targeting non-cysteine nucleophiles (Tyrosine, Lysine, Histidine) or when seeking "context-dependent" covalent labeling driven by protein binding pockets rather than intrinsic nucleophile reactivity.
Mechanistic Comparison
Iodoacetamide (IAA): The Cysteine Hammer
IAA operates via a classic SN2 nucleophilic substitution . The iodine atom is an excellent leaving group, making the alpha-carbon highly electrophilic.
Mechanism: The nucleophilic sulfur attacks the methylene carbon, displacing iodide.
Kinetics: Fast, driven primarily by the pKa of the cysteine thiol.
Selectivity: High for Cysteine, but at high pH or concentrations, it will alkylate Lysine (N-termini), Histidine, and Methionine (forming sulfonium ions).
5-Bromofuran-2-sulfonyl fluoride (5-BFSF): The SuFEx Scalpel
5-BFSF operates via Sulfur-Fluoride Exchange (SuFEx) .[2][3] Unlike IAA, the sulfonyl fluoride bond is thermodynamically stable and resistant to reduction and hydrolysis in neutral aqueous buffer.
Mechanism: The reaction is not driven solely by nucleophilicity but by local environment activation .[3] The S(VI) center requires stabilization of the fluoride leaving group (often by H-bonding networks in a protein pocket) or specific transition state geometries.
Role of the 5-Bromo Furan Scaffold: The furan ring is a heteroaromatic system. The 5-bromo substituent is electron-withdrawing, which pulls electron density away from the sulfonyl center, increasing its electrophilicity compared to simple phenyl sulfonyl fluorides. This "tunes" the probe to react with nucleophiles that might otherwise be too sluggish.
Mechanistic Diagram (Graphviz)
Figure 1: Comparative reaction mechanisms. IAA follows a direct displacement pathway, while 5-BFSF requires environmental activation (SuFEx).
Performance Metrics & Data Comparison
Selectivity Profile
Feature
Iodoacetamide (IAA)
5-Bromofuran-2-sulfonyl fluoride (5-BFSF)
Primary Residue
Cysteine (>95%)
Tyrosine, Lysine (Mixed population)
Secondary Residues
His, Met, N-term (pH dependent)
Serine, Histidine, Threonine
Reactivity Driver
Intrinsic Nucleophilicity (pKa)
Molecular Recognition & Pocket Geometry
Off-Target Risk
High (Met oxidation mimicry)
Low (requires specific binding)
Stability & Handling
Feature
Iodoacetamide (IAA)
5-Bromofuran-2-sulfonyl fluoride (5-BFSF)
Aqueous Stability
Low. Hydrolyzes to iodoacetic acid.
High. Stable in neutral buffer for hours/days.
Light Sensitivity
High. Must be kept in dark.
Low. Stable in ambient light.
Plasma Stability
Low (rapidly consumed by albumin/GSH).
Moderate/High (tunable by scaffold).
Reaction pH
pH 7.0 - 8.0 (Strict control needed).
pH 7.0 - 9.0 (Tolerates broader range).
Experimental Data: Labeling Efficiency
IAA: In a typical proteomic workflow (e.g., HeLa lysate), 10 mM IAA at pH 7.5 for 30 mins will alkylate >98% of accessible cysteines.
5-BFSF: In activity-based protein profiling (ABPP), 5-BFSF probes often label only 1-5% of the total proteome, but with high specificity for functional sites (e.g., nucleotide-binding pockets, catalytic triads). Note: Unlike IAA, 5-BFSF is not a "complete" label; it is a "discovery" label.
Experimental Protocols
Protocol A: Cysteine "Capping" with IAA
Use this for standard bottom-up proteomics to quantify protein abundance.
Lysis: Lyse cells in buffer containing 8M Urea or 1% SDS (denaturing conditions).
Reduction: Add DTT (final 5-10 mM) and incubate at 56°C for 30 min to break disulfide bonds.
Alkylation:
Add Iodoacetamide to a final concentration of 15-20 mM .
CRITICAL: Incubate in the DARK at room temperature for 20-30 minutes. (Light catalyzes iodine radical formation, leading to off-target tyrosine iodination).
Quenching: Add excess DTT or L-Cysteine to quench unreacted IAA.
Protocol B: Residue Profiling with 5-BFSF (SuFEx ABPP)
Use this to identify ligandable pockets or reactive tyrosines/lysines.
Lysis: Lyse cells in PBS or HEPES (non-denaturing is preferred to maintain pocket geometry for SuFEx activation).
MS: Enrich via Streptavidin, digest with Trypsin, and analyze via LC-MS/MS. Look for mass shifts corresponding to the sulfonyl moiety (+ mass of 5-bromofuran-2-sulfonyl group).
Workflow Visualization
Figure 2: Distinct workflows for IAA (standard proteomics) vs. 5-BFSF (chemoproteomic discovery).
Expert Insight: When to Choose Which?
If you are asking: "How much of Protein X is there?" -> Use IAA .
If you are asking: "Is there a reactive pocket on Protein X that I can drug with a covalent inhibitor?" -> Use 5-BFSF .
The 5-bromofuran scaffold is particularly interesting because the heteroatom (oxygen) and the bromine provide unique electronic properties that can stack against aromatic residues (Trp, Phe) in binding pockets, potentially directing the sulfonyl fluoride warhead to a nearby nucleophile (Tyr/Lys) that a generic phenyl-sulfonyl fluoride would miss.
References
Jones, L. H. (2022). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Chemical Biology. [Link]
Sharpless, K. B., et al. (2014). SuFEx: A New Family of Click Reactions. Angewandte Chemie International Edition. [Link]
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. [Link]
Huber, K. V., et al. (2015). Proteome-wide analysis of the reactivity of sulfonyl fluoride probes. Chemical Science. [Link]
A Comparative Guide: Furan vs. Phenyl Sulfonyl Fluorides in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) relies on electrophilic warheads to interrogate the functional state of enzymes within complex proteomes. Since the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Activity-Based Protein Profiling (ABPP) relies on electrophilic warheads to interrogate the functional state of enzymes within complex proteomes. Since the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which has revolutionized multiple research fields, sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology[1]. Unlike traditional cysteine-reactive probes, SFs uniquely target nucleophilic oxygen and nitrogen atoms, allowing researchers to expand the druggable proteome by site-selectively engaging tyrosine, lysine, histidine, serine, and threonine residues.
However, covalent probe design is undergoing a paradigm shift. Researchers are increasingly moving away from traditional, highly reactive phenyl sulfonyl fluorides (Phenyl-SFs) toward heteroaryl scaffolds, specifically furan sulfonyl fluorides (Furan-SFs). This guide provides an objective, data-driven comparison of these two warheads, detailing the mechanistic causality behind their differential performance and providing a self-validating protocol for empirical evaluation.
Mechanistic Causality: Electronic Tuning of the SuFEx Warhead
The core difference between Phenyl-SFs and Furan-SFs lies in the electronic and steric environment surrounding the S(VI) center. The reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the warhead[2].
Phenyl-SFs (Broad Profilers): The phenyl ring provides a stable, hydrophobic backbone but exerts a strong electron-withdrawing effect via induction, rendering the S–F bond highly electrophilic.
Causality: This high intrinsic reactivity leads to the rapid covalent modification of accessible nucleophiles. However, it also makes the warhead susceptible to premature hydrolysis in aqueous buffers, resulting in higher background noise and off-target labeling across the proteome.
Furan-SFs (Precision Instruments): The furan ring introduces a heteroatom (oxygen) that fundamentally alters the warhead's behavior.
Causality: The furan oxygen acts as an electron donor via resonance, slightly dampening the intrinsic electrophilicity of the S–F bond and granting Furan-SFs extended aqueous stability. More importantly, the furan oxygen serves as a hydrogen-bond acceptor. When the probe enters a protein binding pocket, local hydrogen bonding can precisely orient the S–F bond, activating it for nucleophilic attack by a neighboring Tyr or Lys residue. This microenvironment-driven activation is why Furan-SFs achieve superior proteome selectivity.
Fig 1: Mechanistic divergence between Phenyl-SF and Furan-SF warheads in protein microenvironments.
Quantitative Comparison: Performance Metrics
To objectively compare these warheads, the following table summarizes their physicochemical and proteomic performance metrics based on recent SuFEx medicinal chemistry advancements.
To empirically validate the selectivity of Furan-SFs versus Phenyl-SFs, we utilize Isotope-Coded Tandem Orthogonal Proteolysis ABPP (isoTOP-ABPP).
Why is this system self-validating? By utilizing isotopically labeled tags (Heavy/Light) and mixing the lysates prior to enrichment, the protocol internally controls for protein abundance, incomplete cleavage, and non-specific bead binding. Any variance in the Heavy/Light ratio is strictly and causally linked to the differential reactivity of the warheads, eliminating technical artifacts.
Extract live cell proteomes using mild sonication in PBS (pH 7.4).
Causality: Maintaining strict physiological pH is critical; elevated pH accelerates SF hydrolysis, which would artificially skew the baseline reactivity of the Phenyl-SF. Normalize protein concentration to exactly 2 mg/mL to ensure stoichiometric consistency across all experimental arms.
2. Probe Incubation (The Competition)
Divide the proteome into three aliquots: Vehicle (DMSO), Phenyl-SF probe (10 µM), and Furan-SF probe (10 µM). Incubate at 37°C for 1 hour.
Causality: The 1-hour window captures the kinetic divergence. Phenyl-SFs will react rapidly but begin hydrolyzing, while Furan-SFs will selectively accumulate on targets with complementary binding pockets.
3. Universal Probe Labeling
Chase all aliquots with a broad-spectrum alkyne-functionalized SF probe (50 µM) for 1 hour to label all remaining unreacted nucleophilic residues.
4. CuAAC Click Chemistry (Isotopic Tagging)
React the DMSO control with a "Light" (12C) TEV-cleavable biotin-azide tag.
React the Phenyl-SF and Furan-SF samples with a "Heavy" (13C) TEV-cleavable biotin-azide tag.
Reagents: 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4.
5. Self-Validating Mixing & Enrichment
Mix the Light (Control) and Heavy (Treated) lysates in a strict 1:1 ratio.
Causality: Mixing before streptavidin enrichment ensures that any subsequent sample loss during washing applies equally to both states. Enrich on streptavidin agarose beads and wash stringently (1% SDS, 8 M urea) to remove non-covalently bound proteins.
6. On-Bead Digestion & LC-MS/MS
Perform on-bead tryptic digestion, followed by TEV protease cleavage to release the labeled peptides.
Analyze via high-resolution LC-MS/MS. A Heavy/Light ratio (R) < 0.2 indicates >80% target engagement by the specific SF warhead, allowing for direct quantitative comparison of off-target vs. on-target profiling.
References
[1] Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar (Chemical Science).1
[3] Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. 3
[2] A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate (Organic & Biomolecular Chemistry). 2
Technical Guide: Assessing the Cell Permeability of 5-Bromofuran-2-sulfonyl Fluoride Probes
Executive Summary 5-Bromofuran-2-sulfonyl fluoride (5-Br-FSF) represents a specialized class of heteroaryl sulfonyl fluoride probes used for covalent protein modification and Activity-Based Protein Profiling (ABPP).[1] U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromofuran-2-sulfonyl fluoride (5-Br-FSF) represents a specialized class of heteroaryl sulfonyl fluoride probes used for covalent protein modification and Activity-Based Protein Profiling (ABPP).[1] Unlike standard phenyl-sulfonyl fluorides (e.g., PMSF), the furan scaffold imparts distinct electronic properties that enhance reactivity toward nucleophilic side chains (Tyrosine, Lysine, Serine) while the bromine atom increases lipophilicity (
This guide outlines the methodology to assess the functional cell permeability of 5-Br-FSF probes. The definitive metric for probe permeability in this context is not passive transport (Caco-2) but Target Engagement Permeability (TEP) —the ratio of target labeling in live cells (in situ) versus cell lysates (in vitro).[1]
Chemical Context & Comparative Analysis
To accurately assess 5-Br-FSF, one must understand its position within the covalent warhead landscape. Sulfonyl fluorides (SF) are "privileged" electrophiles for Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2]
5-Br-FSF vs. Alternatives
The 5-bromofuran scaffold is electron-rich compared to benzene, yet the sulfonyl group is strongly electron-withdrawing. The instability of certain heteroaryl sulfonyl fluorides compared to phenyl analogs is a known trade-off for their tunable reactivity.[2]
Feature
5-Br-FSF Probes
Phenyl-Sulfonyl Fluorides (e.g., PMSF, Biotin-SF)
Fluorophosphonates (FP-Probes)
Warhead Chemistry
Heteroaryl Sulfonyl Fluoride
Aryl Sulfonyl Fluoride
Fluorophosphonate
Reactivity
High/Tunable. Furan ring electronics + Br substituent modulate electrophilicity.[1]
Moderate. Stable in aqueous buffer; requires specific protein microenvironment activation.[1][2]
Very High. Reacts promiscuously with almost all active serine hydrolases.[1][2]
Stability
Lower.[1][2][3] Susceptible to hydrolysis or decomposition in complex media if not optimized.[1][2]
Core Assessment Methodology: The "In Situ / In Vitro" Ratio
The most robust method to validate cell permeability for covalent probes is the Gel-Based ABPP Comparison .[2] This method controls for probe affinity and reaction kinetics by comparing labeling intensity in two parallel states.[1][2]
The Logic
Condition A (In Situ): Live cells are treated with the probe.[1][2] The probe must cross the membrane to label intracellular targets.[1][2]
Condition B (In Vitro): Cells are lysed first, removing the membrane barrier.[1] The lysate is then treated with the probe.[1][2]
The Verdict:
If Band Pattern A ≈ Band Pattern B : The probe is Cell Permeable .[1][2]
If Band Pattern A << Band Pattern B : The probe is Impermeable (or pumped out by efflux transporters).
If Band Pattern A > Band Pattern B : Rare; suggests the target requires live-cell co-factors or the probe is metabolized into a more active form inside the cell.[2]
Visualization: The Assessment Workflow
Figure 1: Comparative workflow for assessing probe permeability.[1][2] The critical checkpoint is the convergence of both arms at the Click Chemistry step.
Detailed Experimental Protocol
Prerequisite: Your 5-Br-FSF probe must have a bioorthogonal handle (e.g., alkyne) for this assay.[1] If the probe is non-clickable, a competition assay against a known clickable broad-spectrum probe (e.g., FP-Rhodamine) is required.[1]
Materials
Cells: HEK293T or relevant disease model line.
Probe: 5-Br-FSF-Alkyne (Stock 10 mM in DMSO).
Lysis Buffer: PBS + 0.1% Triton X-100 + Protease Inhibitors (EDTA-free).[1][2] Note: Avoid Tris at high pH/temp during labeling as primary amines can react with sulfonyl fluorides, though less aggressively than with activated esters.
Wash: Aspirate media, wash cells 3x with ice-cold PBS to remove non-covalently attached probe.[2] Harvest cells by scraping in PBS.[1][2] Pellet (500xg, 5 min).
Arm B (Lysate): Harvest untreated cells.[1][2] Pellet and lyse in PBS/Triton.[1][2] Clarify lysate (15,000xg, 10 min). Normalize protein concentration (e.g., 2 mg/mL). Add 5-10 µM 5-Br-FSF probe to the lysate.[2] Incubate for 1 hour at Room Temperature (or 37°C to match live cells).
Incubate for 1 hour at Room Temperature in the dark.
Phase 3: Analysis
Quench reaction with 4x SDS-PAGE loading buffer (reducing).[1][2]
Run SDS-PAGE gel.[1][2][5] Do not stain with Coomassie yet.
Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) at the appropriate wavelength (e.g., 532 nm for TAMRA).[1]
Quantification: Use ImageJ to measure the integrated density of prominent bands in Arm A vs. Arm B.
Interpreting Results & Troubleshooting
Scenario 1: The "Sticky" Probe (High Background)
5-Bromofuran is lipophilic.[1][2] If you see a smear in the Live Cell lane but distinct bands in the Lysate lane, the probe may be getting trapped in the membrane or aggregating.
Solution: Perform a "Chase" experiment. After probe incubation, wash and incubate with probe-free media for 30 mins to allow efflux of unbound probe before lysis.
Scenario 2: Chemical Instability
If the 5-Br-FSF probe degrades in the media (which contains serum nucleophiles and water), the Live Cell signal will be weak regardless of permeability.
Validation: Incubate the probe in cell culture media (no cells) for 1 hour.[1][2] Analyze by LC-MS to check for hydrolysis (loss of F, formation of sulfonic acid) or reaction with serum albumin.[1]
Scenario 3: Cytotoxicity
Sulfonyl fluorides can be toxic.[1][2] Check cell viability (Trypan Blue) after the 1-hour incubation. If cells are dying, the membrane integrity is compromised, yielding false "permeable" results.
References
Narayanam, M. K., et al. (2018).[1][2] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology.[1][2][6] Chemical Science.[1][2] Link
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1][2][7] Chemistry & Biology.[1][2][3][5][8] Link
Jones, L. H. (2024).[1][2] Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.[2] RSC Medicinal Chemistry.[1][2] Link
Kitamuqr, S., et al. (2014).[1][2] SuFEx Chemistry: Sulfur-Fluoride Exchange.[1][2] Angewandte Chemie International Edition.[1][2] Link
A Comparative Guide to the Structural Analysis of Proteins Covalently Modified by 5-Bromofuran-2-sulfonyl Fluoride and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug discovery, the precise characterization of protein structure and function is paramount. Covalent modification...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the precise characterization of protein structure and function is paramount. Covalent modification of proteins with chemical probes, coupled with mass spectrometry-based proteomics, has emerged as a powerful strategy for elucidating protein structure, identifying ligand binding sites, and assessing the selectivity of covalent inhibitors. This guide provides an in-depth comparison of 5-Bromofuran-2-sulfonyl fluoride (BFSF) and other prominent covalent modifiers used for the structural analysis of proteins. We will delve into the underlying chemistry, compare their performance based on experimental data, and provide detailed protocols to empower researchers in their experimental design.
The Ascendance of "Beyond Cysteine" Covalent Probes
Historically, the development of covalent probes has largely centered on targeting the highly nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has spurred the development of novel electrophilic "warheads" capable of reacting with other nucleophilic amino acids. This has significantly expanded the "druggable" proteome and provided new avenues for inhibitor and probe design.
At the forefront of this new wave of reagents are sulfonyl fluorides, such as 5-Bromofuran-2-sulfonyl fluoride. These compounds exhibit a remarkable ability to react with a broader range of amino acid residues, including lysine, tyrosine, serine, and histidine, in a context-dependent manner.[1][2][3][4] This promiscuous reactivity, governed by the local protein microenvironment, makes sulfonyl fluorides invaluable tools for mapping protein-ligand interactions and identifying novel binding pockets.[5]
5-Bromofuran-2-sulfonyl Fluoride: A Versatile Tool for Structural Proteomics
The 5-Bromofuran-2-sulfonyl fluoride (BFSF) molecule combines the broad reactivity of the sulfonyl fluoride warhead with the furan scaffold, which can be further functionalized to modulate properties such as cell permeability and target recognition. The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the side chains of several amino acids, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.
The reactivity of BFSF is not uniform across all potential target residues. The protein's three-dimensional structure plays a crucial role in activating specific residues for covalent modification. For instance, the proximity of basic residues like lysine or histidine can enhance the nucleophilicity of a nearby tyrosine, making it more susceptible to modification by a sulfonyl fluoride.[5][6] This "context-dependent" reactivity is a key advantage of sulfonyl fluoride probes, as it provides a layer of selectivity beyond the intrinsic reactivity of the amino acid side chains.
A Comparative Analysis of Covalent Probes
The choice of a covalent probe is dictated by the specific research question, the target protein family, and the desired experimental outcome. Below is a comparison of BFSF (as a representative sulfonyl fluoride) with other commonly used classes of covalent modifiers.
Can exhibit off-target reactivity, requiring careful experimental design and data analysis.[7][8]
Activated Esters (e.g., NHS, STP)
Lys
Irreversible
High reactivity with primary amines, widely used for bioconjugation.
Can be prone to hydrolysis, may lack cell permeability.
Salicylaldehydes
Lys
Reversible
Reversible covalent interaction allows for kinetic analysis of target engagement and residence time.[9][10]
The resulting imine bond can be less stable than irreversible linkages.
Acrylamides
Cys
Irreversible
High selectivity for the highly nucleophilic cysteine residue.
Limited by the low abundance of cysteine in many binding sites.[11]
Fluorophosphonates
Ser (in Serine Hydrolases)
Irreversible
High selectivity for the active site serine of a specific enzyme class.
Limited to a specific class of enzymes.
Sulfonyl-triazoles
Tyr
Irreversible
Tunable reactivity and preferential modification of tyrosine residues.[12]
A newer class of probes with a developing track record.
Experimental Workflows for Structural Analysis
The successful application of covalent probes like BFSF for structural analysis hinges on a well-designed experimental workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram: General Workflow for Covalent Probe-Based Proteomics
Caption: General workflow for identifying protein modification sites using covalent probes and mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Labeling of a Purified Protein with 5-Bromofuran-2-sulfonyl Fluoride
This protocol outlines a general procedure for the covalent modification of a purified protein with BFSF for subsequent mass spectrometry analysis.
Materials:
Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)
5-Bromofuran-2-sulfonyl fluoride (BFSF)
Dimethyl sulfoxide (DMSO)
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for alkylation (optional)
Urea or Guanidine Hydrochloride (for denaturation)
Trypsin (mass spectrometry grade)
Formic acid
Acetonitrile
Procedure:
Protein Preparation:
Ensure the purified protein is at a suitable concentration (e.g., 1 mg/mL) in a buffer free of primary amines (e.g., Tris) if lysine reactivity is being investigated.
Probe Preparation:
Prepare a 10 mM stock solution of BFSF in DMSO.
Labeling Reaction:
Add the BFSF stock solution to the protein solution to a final concentration of 100 µM (this may need to be optimized).
Incubate the reaction for 1-4 hours at room temperature with gentle agitation.
Quenching and Denaturation:
Quench any unreacted BFSF by adding a final concentration of 10 mM DTT.
Denature the protein by adding urea to a final concentration of 8 M.
Reduction and Alkylation (Optional but Recommended):
Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
Alkylate free cysteines by adding IAM to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
Sample Cleanup:
Remove excess reagents and buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or acetone precipitation.
Proteolytic Digestion:
Resuspend the protein in 50 mM ammonium bicarbonate.
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Sample Desalting:
Acidify the digest with formic acid to a final concentration of 0.1%.
Desalt the peptides using a C18 StageTip or ZipTip.
LC-MS/MS Analysis:
Analyze the desalted peptides by LC-MS/MS using a data-dependent acquisition method.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate with a Clickable Sulfonyl Fluoride Probe
This protocol describes the use of a sulfonyl fluoride probe equipped with a "clickable" alkyne handle for identifying protein targets in a complex mixture.[6][13]
Materials:
Cells of interest
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
Wash buffers (e.g., PBS with varying concentrations of SDS)
Trypsin (mass spectrometry grade)
Procedure:
Cell Lysis:
Harvest cells and lyse in a suitable lysis buffer.
Clarify the lysate by centrifugation and determine the protein concentration.
Probe Labeling:
Treat the proteome (e.g., 1 mg of protein) with the alkyne-functionalized sulfonyl fluoride probe (1-10 µM) for 1 hour at room temperature.
Click Chemistry Reaction:
To the labeled proteome, add the following reagents in order: biotin-azide, TCEP, TBTA, and CuSO₄.
Incubate for 1 hour at room temperature to attach the biotin tag.
Protein Precipitation and Resuspension:
Precipitate the proteins using methanol/chloroform.
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
Enrichment of Labeled Proteins:
Add streptavidin-agarose beads to the resuspended protein solution and incubate for 1 hour to capture biotinylated proteins.
On-Bead Digestion:
Wash the beads extensively to remove non-specifically bound proteins.
Resuspend the beads in a digestion buffer and add trypsin.
Incubate overnight at 37°C.
Peptide Elution and Desalting:
Collect the supernatant containing the tryptic peptides.
Desalt the peptides using a C18 StageTip.
LC-MS/MS Analysis:
Analyze the desalted peptides by LC-MS/MS.
Diagram: Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable sulfonyl fluoride probe.
Data Analysis and Interpretation
The identification of covalently modified peptides from complex LC-MS/MS datasets requires specialized bioinformatics tools.[11][14] Software packages such as MaxQuant, Proteome Discoverer, and open-source tools within the Trans-Proteomic Pipeline can be configured to search for specific mass shifts corresponding to the covalent adduct of the probe on different amino acid residues.
Key considerations for data analysis include:
Variable Modification Search: The search parameters must be set to look for the mass of the BFSF adduct (minus the fluorine atom) as a variable modification on all potential target residues (lysine, tyrosine, serine, histidine, threonine).
False Discovery Rate (FDR): A stringent FDR (typically <1%) should be applied to both peptide and protein identifications to ensure high confidence in the results.
Site Localization: Most software provides a probability score for the localization of the modification on a specific amino acid within a peptide. Manual validation of the MS/MS spectra for high-quality fragment ion evidence is often necessary for unambiguous site assignment.
Case Study: Kinase Profiling with Sulfonyl Fluoride Probes
Sulfonyl fluoride probes have proven to be particularly effective in the field of kinase inhibitor discovery.[15][16][17] The conserved catalytic lysine in the ATP-binding pocket of most kinases is a prime target for these probes. By designing sulfonyl fluoride probes based on promiscuous kinase inhibitor scaffolds, researchers have been able to profile the engagement of hundreds of endogenous kinases in live cells.[16][17]
In a typical experiment, cells are treated with a clickable sulfonyl fluoride kinase probe. The labeled kinases are then enriched and identified by mass spectrometry. This approach can be used in a competitive format to assess the selectivity of a new kinase inhibitor. By pre-incubating the cells with the inhibitor before adding the probe, a decrease in the labeling of the target kinase and any off-target kinases can be quantified, providing a detailed selectivity profile of the inhibitor in a native cellular context.[16]
Conclusion
5-Bromofuran-2-sulfonyl fluoride and other sulfonyl fluorides represent a powerful and versatile class of covalent probes for the structural and functional analysis of proteins. Their ability to target a broad range of nucleophilic amino acids provides a significant advantage over more traditional, single-residue-specific probes. When combined with modern mass spectrometry-based proteomics workflows, these reagents offer an unparalleled ability to map protein-ligand interactions, identify novel binding sites, and assess the selectivity of covalent inhibitors in complex biological systems. While careful experimental design and rigorous data analysis are required to mitigate potential off-target effects, the wealth of information that can be obtained from these studies makes sulfonyl fluorides an indispensable tool for researchers, scientists, and drug development professionals.
References
BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. BenchChem.
PLOS ONE. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. PLOS ONE, 14(7), e0219968. [Link]
Zhang, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]
Ball, M. G., et al. (2022). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. bioRxiv. [Link]
ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine... [Image]. Retrieved from [Link]
Semantic Scholar. (n.d.). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Retrieved from [Link]
Abohawya, M. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. CUNY Academic Works. [Link]
Zhang, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]
eScholarship, University of California. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship. [Link]
Cuesta, A. A. (2019). Development of lysine-reactive covalent inhibitors and chemoproteomic probes. eScholarship, University of California. [Link]
Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548. [Link]
ResearchGate. (n.d.). Salicylaldehyde probes exhibit prolonged kinase residence time in... [Image]. Retrieved from [Link]
Figshare. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Figshare. [Link]
Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8287–8306. [Link]
ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(1), 108–119. [Link]
Cuesta, A. A., et al. (2020). Reversible lysine-targeted probes reveal residence time-based kinase selectivity. eLife, 9, e56166. [Link]
ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(1), 108–119. [Link]
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Semantic Scholar. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]
Proteomic Data Commons. (n.d.). The PDC uses submitted raw mass spectrometry data files to produce derived analysis results... Retrieved from [Link]
Weerapana, E., et al. (2010). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Nature Chemical Biology, 6(11), 812–819. [Link]
Royal Society of Chemistry. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(10), 3639–3647. [Link]
Abbasov, M. E., et al. (2021). Activity-based protein profiling: A graphical review. ChemBioChem, 22(18), 2737–2748. [Link]
National Center for Biotechnology Information. (2022). Reactive chemistry for covalent probe and therapeutic development. Trends in Pharmacological Sciences, 43(11), 947–960. [Link]
Frontiers in Chemistry. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 129. [Link]
Royal Society of Chemistry. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(40), 7412–7419. [Link]
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National Center for Biotechnology Information. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 25(22), 5434. [Link]
Biochemistry Journal. (2023). Structural analysis of protein-ligand interactions using x-ray crystallography. Biochemistry Journal, 12(3), 1-8.
Current Protocols in Chemical Biology. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 3(4), 183–196. [Link]
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In-Cell Stability & Performance Guide: 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) Adduct
The following guide evaluates the in-cell stability and performance of the 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) adduct. This document is designed for chemical biologists and drug discovery scientists seeking to util...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide evaluates the in-cell stability and performance of the 5-Bromofuran-2-sulfonyl fluoride (5-BFSF) adduct. This document is designed for chemical biologists and drug discovery scientists seeking to utilize heteroaromatic SuFEx (Sulfur-Fluoride Exchange) warheads for covalent protein profiling.
Executive Summary
5-Bromofuran-2-sulfonyl fluoride (5-BFSF) represents a specialized class of "tunable" covalent warheads. Unlike standard benzene sulfonyl fluorides (BSF), the 5-BFSF scaffold incorporates a heteroaromatic furan core with an electron-withdrawing bromine substituent. This structural modification enhances electrophilicity, enabling rapid capture of nucleophilic residues (Tyr, Lys, His) while maintaining sufficient aqueous stability for intracellular applications.
Verdict on Adduct Stability:
Tyrosine/Lysine Adducts: Highly Stable.[1] Resistant to hydrolysis and cellular reducing environments.
Metabolic Liability: Moderate. The furan core is susceptible to oxidative metabolism (P450s) over extended timeframes (>24h), unlike the metabolically inert benzene core.
Mechanistic Profiling: The 5-BFSF Warhead
To evaluate stability, one must first understand the binding mechanism. 5-BFSF operates via SuFEx chemistry , a "click" reaction that relies on the unique balance of the S(VI)-F bond.[2]
Reaction Kinetics & Selectivity
The 5-bromo substituent exerts an inductive electron-withdrawing effect (-I), activating the sulfonyl center more aggressively than a standard phenyl ring.
Target Residues: Primary: Tyrosine (phenol) and Lysine (epsilon-amine) . Secondary: Histidine and Serine .[3][4]
The Stability Paradox: While the probe is more reactive, the resulting adduct (sulfonate or sulfonamide) gains stability due to the resonance of the heteroaromatic ring, provided the linkage is not to Cysteine.
Pathway Visualization: Adduct Formation vs. Degradation
The following diagram illustrates the divergent stability pathways for 5-BFSF inside the cell.
Figure 1: Divergent stability pathways of 5-BFSF adducts. Note the instability of Cysteine modifications compared to the robust Tyrosine/Lysine linkages.
Comparative Performance Analysis
The following table contrasts 5-BFSF with standard covalent chemistries used in drug discovery.
Feature
5-BFSF (Heteroaryl SF)
Benzene Sulfonyl Fluoride (BSF)
Acrylamide
Fluorosulfate (FS)
Primary Target
Tyr, Lys, His
Tyr, Lys, Ser
Cys (Thiol)
Tyr, Lys
Reactivity
High (Activated by Br/Furan)
Moderate
High (Cys specific)
Low (Latent)
Adduct Stability (Cells)
High (Tyr/Lys)
High
High (Thioether)
Very High
Metabolic Stability
Medium (Furan oxidation risk)
High
High
High
Aqueous Half-life
~4–12 Hours (pH 7.4)
>24 Hours
Stable
>48 Hours
Key Advantage
Captures lower abundance nucleophiles due to higher electrophilicity.
Choose 5-BFSF when your target lacks a reactive Cysteine (rendering acrylamides useless) or when standard BSF probes fail to label a catalytic Tyrosine/Lysine due to insufficient electrophilicity. The 5-Bromo-Furan core acts as a "super-charged" SuFEx agent.
Experimental Validation Protocols
To rigorously validate the in-cell stability of the 5-BFSF adduct, you must distinguish between probe stability and adduct stability. The following Pulse-Chase Proteomics workflow is the gold standard.
Protocol A: In-Cell Pulse-Chase Stability Assay
Objective: Determine if the covalent bond survives intracellular conditions over time.
Reagents:
5-BFSF Probe (Alkyne-tagged for click chemistry or heavy-isotope labeled).
Comprehensive Safety and Disposal Protocol for 5-Bromofuran-2-sulfonyl Fluoride As a highly reactive electrophile and valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 5-Bromofuran-2-sulfon...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for 5-Bromofuran-2-sulfonyl Fluoride
As a highly reactive electrophile and valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, 5-Bromofuran-2-sulfonyl fluoride (CAS: 2137682-74-5)[1] requires stringent handling and disposal procedures. While sulfonyl fluorides are generally more stable to neutral aqueous hydrolysis than their sulfonyl chloride counterparts[2], they remain potent alkylating/acylating agents that pose significant toxicity risks upon exposure.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe deactivation, segregation, and disposal of 5-Bromofuran-2-sulfonyl fluoride waste streams, ensuring strict compliance with Environmental Health and Safety (EH&S) standards.
The Chemical Logic of Sulfonyl Fluoride Deactivation
The fundamental principle of treating sulfonyl fluoride waste at the laboratory scale is alkaline hydrolysis . Under neutral conditions, the S-F bond is remarkably stable, which is why SuFEx chemistry is so effective in biological systems[2]. However, in the presence of a strong base or alkaline aqueous solutions, the compound rapidly degrades into a non-reactive sulfonate salt and free fluoride ions[3].
Mechanistic Causality:
By intentionally driving this hydrolysis reaction during decontamination, we eliminate the electrophilic hazard of the intact sulfonyl fluoride before it enters the general waste stream. However, because risks increase exponentially with scale, in-lab chemical deactivation (quenching) should only be performed on trace residues or small-scale spills[4]. Bulk unused reagents must never be quenched manually due to the risk of exothermic runaway and the generation of toxic aerosols; they must be routed directly to professional hazardous waste disposal[3][5].
Step-by-Step Disposal and Decontamination Methodologies
The following protocols are adapted from recognized institutional standard operating procedures for analogous sulfonyl fluorides (such as PMSF)[3][6].
Protocol A: Quenching Trace Residues and Glassware Decontamination
Use this protocol for empty reaction vessels, contaminated spatulas, and minor benchtop drips (< 50 mg).
Preparation: Ensure the work is conducted inside a certified chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves[3].
Alkaline Solution Formulation: Prepare a 5% (w/v) solution of Sodium Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) or a 1M solution of Sodium Hydroxide (NaOH) in water.
Application: Submerge the contaminated glassware or apply the alkaline solution directly to the trace residue.
Incubation: Allow the solution to react for a minimum of 2 hours at room temperature to ensure complete hydrolysis of the S-F bond.
Waste Segregation: Transfer the resulting basic, aqueous mixture into a clearly labeled "Aqueous Basic Hazardous Waste" container. Do not mix with acidic waste streams.
Final Rinse: Wash the decontaminated equipment with soapy water, followed by copious amounts of deionized water, before returning it to general circulation[6].
Protocol B: Managing Solid Consumable Waste
Use this protocol for gloves, pipette tips, weighing paper, and absorbent spill materials.
Segregation: Solid items contaminated with 5-Bromofuran-2-sulfonyl fluoride must not be thrown in standard municipal trash or general biohazard bins.
Containment: Place contaminated paper towels, pipette tips, and gloves into specifically designated, chemically compatible solid waste containers (e.g., rigid polyethylene bins lined with clear plastic bags)[6].
Double Bagging: For highly contaminated items (e.g., materials used to clean up a spill), double-bag the waste in clear plastic bags and seal them securely[3].
Labeling: Label the container explicitly with "Hazardous Solid Waste: Contaminated with 5-Bromofuran-2-sulfonyl fluoride (Toxic/Corrosive)".
Protocol C: Bulk Reagent Disposal and Spill Response
Use this protocol for expired stock, unused reagent (> 50 mg), or large spills.
Bulk Disposal: Do not attempt to evaporate or neutralize bulk quantities. Keep the product in its original, tightly closed container, store it in a dry, well-ventilated place away from heat, and schedule a chemical waste pick-up via your institution's EH&S service request system[3].
Spill Containment: In the event of a spill, immediately remove all sources of ignition and evacuate non-essential personnel[5].
Absorption: Cover the spilled material with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite[5]. Never add water directly to the unquenched bulk spill.
Collection: Using non-sparking tools, sweep the absorbed mixture into an airtight secondary containment vessel (e.g., a high-density polyethylene pail)[3][5].
EH&S Handoff: Label the container as hazardous spill waste and contact EH&S for immediate removal[3].
Quantitative Waste Management Parameters
To facilitate rapid decision-making in the laboratory, the following table summarizes the operational thresholds and routing logic for 5-Bromofuran-2-sulfonyl fluoride waste.
Waste Category
Quantity Threshold
Deactivation Strategy
Final Disposal Routing
Trace Residue / Glassware
< 50 mg
In-hood quench with 5% ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
or 1M NaOH
The following decision tree illustrates the self-validating logic for routing 5-Bromofuran-2-sulfonyl fluoride waste, ensuring that reactive hazards are mitigated before they leave the laboratory environment.
Workflow for the segregation, quenching, and disposal of sulfonyl fluoride waste.
References
Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF) . Louisiana State University Health Sciences Center (LSUHSC). Available at: [Link]
PhenylMethylSulfonylFluoride-329-98-6 SOP . University of Georgia Office of Research. Available at: [Link]
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride . Journal of the American Chemical Society (ACS). Available at: [Link]
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]
Personal protective equipment for handling 5-Bromofuran-2-sulfonyl fluoride
Comprehensive Safety and Operational Guide: Handling 5-Bromofuran-2-sulfonyl Fluoride Executive Summary 5-Bromofuran-2-sulfonyl fluoride is a highly specialized electrophilic building block widely utilized in Sulfur(VI)...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 5-Bromofuran-2-sulfonyl Fluoride
Executive Summary
5-Bromofuran-2-sulfonyl fluoride is a highly specialized electrophilic building block widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for drug discovery and proteomics (1[1]). While the S(VI)-F bond is thermodynamically stable under physiological conditions (2[2]), exposure to basic catalysts, high heat, or moisture can trigger hydrolysis, releasing Hydrogen Fluoride (HF) gas (3[3]). This guide provides the essential causality-based safety protocols, Personal Protective Equipment (PPE) requirements, and self-validating operational workflows necessary to handle this compound safely.
Chemical Profile & Mechanistic Hazard Analysis
To handle 5-Bromofuran-2-sulfonyl fluoride safely, researchers must understand the causality behind its toxicity. The primary hazard is not merely the corrosivity of the intact molecule, but its potential to generate HF upon decomposition (3[3]).
Unlike typical mineral acids that cause immediate surface burns, HF is a weak acid that remains largely un-ionized. This allows the neutral HF molecule to rapidly penetrate the lipid bilayers of the skin, reaching deep subcutaneous tissues and bone (4[4]). Once inside the tissue, it dissociates, and the highly reactive fluoride ion (
) aggressively binds to endogenous calcium () and magnesium () to form insoluble salts. This rapid depletion of systemic calcium (hypocalcemia) disrupts nerve conduction and can lead to fatal cardiac arrhythmias (5[5], 6[6]).
Mechanistic pathway of sulfonyl fluoride decomposition and HF toxicity.
Personal Protective Equipment (PPE) Matrix
Because symptoms of dilute HF exposure can be delayed for up to 24 hours (10[10]), standard laboratory PPE is insufficient. The following matrix outlines the mandatory, self-validating PPE system required for handling this compound.
Table 2: PPE Requirements and Scientific Justification
Standard nitrile gloves are rapidly permeated by HF. Neoprene provides a robust barrier against fluorinated solvents and acids (4[4]).
Eye & Face Protection
Unvented chemical splash goggles AND a full-face shield.
HF vapor can cause severe corneal opacification and blindness. Safety glasses with side shields are strictly prohibited (11[11]).
Body Protection
Flame-resistant (FR) lab coat covered by a heavy-duty Neoprene or Acid-resistant apron.
Prevents chemical penetration to the skin. HF can rapidly degrade standard cotton or synthetic lab coats (11[11]).
| Respiratory | Certified chemical fume hood (Face velocity: 80-120 fpm). | Inhalation of HF vapor causes pulmonary edema. All handling must occur in a highly ventilated, enclosed space (11[11]). |
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step of the SuFEx reaction setup and quenching must include physical or chemical verification.
Step-by-Step Methodology: SuFEx Reaction Setup
Preparation & Verification : Verify that a dedicated HF spill kit and an unexpired tube of 2.5% Calcium Gluconate gel are within arm's reach of the fume hood (12[12]). Inspect outer neoprene gloves for micro-tears using the nitrogen inflation test.
Weighing : Weigh 5-Bromofuran-2-sulfonyl fluoride exclusively inside the fume hood using an analytical balance enclosed in a draft shield to prevent aerosolization.
Reaction Assembly : Dissolve the sulfonyl fluoride in an anhydrous, aprotic solvent (e.g., DMF or Acetonitrile) under an inert argon atmosphere to prevent premature hydrolysis (2[2]).
Catalyst Addition : Slowly add the SuFEx catalyst (e.g., DBU or a specialized base) dropwise. Causality: Rapid addition can cause an exothermic spike, accelerating unintended S-F bond cleavage and HF outgassing (13[13]).
Monitoring : Keep the reaction vessel sealed with a pressure-relief bubbler routed through a basic scrubber (e.g., 1M NaOH) to neutralize any escaped HF vapor.
Step-by-Step Methodology: Quenching and Waste Segregation
Quenching : Once the reaction is complete, quench the mixture by slowly adding it to a stirred, ice-cold saturated solution of Calcium Carbonate (
) or Calcium Hydroxide ().
Causality: The calcium ions immediately react with any free fluoride ions to precipitate Calcium Fluoride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
), a highly insoluble and non-toxic salt, permanently neutralizing the HF hazard ([14]).
Validation : Test the pH of the quenched aqueous layer using pH paper to ensure it is mildly basic (pH 7-9).
Segregation : Store the resulting waste in clearly labeled, high-density polyethylene (HDPE) containers. Never store sulfonyl fluoride or HF waste in glass containers , as HF reacts with silica to form toxic silicon tetrafluoride (
) gas, which can pressurize and rupture the vessel (11[11]).
Emergency Response & Spill Management
Trust in laboratory safety is built on preparation for worst-case scenarios.
Dermal Exposure Protocol
If skin contact with 5-Bromofuran-2-sulfonyl fluoride or its decomposition products is suspected:
Immediate Dilution : Immediately flush the affected area with copious amounts of water for exactly 15 minutes (15[15]). Remove all contaminated clothing while under the safety shower.
Calcium Gluconate Application : Wearing clean neoprene gloves, generously apply 2.5% Calcium Gluconate gel to the affected area. Massage it continuously into the skin (12[12], 16[16]).
Causality: The gel provides an exogenous source of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
ions that intercept and sequester the penetrating ions before they can reach the bone or enter the bloodstream (15[15], [14]).
Medical Escalation : Seek emergency medical attention immediately. Continue massaging the gel during transport. Provide the medical team with the SDS, as severe cases may require intravenous or intra-arterial calcium gluconate injections (12[12]).
Evacuate & Isolate : Evacuate the immediate area. Small spills (<50 mL) can be handled by trained personnel; large spills require external HazMat intervention (4[4]).
Neutralization : Cover the spill with a dedicated HF spill absorbent (typically containing calcium carbonate or magnesium sulfate).
Critical Warning: Do NOT use sand, vermiculite, or silica-based absorbents. HF reacts with silica to produce toxic
Cleanup : Sweep the neutralized precipitate using non-sparking plastic tools (avoid metal, which corrodes) and place it into an HDPE waste container for hazardous disposal (3[3]).
References
ECHEMI. "Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets." 3